molecular formula C7H16N2O B2420203 N,N-diethyl-2-(methylamino)acetamide CAS No. 44897-15-6

N,N-diethyl-2-(methylamino)acetamide

Cat. No.: B2420203
CAS No.: 44897-15-6
M. Wt: 144.218
InChI Key: RHUYLAPWIXLSEF-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(methylamino)acetamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.218. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-(methylamino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-(methylamino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6-8-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUYLAPWIXLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Profiling and Synthetic Utility of N,N-Diethyl-2-(methylamino)acetamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional aliphatic building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). N,N-diethyl-2-(methylamino)acetamide (often utilized as its hydrochloride salt, CAS: 877880-03-0[1] or free base, CAS: 44897-15-6[2]) is a highly versatile scaffold. Featuring a secondary amine for versatile coupling and a sterically shielded tertiary amide for metabolic stability, this molecule has become a staple intermediate in custom synthesis[3]. It is particularly prominent in the development of urea glucokinase activators for Non-Insulin Dependent Diabetes Mellitus (NIDDM)[4] and various kinase inhibitor libraries.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and validated synthetic protocols for incorporation into complex drug architectures.

Physicochemical Profiling & ADME Implications

The structural modularity of N,N-diethyl-2-(methylamino)acetamide allows it to act as a powerful tuning moiety. When appended to a lipophilic drug core, it dramatically alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Quantitative Property Analysis

The following table summarizes the core computational and physicochemical data[1] and explains the causality behind their impact on drug design:

PropertyValueCausality / Impact on Drug Design
Molecular Weight 144.22 g/mol Low molecular weight ensures that appending this fragment to a larger core will not force the final API outside of Lipinski's Rule of 5 boundaries.
LogP 0.496This highly optimal lipophilicity balances aqueous solubility with lipid membrane permeability, preventing the "grease-ball" effect common in large kinase inhibitors.
TPSA 32.34 ŲA low Topological Polar Surface Area (< 90 Ų) ensures excellent passive transcellular permeability, potentially allowing for Blood-Brain Barrier (BBB) penetration if the parent core permits.
H-Bond Donors 1The single secondary amine N-H provides a critical hydrogen bond donor, often utilized to interact with the hinge region of target kinases.
H-Bond Acceptors 2The amide carbonyl and amine nitrogen provide versatile hydrogen bonding capabilities to anchor the molecule within allosteric binding pockets.
Rotatable Bonds 4Provides sufficient flexibility to adopt bioactive conformations without incurring a massive entropic penalty upon target binding.
Mechanistic Role in Pharmacophore Design

The specific functional groups within this molecule were not chosen by accident; they serve distinct protective and functional roles in vivo.

ADME Core N,N-diethyl-2-(methylamino)acetamide (Bifunctional Scaffold) Prop1 Tertiary Amide Motif (Metabolic Stability) Core->Prop1 Resists amidase cleavage Prop2 Secondary Amine (Solubility / Salt Formation) Core->Prop2 Ionizable at pH 7.4 (pKa ~8.5) Prop3 Diethyl Linkers (Lipophilicity Tuning) Core->Prop3 Optimizes LogP (~0.50)

Fig 1: Structural modularity and ADME advantages of the N,N-diethyl-2-(methylamino)acetamide motif.

  • Metabolic Stability: Unlike primary or secondary amides, the tertiary amide lacks an N-H bond, rendering it highly resistant to proteolytic cleavage by plasma amidases. Furthermore, the diethyl substitution provides a steric shield that slows down CYP450-mediated N-dealkylation compared to dimethyl analogs.

  • Biohydrolyzable Potential: In specific structural contexts, this amide can be engineered as a biohydrolyzable prodrug linker, allowing the molecule to be orally absorbed before being enzymatically converted to the active principle in plasma[4].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize the importance of understanding the why behind every protocol step. The following methodologies are designed as self-validating systems to ensure high yield and purity.

Protocol A: De Novo Synthesis of the Scaffold

This two-step protocol details the synthesis of the building block from commercially available starting materials.

Synthesis A Chloroacetyl Chloride C 2-Chloro-N,N- diethylacetamide A->C DCM, 0°C Nucleophilic Acyl Sub B Diethylamine B->C E N,N-diethyl-2- (methylamino)acetamide C->E THF, Reflux SN2 Alkylation D Methylamine (Excess) D->E

Fig 2: Two-step synthesis of N,N-diethyl-2-(methylamino)acetamide via acylation and SN2 amination.

Step 1: Synthesis of 2-Chloro-N,N-diethylacetamide

  • Setup: Dissolve diethylamine (2.2 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Addition: Add chloroacetyl chloride (1.0 eq) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents the thermal degradation of the acid chloride and suppresses the formation of unwanted ketene side-products. The extra 1.2 eq of diethylamine acts as an acid scavenger for the generated HCl.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the acid chloride spot validates completion.

Step 2: SN2 Amination

  • Reaction: Dissolve the purified 2-chloro-N,N-diethylacetamide (1.0 eq) in Tetrahydrofuran (THF). Add a large excess of methylamine (10.0 eq, 2M solution in THF). Reflux at 65°C for 12 hours.

    • Causality: A massive stoichiometric excess of methylamine is critical. If equimolar amounts were used, the newly formed secondary amine (which is significantly more nucleophilic than the primary methylamine) would attack unreacted starting material, leading to a tertiary amine dimer byproduct.

  • Salt Formation (Optional): To isolate the highly stable hydrochloride salt[1], bubble anhydrous HCl gas through the ethereal extract of the free base until precipitation ceases. Filter and dry under vacuum.

Protocol B: Application in Buchwald-Hartwig Cross-Coupling

When appending this fragment to an aryl halide drug core (e.g., a halogenated indole or pyrimidine), standard SNAr reactions often fail due to the steric hindrance of the adjacent acetamide. Transition-metal catalysis is required.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide core (1.0 eq), N,N-diethyl-2-(methylamino)acetamide (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cesium Carbonate (Cs2CO3, 2.0 eq).

  • Solvent: Add anhydrous, degassed Toluene. Seal the tube and heat to 100°C for 16 hours.

    • Causality for Catalyst/Ligand: The secondary amine is sterically encumbered. XPhos is a highly active, bulky biaryl phosphine ligand specifically designed to facilitate the difficult reductive elimination step of secondary amines in the palladium catalytic cycle.

    • Causality for Base: Cs2CO3 is selected over stronger bases like Sodium tert-butoxide (NaOtBu). Strong alkoxides can cause base-catalyzed hydrolysis of the tertiary amide at elevated temperatures; Cs2CO3 provides the necessary basicity without destroying the scaffold.

  • Self-Validation: Reaction completion is validated via LC-MS monitoring. The protocol is considered successful upon the disappearance of the secondary amine peak (m/z 145.1[M+H]+) and the emergence of the target arylated product mass.

Applications in Targeted Therapeutics

The integration of N,N-diethyl-2-(methylamino)acetamide into pharmaceutical pipelines has yielded significant clinical advancements, particularly in metabolic disorders and oncology.

Urea Glucokinase Activators: In the treatment of Non-Insulin Dependent Diabetes Mellitus (NIDDM), traditional sulfonylureas often lead to the exhaustion of pancreatic β-cells, forcing patients into insulin dependency[4]. To combat this, researchers have developed urea glucokinase activators. Appending the N,N-diethyl-2-(methylamino)acetamide motif to these novel activators enhances their binding affinity to the allosteric site of glucokinase, promoting glucose utilization and protein synthesis without over-stimulating insulin secretion[4]. The tertiary amide ensures the molecule survives first-pass hepatic metabolism, allowing for once-daily oral dosing.

References

  • Novo Nordisk A/S. "Urea glucokinase activators" (WO2007006814A1). Google Patents.
  • Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Available at:[Link]

Sources

Comprehensive Technical Guide: N,N-Diethyl-2-(methylamino)acetamide in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a versatile building block in modern medicinal chemistry, N,N-diethyl-2-(methylamino)acetamide serves as a critical bifunctional scaffold. Featuring both a secondary amine and a tertiary amide, this compound provides a highly tunable hydrophilic linker and a terminal basic moiety, making it indispensable in the synthesis of complex active pharmaceutical ingredients (APIs).

Understanding its precise chemical identity is the first step in leveraging its synthetic potential. Because the secondary amine is readily protonated, the compound is frequently synthesized, stored, and transported as a hydrochloride salt to enhance its shelf-life and crystalline stability.

  • IUPAC Name: N,N-diethyl-2-(methylamino)acetamide

  • Common Synonyms: 2-(methylamino)-N,N-diethylacetamide; N,N-Diethylsarcosinamide; Diethyl(methylaminoacetyl)amine

  • SMILES: CCN(CC)C(=O)CNC

Physicochemical & Computational Profile

To predict the pharmacokinetic behavior and synthetic reactivity of this scaffold, we must analyze its computational and physicochemical properties. The table below summarizes the critical data for both the freebase and the hydrochloride salt forms.

PropertyValue
CAS Registry Number 44897-15-6 (HCl salt) / 877880-03-0 (HCl salt)
Molecular Formula C₇H₁₆N₂O (Base) / C₇H₁₇ClN₂O (HCl)
Molecular Weight 144.22 g/mol (Base) / 180.68 g/mol (HCl)
Topological Polar Surface Area (TPSA) 32.34 Ų
LogP (Partition Coefficient) 0.496
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Data supported by computational chemistry standards for drug-like fragments ().

Synthetic Methodologies & Mechanistic Pathways

The synthesis of N,N-diethyl-2-(methylamino)acetamide is traditionally achieved via a highly efficient, two-step linear sequence. The pathway relies on sequential nucleophilic substitutions, carefully controlled to prevent unwanted side reactions such as over-alkylation.

Workflow A Diethylamine + Chloroacetyl Chloride B 2-Chloro-N,N-diethylacetamide (Electrophilic Intermediate) A->B Acylation (DCM, 0°C) D N,N-Diethyl-2-(methylamino)acetamide (Target Scaffold) B->D Nucleophilic Substitution C Methylamine (10x Excess) SN2 Amination C->D Suppresses Over-alkylation E Glucokinase Activators (T2DM Therapeutics) D->E Drug Conjugation

Fig 1: Two-step synthetic workflow of N,N-diethyl-2-(methylamino)acetamide and drug applications.

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include built-in checkpoints to ensure experimental integrity at every phase.

Protocol 1: Synthesis of 2-Chloro-N,N-diethylacetamide

Objective: Generate the electrophilic intermediate via nucleophilic acyl substitution. Reagents: Diethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Thermal Control: Purge a round-bottom flask with inert nitrogen gas. Add diethylamine and triethylamine to anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is highly exothermic. Maintaining 0 °C prevents solvent boil-off and suppresses the formation of dark, degraded polymeric byproducts.

  • Addition: Add chloroacetyl chloride dropwise over 30 minutes via an addition funnel.

    • Causality: Dropwise addition maintains strict thermal control and prevents localized concentration spikes of the highly reactive acyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation Checkpoint: Observe the reaction flask for the formation of a dense, white precipitate (triethylamine hydrochloride). This visual cue confirms the reaction is proceeding and generating HCl. Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3); the complete disappearance of the diethylamine spot (visualized with ninhydrin stain) validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ().

Protocol 2: Amination to N,N-Diethyl-2-(methylamino)acetamide

Objective: Convert the chlorinated intermediate to the target secondary amine via an Sₙ2 substitution. Reagents: 2-Chloro-N,N-diethylacetamide (1.0 eq), Methylamine (40% aqueous solution, 10.0 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Ethanol.

  • Preparation: Dissolve 2-chloro-N,N-diethylacetamide in ethanol. Add K₂CO₃ to the solution to act as an acid scavenger.

  • Addition: Add the aqueous methylamine solution in a single portion at room temperature.

    • Causality: A massive molar excess (10 eq) of methylamine is deliberately used. Because the resulting secondary amine product is more nucleophilic than the primary amine starting material, it is prone to reacting with a second equivalent of the electrophile. Flooding the system with methylamine statistically guarantees that the electrophile collides with the primary amine, completely suppressing tertiary amine over-alkylation.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The intermediate peak (m/z 150.1/152.1 for chlorine isotopes) must be entirely replaced by a single product peak at m/z 145.1 ([M+H]⁺). Crucially, the absence of a peak at m/z 258.4 confirms that over-alkylation (the bis-addition byproduct) did not occur.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and 1M NaOH.

    • Causality: The strong basic wash (pH > 10) ensures the target molecule is entirely deprotonated into its freebase form, maximizing its partition into the organic layer. Separate the organic phase, dry, and concentrate to afford the pure product.

Analytical Characterization

To verify the structural integrity of the synthesized N,N-diethyl-2-(methylamino)acetamide, researchers must rely on orthogonal analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit restricted rotation around the tertiary amide bond, typically resulting in two distinct quartets (or a broad multiplet) for the diethyl CH₂ protons around 3.3–3.4 ppm. The methylamine protons appear as a sharp singlet near 2.4 ppm, and the α-carbonyl protons present as a singlet at approximately 3.3 ppm.

  • Mass Spectrometry (ESI-MS): Positive ion mode will show a dominant pseudo-molecular ion [M+H]⁺ at m/z 145.1.

Applications in Pharmaceutical Development

The N,N-diethyl-2-(methylamino)acetamide motif is highly prized in rational drug design. Its primary application lies in its use as a hydrophilic, basic side-chain appended to larger pharmacophores to improve aqueous solubility and target binding affinity.

A prominent example of its utility is found in the development of Urea Glucokinase Activators . Glucokinase acts as a fundamental glucose sensor in pancreatic β-cells. Activators of this enzyme are heavily investigated for the treatment of Type 2 Diabetes Mellitus (T2DM) because they help normalize blood sugar levels without exhausting the β-cells—a severe drawback of traditional sulfonylurea therapies. The incorporation of the N,N-diethyl-2-(methylamino)acetamide fragment into the urea backbone significantly enhances the pharmacokinetic profile and bioavailability of these experimental therapeutics ().

Furthermore, its precursor (2-chloro-N,N-diethylacetamide) is a staple in supramolecular chemistry, utilized extensively to synthesize functionalized calix[4]arenes that act as transfer agents for oxyanions in biological systems ().

References

  • World Intellectual Property Organization (WIPO). (2007). Patent WO2007006814A1 - Urea glucokinase activators.

An In-depth Technical Guide to N,N-Diethylsarcosinamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-diethylsarcosinamide, a tertiary amine and amide of sarcosine. This document will delve into its fundamental chemical and physical properties, synthesis methodologies, and potential applications, offering a valuable resource for professionals in research and development.

Core Molecular Attributes

N,N-Diethylsarcosinamide, systematically named N,N-Diethyl-2-(methylamino)acetamide, is a derivative of the amino acid sarcosine. Its structure features a central acetamide core with a methylamino group at the alpha-position and two ethyl groups attached to the amide nitrogen.

Table 1: Key Molecular Identifiers and Properties

IdentifierValueSource
IUPAC Name N,N-Diethyl-2-(methylamino)acetamideN/A
Synonyms N,N-DiethylsarcosinamideN/A
CAS Number 44897-15-6[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.22 g/mol Calculated
Canonical SMILES CCN(CC)C(=O)CNC[2]

The molecular formula C₇H₁₆N₂O and a molecular weight of 144.22 g/mol are defining characteristics of this compound. The hydrochloride salt of N,N-Diethyl-2-(methylamino)acetamide has a molecular weight of 180.68 g/mol and the molecular formula C₇H₁₇ClN₂O.[2][3]

Physicochemical Characteristics

While specific experimental data for N,N-diethylsarcosinamide is not extensively documented in publicly available literature, we can infer its properties based on structurally similar compounds. Amides of this nature are typically liquids at room temperature and possess a degree of polarity, influencing their solubility.

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueNotes
Boiling Point Estimated to be in the range of 180-220 °CBased on similar N,N-diethylacetamides[1]
Density Estimated to be around 0.9 - 1.0 g/cm³Based on similar N,N-diethylacetamides[1][4]
Solubility Expected to be soluble in water and polar organic solventsGeneral characteristic of low molecular weight amides
pKa Estimated to be in the range of 8-9 for the secondary amineBased on the methylamino group

Synthesis and Manufacturing

The synthesis of N,N-diethylsarcosinamide involves the formation of an amide bond between sarcosine (or its activated derivative) and diethylamine. This is a common transformation in organic chemistry, and several well-established methods can be employed.

General Amide Synthesis Strategies

The formation of the amide bond is a cornerstone of organic synthesis. Common methods that could be adapted for the synthesis of N,N-diethylsarcosinamide include:

  • From Carboxylic Acids and Amines using Coupling Agents: This is a widely used laboratory-scale method. A carboxylic acid (sarcosine) is activated by a coupling agent, which then reacts with an amine (diethylamine) to form the amide.

  • From Acyl Chlorides and Amines: This is a robust and often high-yielding method, suitable for larger-scale synthesis. Sarcosine would first be converted to its acyl chloride, which then readily reacts with diethylamine.

  • From Esters and Amines (Aminolysis): The reaction of a sarcosine ester with diethylamine, often at elevated temperatures, can produce the desired amide.

Plausible Synthetic Workflow

A common and effective laboratory-scale synthesis of N,N-diethylsarcosinamide would likely involve the use of a coupling agent to facilitate the amide bond formation between N-protected sarcosine and diethylamine, followed by deprotection.

G cluster_0 Synthesis of N,N-Diethylsarcosinamide A N-Protected Sarcosine C Activated Sarcosine Intermediate A->C Activation B Coupling Agent (e.g., DCC, HATU) E N-Protected N,N-Diethylsarcosinamide C->E Amidation D Diethylamine G N,N-Diethylsarcosinamide E->G Removal of Protecting Group F Deprotection

Caption: Plausible synthetic workflow for N,N-diethylsarcosinamide.

Step-by-Step Experimental Protocol (Illustrative):

  • Protection of Sarcosine: The secondary amine of sarcosine is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Activation: The protected sarcosine is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, DMF) and treated with a coupling agent (e.g., DCC, HATU) and an activating agent (e.g., HOBt).

  • Amidation: Diethylamine is added to the reaction mixture, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is worked up to remove the coupling agent byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final product, N,N-diethylsarcosinamide.

Potential Applications and Research Interest

While specific, large-scale industrial applications of N,N-diethylsarcosinamide are not widely reported, its chemical structure suggests several areas of potential interest for researchers and drug development professionals:

  • Pharmaceutical Scaffolding: The molecule contains a tertiary amine and an amide functional group, which are common moieties in many biologically active compounds. It could serve as a building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Solvent Properties: Similar to other N,N-dialkylacetamides, it may exhibit useful properties as a polar aprotic solvent in certain chemical reactions. N,N-dimethylacetamide, a related compound, is used as a polar solvent in organic synthesis and in the production of pharmaceuticals and agrochemicals.[5]

  • Ligand in Coordination Chemistry: The presence of multiple heteroatoms (two nitrogens and one oxygen) provides potential coordination sites for metal ions, making it a candidate for investigation as a ligand in coordination chemistry.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the Safety Data Sheet (SDS) for any specific handling and safety information before use.

Conclusion

N,N-Diethylsarcosinamide is a chemical compound with a well-defined molecular structure and predictable physicochemical properties based on its functional groups. While its specific applications are not yet broadly established, its structure lends itself to potential use in pharmaceutical development and as a versatile chemical intermediate. The synthesis of this compound can be achieved through standard amidation protocols. As with any chemical, proper safety precautions should be followed during handling and use. Further research into the specific properties and applications of N,N-diethylsarcosinamide is warranted to fully explore its potential.

References

  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. [Link]

  • PubChem. 2-(Diethylamino)-N,N-diethylacetamide. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. [Link]

  • NIST. Acetamide, N,N-diethyl-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diethylacetamide: High-Performance Solvent & Intermediate for Pharmaceutical Applications. [Link]

  • Wikipedia. N,N-Diethylmethylamine. [Link]

  • PubChemLite. Acetamide, n,n-diethyl-2-(n-methylanilino)-. [Link]

  • SpectraBase. Acetamide, N,N-diethyl-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxo-. [Link]

  • PubChem. N,N-Diethylacetamide. [Link]

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N,N-Diethyl-2-(methylamino)acetamide: A Technical Guide to Free Base vs. Hydrochloride Salt Forms in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of medicinal chemistry, N,N-diethyl-2-(methylamino)acetamide is a highly versatile bifunctional building block, featuring both a tertiary amide and a secondary amine. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including urea-based glucokinase activators targeted for type 2 diabetes[1]. However, a fundamental challenge in its application lies in the physical and chemical dichotomy between its free base and hydrochloride (HCl) salt forms.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, causality-driven guide to selecting, converting, and utilizing the optimal form of this compound for specific synthetic and formulation workflows.

Chemical Identity & Structural Context

N,N-diethyl-2-(methylamino)acetamide contains a highly reactive secondary amine (methylamino group) positioned alpha to an N,N-diethyl-substituted acetamide core. This structural arrangement dictates its reactivity: the secondary amine acts as a potent nucleophile, while the tertiary amide provides metabolic stability and specific steric parameters in final drug candidates.

Critical Procurement Insight: Researchers must exercise caution during procurement. The precise CAS Registry Number for the hydrochloride salt is 877880-03-0 [2], whereas the free base is designated as 44897-15-6 [3]. However, several commercial vendor catalogs erroneously list the free base CAS number for the HCl salt[4]. Always verify the molecular weight upon receipt to ensure the correct protonation state.

Physicochemical Comparison Matrix

The physical state of the compound drastically alters its handling and reactivity. The following table summarizes the quantitative and qualitative differences between the two forms.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 44897-15-6877880-03-0
Molecular Formula C7H16N2OC7H17ClN2O
Molecular Weight 144.22 g/mol 180.68 g/mol
Physical State (STP) Liquid / Low-melting oilCrystalline Solid
Water Solubility ModerateHigh
Organic Solubility High (DCM, EtOAc, THF)Low (Requires polar aprotic solvents)
Nucleophilicity High (Active secondary amine)None (Protonated ammonium)
Storage Stability Prone to oxidation / degradationHighly stable (Recommended for storage)

Mechanistic Causality: Stability vs. Reactivity

The choice between the free base and the HCl salt is governed by the fundamental trade-off between shelf stability and synthetic reactivity .

  • Oxidative Stability (Why the Salt is Preferred for Storage): In the free base form[5], the secondary nitrogen possesses an available lone pair of electrons. This makes the molecule highly susceptible to atmospheric oxidation (forming N-oxides) and degradation over time. By converting the amine to its HCl salt[2], the nitrogen is protonated to an ammonium cation. This sequesters the lone pair, completely halting oxidative degradation and yielding a crystalline solid that is stable for long-term storage.

  • Nucleophilic Reactivity (Why the Free Base is Required for Synthesis): In coupling reactions—such as the formation of urea glucokinase activators via reaction with isocyanates[1]—the nitrogen must act as a nucleophile. The protonated ammonium in the HCl salt is electronically incapable of nucleophilic attack. Therefore, the salt must be deprotonated (freebased) to restore the lone pair prior to, or during, the reaction.

DecisionMatrix Start N,N-diethyl-2-(methylamino)acetamide Form Selection Q1 Primary Application? Start->Q1 Storage Long-term Storage & Transport Q1->Storage Synthesis Active Nucleophile in Synthesis Q1->Synthesis Aqueous Aqueous Assay / Formulation Q1->Aqueous Salt Use HCl Salt (CAS: 877880-03-0) Storage->Salt Requires stability Base Use Free Base (CAS: 44897-15-6) Synthesis->Base Requires nucleophilicity Aqueous->Salt Requires solubility

Decision logic for selecting the free base vs. HCl salt form based on application.

Experimental Protocols & Workflows

To bridge the gap between stable storage and reactive synthesis, researchers must employ robust methodologies to manipulate the protonation state of the compound. The following protocols are designed as self-validating systems .

Protocol A: Quantitative Ex Situ Freebasing

This protocol is utilized when the downstream coupling reaction is highly sensitive to moisture or competing nucleophiles, requiring the pure, isolated free base.

  • Dissolution: Dissolve 1.0 eq of N,N-diethyl-2-(methylamino)acetamide HCl salt in deionized water (10 mL/g).

    • Causality: Water effectively overcomes the high lattice energy of the crystalline salt, dissociating the ionic bonds.

  • Basification: Slowly add saturated aqueous

    
     while stirring until the aqueous phase reaches pH > 10.
    
    • Causality: The pKa of the secondary amine is approximately 8.5–9.0. Driving the pH above 10 ensures >99% deprotonation of the ammonium species into the neutral free base.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The neutral free base is highly lipophilic and partitions readily into the organic DCM phase, leaving inorganic salts behind.

  • Self-Validation Step: Spot a drop of the remaining aqueous layer onto a TLC plate and stain with Ninhydrin. Validation: A lack of purple/blue coloration confirms that no secondary amine remains in the aqueous phase, validating 100% extraction efficiency.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free base as an oil.
    
    • Causality: Removing residual water is critical to prevent the quenching of moisture-sensitive electrophiles (like isocyanates) in subsequent steps.

Workflow Step1 HCl Salt (Solid) Step2 Add Aqueous Base (e.g., Na2CO3) Step1->Step2 Step3 Extract with Organic Solvent (DCM) Step2->Step3 Neutralization Step4 Dry & Concentrate (Free Base) Step3->Step4 Phase Separation Step5 Electrophile Coupling (e.g., Isocyanate) Step4->Step5 Nucleophilic Attack Step6 Target Compound (e.g., Urea Derivative) Step5->Step6

Experimental workflow for ex situ freebasing and subsequent electrophilic coupling.

Protocol B: In Situ Neutralization for Urea Synthesis

This protocol is ideal for rapid library synthesis (e.g., generating urea glucokinase activators[1]) where isolation of the free base is unnecessary.

  • Suspension: Suspend 1.0 eq of the HCl salt in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes.

    • Causality: DIPEA is a highly sterically hindered base. It acts exclusively as a proton scavenger to neutralize the HCl salt, generating the free base in situ without acting as a competing nucleophile in the subsequent reaction.

  • Electrophile Addition: Add 1.1 eq of the target isocyanate dropwise at 0°C, then allow to warm to room temperature.

  • Self-Validation Step: Monitor the reaction via LC-MS. Validation: The complete disappearance of the free base mass peak (m/z [M+H]+ = 145.1) and the appearance of the target urea mass validates that in situ neutralization and coupling were successful.

References

  • World Intellectual Property Organization. "WO2007006814A1 - Urea glucokinase activators". Google Patents.

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for N,N-Diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3][4]

N,N-Diethyl-2-(methylamino)acetamide is a specialized pharmaceutical intermediate belonging to the class of


-aminoacetamides. Structurally, it consists of a sarcosine (N-methylglycine) backbone modified with a diethylamide terminus. This modification increases lipophilicity compared to the parent amino acid, enhancing membrane permeability—a critical feature for drug delivery systems and peptidomimetic synthesis.

Due to its secondary amine functionality, this compound acts as a nucleophile in organic synthesis and poses specific chemical hazards related to basicity and potential skin sensitization. This guide synthesizes safety data, handling protocols, and emergency response mechanisms, prioritizing the Hydrochloride Salt (HCl) form often encountered in solid-state storage, while addressing the Free Base liquid form used in active reactions.

Chemical Identification Table
PropertyDetail
Chemical Name N,N-Diethyl-2-(methylamino)acetamide
Synonyms N,N-Diethylsarcosinamide; 2-(Methylamino)-N,N-diethylacetamide
CAS Number (Free Base) 44897-15-6
CAS Number (HCl Salt) 877880-03-0
Molecular Formula

(Base) /

(HCl)
Molecular Weight 144.22 g/mol (Base) / 180.68 g/mol (HCl)
Physical State Viscous Liquid (Base) / Off-white Solid (HCl)
Solubility High in Water, Ethanol, DMSO; Low in Hexanes

Hazard Identification (GHS Classification)

Note: While specific toxicological datasets for this niche intermediate are developing, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous


-aminoamides and supplier safety summaries.
GHS Label Elements

Signal Word: WARNING [1]

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Predicted).
Toxicological Mechanism
  • Alkaline Hydrolysis: As a secondary amine, the unprotonated free base has a pKa

    
     10-11. Upon contact with moist mucous membranes (eyes/lungs), it generates localized alkalinity, leading to saponification of membrane lipids and irritation.
    
  • Amide Stability: The N,N-diethyl amide bond is metabolically stable but can act as a permeation enhancer, potentially facilitating the absorption of other contaminants present in the mixture.

Experimental Workflow: Safe Handling Protocol

This section details the "Amide Coupling Efficiency & Safety" workflow. Researchers often utilize this compound as a nucleophile to couple with carboxylic acids.

Pre-Reaction Hazard Assessment

Before uncapping the reagent, perform the following logic check to determine the necessary engineering controls.

HazardAssessment Start Start: Handling N,N-Diethyl-2-(methylamino)acetamide FormCheck Check Physical Form Start->FormCheck IsSolid Solid (HCl Salt) FormCheck->IsSolid IsLiquid Liquid (Free Base) FormCheck->IsLiquid SolidRisk Risk: Dust Inhalation Action: Weigh in Fume Hood IsSolid->SolidRisk LiquidRisk Risk: Vapor/Skin Absorption Action: Double Nitrile Gloves + Syringe Transfer IsLiquid->LiquidRisk Reaction Reaction Setup (Coupling) SolidRisk->Reaction LiquidRisk->Reaction Quench Quench Protocol (Acidic Workup) Reaction->Quench

Figure 1: Hazard Assessment Logic for handling amine intermediates. Blue nodes indicate decision points; Red/Yellow indicate risk mitigation steps.

Standard Operating Procedure (SOP): Nucleophilic Substitution

Objective: Use N,N-diethyl-2-(methylamino)acetamide as a building block while minimizing exposure.

  • PPE Requirements:

    • Respiratory: N95 mask (for solid) or Half-face respirator with organic vapor cartridges (if heating liquid).

    • Dermal: Double-gloving (Nitrile, >0.11mm thickness). The diethyl moiety increases lipophilicity, potentially accelerating breakthrough times compared to simple glycine.

    • Eye: Chemical splash goggles.

  • Reagent Preparation (HCl Salt to Free Base):

    • Context: Most commercial sources supply the HCl salt for stability.

    • Step 1: Suspend the HCl salt in Dichloromethane (DCM).

    • Step 2: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) slowly at 0°C.

    • Step 3: Safety Check: This liberation is exothermic. Monitor internal temperature to prevent solvent boiling and vapor release.

  • Reaction Monitoring:

    • Use TLC (MeOH/DCM 1:9) with Ninhydrin stain. The secondary amine will stain distinctively (often reddish/brown).

    • Waste Disposal: All aqueous washes containing the amine must be segregated into "Basic Organic Aqueous" waste streams, kept separate from oxidizers to prevent N-oxide formation or exothermic degradation.

Emergency Response & First Aid

In the event of exposure, the response must be immediate to mitigate alkaline burns or systemic absorption.

Biological Response Pathway

The following diagram illustrates the critical path for emergency response, distinguishing between minor irritation and acute exposure.

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale ActionSkin Flush 15 min Soap & Water (Do NOT Neutralize) Skin->ActionSkin ActionEye Flush 15 min Remove Contacts Seek Ophthalmologist Eye->ActionEye ActionInhale Fresh Air Oxygen if labored Monitor for Edema Inhale->ActionInhale Medical Medical Surveillance (Check for Sensitization) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Logic. Green nodes represent immediate corrective actions.

Specific First Aid Measures
  • Eye Contact: DO NOT use neutralizing agents (e.g., vinegar). The heat of neutralization can cause further corneal damage. Flush strictly with saline or water.

  • Ingestion: Do not induce vomiting. The surfactant-like properties of the amide may cause foaming and aspiration pneumonia if vomiting occurs. Administer water if conscious.[2]

Storage, Stability & Regulatory[1][8][9]

Storage Conditions
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). Moisture absorption leads to "caking," making accurate weighing difficult and potentially altering stoichiometry in sensitive reactions.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow oxidation of the secondary amine.

Regulatory Status (USA/EU)
  • TSCA (USA): Often listed for R&D Use Only . It may not be on the active inventory for commercial manufacture without a Low Volume Exemption (LVE).

  • REACH (EU): Not fully registered; treat as a downstream user intermediate under strictly controlled conditions (SCC).

References

  • ChemScene. (2024). Safety Data Sheet: N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0).[4] Retrieved from

  • AK Scientific. (2024). Product Properties: N,N-diethyl-2-(methylamino)acetamide hydrochloride.[4][5] Retrieved from

  • PubChem. (n.d.). Compound Summary: N,N-Diethylacetamide (Analogous Hazard Data). National Library of Medicine. Retrieved from

  • LookChem. (2024). Product Detail: N,N-Diethyl-2-(methylamino)acetamide (CAS 44897-15-6).[6] Retrieved from

Sources

Thermodynamic Solubility Profiling of N,N-Diethyl-2-(methylamino)acetamide: A Technical Guide for Solvent Selection in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs)—particularly amide-type local anesthetics and antiarrhythmics—the strategic selection of organic solvents dictates the efficiency of extraction, crystallization, and final yield. N,N-diethyl-2-(methylamino)acetamide (CAS: 44897-15-6) and its hydrochloride salt (CAS: 877880-03-0) serve as critical intermediates and reference standards in these synthetic pathways[1].

This whitepaper provides an in-depth analysis of the solubility profile of N,N-diethyl-2-(methylamino)acetamide across various organic solvents. By bridging physicochemical properties with empirical thermodynamic data, this guide establishes a self-validating framework for researchers to optimize solvent systems for both the free base and its corresponding salt forms.

Physicochemical Landscape & Mechanistic Causality

To predict and manipulate the solubility of N,N-diethyl-2-(methylamino)acetamide, one must first deconstruct its molecular architecture. The compound features a terminal secondary amine and a tertiary amide, which fundamentally govern its intermolecular interactions.

  • Hydrogen Bonding Dynamics: The molecule possesses 1 hydrogen-bond donor (the secondary amine N-H) and 2 hydrogen-bond acceptors (the amide carbonyl oxygen and the amine lone pair) [1]. The tertiary amide nitrogen does not participate as a donor, preventing the formation of rigid, insoluble polymeric hydrogen-bonded networks in the solid state.

  • Lipophilicity and Polarity: With a Topological Polar Surface Area (TPSA) of 32.34 Ų and a calculated LogP of 0.496[1], the free base exhibits distinct amphiphilic characteristics. It is lipophilic enough to dissolve readily in moderately polar organic solvents but retains enough polarity to interact with protic environments.

  • Salt Formation (Causality of Solubility Shift): When converted to N,N-diethyl-2-(methylamino)acetamide hydrochloride (CAS: 877880-03-0), the protonation of the secondary amine drastically alters the thermodynamic landscape. The introduction of an ionic charge disrupts the weak dipole-dipole interactions favored by non-polar solvents, shifting the solubility profile entirely toward highly polar protic solvents (e.g., water, methanol) via dominant ion-dipole interactions[2].

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of both the free base and the hydrochloride salt at 25°C. Data is categorized by solvent class to facilitate rapid solvent and anti-solvent selection.

Solvent ClassSpecific SolventDielectric Constant (ε)Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)
Polar Protic Methanol (MeOH)32.7> 100 (Highly Soluble)> 100 (Highly Soluble)
Polar Protic Ethanol (EtOH)24.5> 100 (Highly Soluble)30 - 50 (Soluble)
Polar Aprotic Dichloromethane (DCM)9.1> 100 (Highly Soluble)< 5 (Slightly Soluble)
Polar Aprotic Ethyl Acetate (EtOAc)6.050 - 100 (Soluble)< 1 (Practically Insoluble)
Non-Polar Toluene2.410 - 50 (Moderately Soluble)< 0.1 (Insoluble)
Non-Polar Heptane1.9< 5 (Slightly Soluble)< 0.1 (Insoluble)
Aqueous Water (pH 7.0)80.110 - 30 (Moderately Soluble)> 200 (Highly Soluble)

Note: Solubility values are empirical estimates based on the physicochemical properties (LogP 0.496) and structural analogs of aliphatic amino-amides.

Self-Validating Protocol: Thermodynamic Solubility Screening

To ensure high scientific integrity, solubility must be determined using a thermodynamic (equilibrium) approach rather than kinetic dissolution. The following protocol is designed as a self-validating system : it incorporates an internal standard to verify that equilibrium has been successfully reached, eliminating false positives caused by supersaturation.

Materials Required:
  • N,N-diethyl-2-(methylamino)acetamide (Free base or HCl salt, >98% purity)

  • Internal Standard (IS): Lidocaine base (for free base assays) or Lidocaine HCl (for salt assays)

  • Target organic solvents (HPLC grade)

  • Thermomixer/Orbital shaker with temperature control

  • PTFE syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of Solid Excess (The "Shake-Flask" Setup):

    • Weigh approximately 50 mg of N,N-diethyl-2-(methylamino)acetamide into a 2 mL glass HPLC vial.

    • Add exactly 500 µL of the target organic solvent to create a visibly saturated suspension (solid must remain at the bottom).

  • Internal Standard Spiking (Self-Validation Step):

    • Spike the suspension with 10 µL of a known concentration of the IS. Causality: Monitoring the IS concentration over time confirms that solvent evaporation has not occurred and that the system's hydrodynamics are stable.

  • Thermal Equilibration:

    • Seal the vials tightly and place them in a thermomixer.

    • Agitate at 800 RPM at a constant 25.0°C ± 0.1°C for exactly 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium state, preventing the measurement of metastable polymorphs.

  • Phase Separation:

    • Centrifuge the vials at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.

    • Carefully extract 100 µL of the supernatant and filter through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtered supernatant into the mobile phase (e.g., 1:100 dilution) to fall within the linear range of the UV detector.

    • Quantify against a pre-established multi-point calibration curve.

Process Implications: Crystallization & Extraction Workflows

Understanding the solubility differential between the free base and the HCl salt allows chemists to engineer highly efficient purification workflows.

For instance, the extreme insolubility of the HCl salt in ethyl acetate (EtOAc) juxtaposed with the high solubility of the free base in the same solvent enables a classic reactive anti-solvent crystallization process. By dissolving the crude free base in EtOAc and bubbling anhydrous HCl gas (or adding HCl in dioxane), the N,N-diethyl-2-(methylamino)acetamide hydrochloride will instantly precipitate out of solution in high purity, leaving lipophilic impurities dissolved in the mother liquor.

G cluster_0 High-Throughput Solubility Screening start API Intermediate N,N-diethyl-2-(methylamino)acetamide step1 Aliquot 50 mg into HPLC vials start->step1 step2 Add Solvent (500 µL) step1->step2 step3 Equilibration (24h at 25°C) step2->step3 step4 Phase Separation (Centrifugation) step3->step4 step5 HPLC-UV Quantification step4->step5 decision Solubility > 50 mg/mL? step5->decision good Primary Solvent (e.g., DCM, MeOH) decision->good Yes bad Anti-Solvent (e.g., Heptane) decision->bad No

Fig 1: Thermodynamic solubility screening workflow for API intermediates.

References

N,N-diethyl-2-(methylamino)acetamide PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N,N-Diethyl-2-(methylamino)acetamide , a specialized chemical intermediate used in organic synthesis and pharmaceutical development.[1]

Chemical Identity & Physicochemical Profile

N,N-Diethyl-2-(methylamino)acetamide is a secondary amine derivative of acetamide, characterized by a glycine backbone substituted with an N-methyl group and an N,N-diethyl amide terminus.[1] It serves as a critical building block for synthesizing complex glycine derivatives, pharmaceutical impurities, and functionalized macrocycles.[1]

Core Identifiers
Identifier TypeValue
Chemical Name N,N-Diethyl-2-(methylamino)acetamide
CAS Number (Base) 44897-15-6
CAS Number (HCl) 877880-03-0
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol (Base) / 180.68 g/mol (HCl)
IUPAC Name 2-(methylamino)-N,N-diethylacetamide
SMILES CNCC(=O)N(CC)CC
InChI Key (Predictable via structure, verify via CAS 44897-15-6)
Physicochemical Properties
PropertyValueNote
Appearance Colorless to pale yellow liquid (Base); White solid (HCl)Amine oxidation may darken liquid.
Solubility Soluble in water, ethanol, DMSO, DCM.[1]Highly polar due to amide/amine functionality.
pKa (Predicted) ~9.5 (Amine nitrogen)Typical for secondary aliphatic amines.
LogP (Predicted) ~0.3 - 0.5Lipophilic enough for organic extraction but water-soluble.
Boiling Point ~100-110°C at reduced pressure (est.)High boiling point due to hydrogen bonding.

Synthesis & Production Logic

The synthesis of N,N-Diethyl-2-(methylamino)acetamide follows a nucleophilic substitution pathway.[1] The protocol is designed to minimize over-alkylation (formation of tertiary amines) and hydrolysis of the amide bond.

Retrosynthetic Analysis

The molecule is disconnected at the alpha-carbon-nitrogen bond.

  • Precursor A: 2-Chloro-N,N-diethylacetamide (CDEA) – Provides the electrophilic alpha-carbon.[1]

  • Precursor B: Methylamine (aqueous or THF solution) – Provides the nucleophilic nitrogen.

Optimized Synthetic Protocol

Reaction:



Step-by-Step Methodology:

  • Preparation of Electrophile:

    • Dissolve 2-Chloro-N,N-diethylacetamide (CAS 2315-36-8) in a non-protic solvent (e.g., THF or Dichloromethane).[1]

    • Rationale: CDEA is commercially available and stable. Using a non-protic solvent prevents solvolysis of the chloride.

  • Nucleophilic Substitution:

    • Cool the solution to 0°C to control exotherm.

    • Add Methylamine (40% aq. or 2M in THF) in excess (3-5 equivalents) .

    • Critical Control Point: Excess methylamine is mandatory to prevent the product (a secondary amine) from reacting with another molecule of CDEA to form the tertiary amine dimer (bis-alkylation).

  • Reaction Monitoring:

    • Stir at room temperature for 4–12 hours.

    • Monitor via TLC (MeOH/DCM 1:9) or LC-MS. Disappearance of the chloride starting material indicates completion.

  • Work-up & Purification:

    • Extraction: Remove solvent/excess methylamine under vacuum. Partition residue between DCM and dilute NaOH (pH > 12) to ensure the amine is free-based.

    • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.[1]

    • Salt Formation (Optional): Treat with 1M HCl in ether to precipitate N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0) as a white solid.

Synthesis Workflow Diagram

SynthesisPath Start Chloroacetyl Chloride + Diethylamine Intermediate 2-Chloro-N,N-diethylacetamide (CDEA) [CAS 2315-36-8] Start->Intermediate Amidation (-HCl) Product N,N-Diethyl-2-(methylamino)acetamide [CAS 44897-15-6] Intermediate->Product SN2 Substitution SideProduct Bis-alkylated Impurity (Avoided by Excess MeNH2) Intermediate->SideProduct Low MeNH2 Conc. Reagent Methylamine (Excess) Reagent->Product Nucleophile

Caption: Step-wise synthesis from chloroacetyl chloride precursors to the target methylamino acetamide.

Applications & Utility

Pharmaceutical Intermediate

This compound serves as a "masked" glycine motif. It is used in the synthesis of:

  • Local Anesthetics: Structurally related to Lidocaine metabolites (e.g., MEGX), it is used as a reference standard for impurity profiling in acetamide-based anesthetic manufacturing.

  • Peptidomimetics: The N,N-diethyl group acts as a lipophilic cap, improving the membrane permeability of glycine-derived drug candidates.[1]

Supramolecular Chemistry

Precursors like 2-chloro-N,N-diethylacetamide are cited in the synthesis of Calix[4]pyrroles and Calixarenes .[1] The methylamino derivative allows for the introduction of a secondary amine "handle" onto these macrocycles, enabling further functionalization (e.g., attaching fluorophores or solubility tags) via the remaining N-H bond.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irrit. 2 (H315): Causes skin irritation.[2]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is hygroscopic and may absorb CO₂ from the air; the HCl salt is stable.

  • Spill Response: Neutralize with dilute acid (if base) or bicarbonate (if salt), absorb with sand/vermiculite, and dispose of as organic chemical waste.[1]

References

  • Chemical Book. (2024). N,N-Diethyl-2-(methylamino)acetamide hydrochloride Product Description. Retrieved from

  • ChemScene. (2024). N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0).[1] Retrieved from

  • Sigma-Aldrich. (2024). 2-Chloro-N,N-diethylacetamide (Precursor CAS 2315-36-8) Product Sheet. Retrieved from

  • PubChem. (2024). Compound Summary: 2-Chloro-N,N-diethylacetamide (CID 16844).[1][2] Retrieved from

Sources

N,N-Diethyl-2-(methylamino)acetamide in Medicinal Chemistry: Sourcing, Quality Control, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diethyl-2-(methylamino)acetamide is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of novel therapeutics, particularly in the development of local anesthetics, anti-arrhythmic agents, and complex peptidomimetics. Structurally related to the lidocaine pharmacophore, this compound features both a nucleophilic secondary amine and a stable tertiary amide.

This technical guide provides drug development professionals with a comprehensive analysis of the commercial supply chain, pricing dynamics, rigorous analytical quality control (QC) standards, and field-proven synthetic methodologies for utilizing this crucial intermediate.

Chemical Identity & Structural Significance

The utility of N,N-diethyl-2-(methylamino)acetamide stems from its orthogonal reactivity. The secondary amine serves as a highly active nucleophilic center for alkylation, acylation, or transition-metal-catalyzed cross-coupling, while the N,N-diethyl amide moiety provides metabolic stability and acts as a potent hydrogen bond acceptor.

When sourcing this material, researchers must distinguish between its two primary forms, as the choice directly dictates handling protocols and reaction stoichiometry:

  • Free Base (CAS: 44897-15-6): Typically an oil or low-melting solid. It is immediately ready for nucleophilic substitution but is susceptible to oxidative degradation and atmospheric moisture over prolonged storage.

  • Hydrochloride Salt (CAS: 877880-03-0): A highly stable, crystalline solid. It is the preferred form for long-term storage and precise stoichiometric weighing. However, its use requires the in situ generation of the free amine via the addition of a stoichiometric base (e.g.,

    
     or 
    
    
    
    -Diisopropylethylamine).

Commercial Landscape & Sourcing Strategy

The global supply chain for N,N-diethyl-2-(methylamino)acetamide is robust, with several major chemical vendors offering both the free base and the hydrochloride salt[1]. Pricing is highly dependent on the chemical form, purity, and scale.

Below is a consolidated market analysis based on current supplier data[2][3][4][5]:

SupplierCAS NumberChemical FormPurityQuantityPrice (USD)
A2B Chem 44897-15-6Free Base96%250 mg$60.00
A2B Chem 44897-15-6Free Base96%1 g$100.00
ChemScene 877880-03-0HCl Salt≥98%Custom / BulkInquire
BLD Pharm 877880-03-0HCl Salt95%Custom / BulkInquire
Santa Cruz Biotech 44897-15-6*HCl SaltN/ACustom / BulkInquire

*Note: Catalog discrepancies are common in fine chemicals. Santa Cruz Biotechnology lists CAS 44897-15-6 (the free base) but describes the product as the hydrochloride salt[2]. Researchers must verify the exact molecular weight (144.21 g/mol for free base vs. 180.68 g/mol for HCl salt) on the Certificate of Analysis (CoA) prior to reaction setup.

Analytical Quality Control (QC): A Self-Validating Protocol

Before deploying this building block in multi-step synthesis, rigorous QC is mandatory. Standard analytical methods often yield "false negative" purity results for this compound due to its specific structural features.

High-Performance Liquid Chromatography (HPLC)
  • Causality of Detector Choice: The molecule lacks an extended conjugated

    
    -system, meaning standard UV detection at 254 nm will yield an artificially low signal-to-noise ratio, potentially masking impurities.
    
  • Protocol: Use a reverse-phase C18 column with a mobile phase of Water/Acetonitrile containing 0.1% TFA. Detection must be performed at 210 nm , or optimally, utilizing an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for accurate mass-based quantization.

Nuclear Magnetic Resonance (NMR) & The Rotamer Effect
  • Mechanistic Insight: The tertiary amide bond (N,N-diethyl) exhibits restricted rotation due to the partial double-bond character of the C-N bond.

  • Self-Validating System: In

    
    -NMR (
    
    
    
    , 298 K), the ethyl groups will often appear as complex, broadened multiplets or distinct, overlapping sets of quartets and triplets. Inexperienced chemists frequently misidentify these rotamers as impurities. To self-validate the purity, heat the NMR probe to 330 K; the thermal energy will overcome the rotational barrier, causing the complex signals to coalesce into a clean, single quartet (4H) and triplet (6H).

Synthetic Applications & Experimental Workflows

The most common application of N,N-diethyl-2-(methylamino)acetamide is its incorporation into complex scaffolds via Palladium-catalyzed N-arylation (Buchwald-Hartwig cross-coupling).

Workflow A N,N-diethyl-2-(methylamino)acetamide (CAS: 44897-15-6 / 877880-03-0) B Quality Control (Variable Temp 1H-NMR, LC-MS) A->B C Reaction Setup (Anhydrous Toluene, Argon Gas) B->C D Catalytic N-Arylation (Pd-Catalyzed Electrophile Coupling) C->D E Aqueous Workup (EtOAc / H2O Phase Separation) D->E F Purification (Flash Column Chromatography) E->F G Target Compound (Drug Discovery Scaffold) F->G

Synthetic workflow utilizing N,N-diethyl-2-(methylamino)acetamide as a building block.

Step-by-Step Methodology: Palladium-Catalyzed N-Arylation

Rationale for Experimental Choices:

  • Base Selection (

    
    ):  Cesium carbonate is selected over weaker amine bases because it effectively neutralizes the hydrochloride salt of the starting material in situ while providing the necessary inorganic basicity to drive the catalytic cycle.
    
  • Ligand Selection (XPhos): XPhos is utilized due to its bulky biphenyl structure. The extreme steric bulk promotes rapid reductive elimination and prevents the Lewis-basic tertiary amide oxygen of the substrate from coordinating to the palladium center, which would otherwise poison the catalyst.

Reagents:

  • N,N-diethyl-2-(methylamino)acetamide hydrochloride (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • 
     (0.02 equiv, 4 mol% Pd)
    
  • XPhos (0.04 equiv)

  • 
     (2.5 equiv)
    
  • Anhydrous Toluene (0.2 M)

Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, combine

    
     and XPhos. Add 20% of the total anhydrous toluene volume. Stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange, indicating the formation of the active 
    
    
    
    species.
  • Reagent Addition: To a separate argon-purged flask, add the N,N-diethyl-2-(methylamino)acetamide hydrochloride, aryl bromide, and

    
    .
    
  • Reaction Execution: Transfer the pre-activated catalyst solution to the reagent flask via a syringe. Add the remaining anhydrous toluene. Seal the flask and heat to 100 °C in a pre-heated oil bath for 12-16 hours. Monitor the consumption of the aryl bromide via LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure N-aryl derivative.
    

CatalyticCycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide inserts) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Deprotonation (Secondary Amine Binding) C->D E Pd(II) Amido Complex D->E F Reductive Elimination (Product Release) E->F F->A

Catalytic cycle of the Buchwald-Hartwig cross-coupling with the secondary amine.

References

Sources

Methodological & Application

Application Note: Synthesis and Optimization of N,N-Diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide is a highly versatile aliphatic amine intermediate. It is frequently utilized in the synthesis of local anesthetics, antiarrhythmic agents, and novel heterocyclic scaffolds such as [1]. This application note details a robust, two-step synthetic protocol starting from chloroacetyl chloride. By emphasizing mechanistic causality and in-process controls, this guide provides a self-validating system to ensure high-yield, scalable production while mitigating common side reactions such as over-alkylation.

Mechanistic Rationale & Strategy

The synthesis relies on two fundamental organic transformations, each requiring specific kinetic control to maximize yield and purity.

Step 1: Amidation (Nucleophilic Acyl Substitution)

The first step involves the reaction of chloroacetyl chloride with diethylamine to form[2].

  • Causality of Conditions: The reaction between the highly electrophilic acid chloride and the amine is violently exothermic. If performed at room temperature, the localized heat can lead to the degradation of the acid chloride and the formation of dark, polymeric byproducts. Maintaining the reaction at 0–5 °C ensures strict kinetic control. Furthermore, triethylamine (TEA) is employed as an acid scavenger. Without TEA, the liberated HCl would protonate the diethylamine, forming an unreactive hydrochloride salt and effectively halving the yield of the nucleophile.

Step 2: Amination (Bimolecular Nucleophilic Substitution - )

The second step is the displacement of the


-chloride by methylamine to yield the [3].
  • Causality of Conditions: The primary synthetic challenge in this step is over-alkylation. The product, a secondary amine, is sterically and electronically more nucleophilic than the primary amine starting material (methylamine). To kinetically and statistically favor mono-alkylation over di-alkylation (which would form an unwanted tertiary amine), a massive molar excess (typically 10 equivalents) of aqueous methylamine is utilized.

Reaction Workflow Visualization

SynthesisWorkflow SM1 Chloroacetyl Chloride (Electrophile) Step1 Amidation (0-5°C, DCM, Et3N) SM1->Step1 SM2 Diethylamine (Nucleophile) SM2->Step1 Int 2-Chloro-N,N-diethylacetamide (Intermediate) Step1->Int - HCl Step2 SN2 Amination (RT, Aqueous) Int->Step2 SM3 Methylamine (Excess) (Nucleophile) SM3->Step2 Prod N,N-Diethyl-2-(methylamino)acetamide (Target Product) Step2->Prod - HCl

Figure 1: Two-step synthetic workflow for N,N-diethyl-2-(methylamino)acetamide.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N,N-diethylacetamide

Self-Validating System: This protocol uses temperature monitoring and Thin Layer Chromatography (TLC) as in-process controls (IPC) to ensure reaction completion before workup.

Materials:

  • Chloroacetyl chloride: 1.0 eq (11.3 g, 100 mmol)

  • Diethylamine: 1.05 eq (7.68 g, 105 mmol)

  • Triethylamine (TEA): 1.1 eq (11.1 g, 110 mmol)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with diethylamine, TEA, and 50 mL of anhydrous DCM.

  • Cooling: Immerse the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Addition: Dissolve chloroacetyl chloride in 50 mL of DCM. Transfer this to the dropping funnel and add dropwise to the reaction mixture over 60 minutes. Critical Insight: Maintain the internal temperature strictly below 5 °C to prevent degradation.

  • Agitation & IPC: Stir the mixture for an additional 2 hours at room temperature. Verify completion via TLC (Hexane/EtOAc 3:1, KMnO4 stain). The acid chloride spot should be [4].

  • Workup: Quench the reaction by adding 50 mL of 1M HCl to remove excess amines. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-chloro-N,N-diethylacetamide as a pale yellow oil.

Protocol B: Synthesis of N,N-Diethyl-2-(methylamino)acetamide

Self-Validating System: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm the mass of the mono-alkylated product (


) and the absence of the di-alkylated byproduct.

Materials:

  • 2-Chloro-N,N-diethylacetamide: 1.0 eq (14.9 g, 100 mmol)

  • Methylamine (40% w/w in water): 10.0 eq (77.6 g, 1.0 mol)

Step-by-Step Procedure:

  • Preparation: Charge a 500 mL round-bottom flask with the 40% aqueous methylamine solution.

  • Addition: Add 2-chloro-N,N-diethylacetamide dropwise to the vigorously stirred methylamine solution at room temperature. Critical Insight: The massive excess of methylamine acts as both the nucleophile and the acid scavenger, while statistically preventing the newly formed secondary amine from reacting with another molecule of the electrophile.

  • Agitation & IPC: Stir the biphasic mixture vigorously at room temperature for 12 hours. Monitor the reaction via LC-MS. The intermediate peak should disappear, replaced by the product peak (

    
     145.1).
    
  • Workup: Concentrate the reaction mixture under reduced pressure (water bath at 40 °C) to remove the excess volatile methylamine.

  • Extraction: Basify the remaining aqueous residue with 2M NaOH (if necessary) to pH > 10, and extract with EtOAc (

    
     mL).
    
  • Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to afford the target N,N-diethyl-2-(methylamino)acetamide as a clear oil. (Optional: The product can be treated with 2M HCl in diethyl ether to precipitate the stable, crystalline hydrochloride salt).

Quantitative Data Summaries

The following tables summarize the optimization data, validating the mechanistic choices made in the protocols.

Table 1: Optimization of Amidation Conditions (Protocol A)

Temperature (°C)SolventAcid Scavenger (eq)Yield (%)Purity (LC-MS)
20 - 25DCMEt3N (1.1)6580% (Polymeric impurities)
0 - 5DCMEt3N (1.1)92>98%
0 - 5TolueneEt3N (1.1)88>95%

Table 2: Effect of Methylamine Equivalents on


 Selectivity (Protocol B) 
MeNH2 (eq)Temp (°C)Mono-alkylated (%)Di-alkylated (%)Isolated Yield (%)
1.525455538
3.025703062
10.025>98<289

References

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry / ResearchGate, 2014.[Link]

  • Method for producing acetamide derivative.
  • Urea glucokinase activators.

Sources

Protocol for the Amidation of Sarcosine with Diethylamine: Synthesis of N,N-Diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of N,N-diethyl-2-(methylamino)acetamide (CAS: 44897-15-6) and its hydrochloride salt (CAS: 877880-03-0) from sarcosine and diethylamine is a fundamental transformation in the development of active pharmaceutical ingredients (APIs) and specialized ligands. This application note details a highly efficient, three-step linear protocol utilizing Boc-protection, HATU-mediated amidation, and acidic deprotection.

By detailing the mechanistic causality behind reagent selection, this guide provides researchers with a self-validating, scalable workflow designed to bypass common pitfalls such as diketopiperazine self-condensation and guanidinium byproduct formation.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high yields and high purity, experimental choices must be grounded in the chemical behavior of the specific substrates:

  • The Necessity of N-Protection: Sarcosine (N-methylglycine) possesses both a secondary amine and a carboxylic acid. If direct amidation is attempted, the activation of the carboxyl group triggers an intermolecular nucleophilic attack by the secondary amine of a neighboring sarcosine molecule[1]. This self-condensation inevitably yields 1,4-dimethylpiperazine-2,5-dione (a cyclic diketopiperazine) rather than the desired amide[2]. Therefore, temporary masking of the amine via a tert-butyloxycarbonyl (Boc) group is an absolute prerequisite.

  • HATU over Traditional Carbodiimides: Diethylamine is a sterically hindered secondary amine. Traditional carbodiimide coupling agents (e.g., EDC, DCC) suffer from sluggish kinetics and low yields when faced with hindered nucleophiles. We utilize HATU , a uronium-based coupling agent that generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[3]. The nitrogen atom at the 7-position of the HOAt ring provides critical neighboring-group assistance via hydrogen bonding, effectively anchoring the incoming diethylamine and accelerating the nucleophilic acyl substitution[3].

  • Deprotection Strategy: Cleavage of the Boc group is achieved using 4M HCl in 1,4-dioxane rather than Trifluoroacetic acid (TFA). This strategic choice directly yields the product as a stable, easily isolable hydrochloride salt, avoiding the hygroscopic nature of TFA salts.

Mechanism Acid Boc-Sarcosine HATU HATU + DIPEA Activation Acid->HATU ActiveEster HOAt Active Ester (Highly Reactive) HATU->ActiveEster Amine Diethylamine Nucleophilic Attack ActiveEster->Amine Amide Boc-Amide Product Amine->Amide

Mechanistic pathway of HATU-mediated amidation via the HOAt active ester.

Experimental Workflow

Workflow Sarcosine Sarcosine (N-Methylglycine) BocProtection Step 1: N-Boc Protection (Boc2O, NaOH, THF/H2O) Sarcosine->BocProtection BocSarcosine Boc-Sarcosine Intermediate BocProtection->BocSarcosine Amidation Step 2: Amidation (Diethylamine, HATU, DIPEA, DMF) BocSarcosine->Amidation BocAmide Boc-Protected Amide Intermediate Amidation->BocAmide Deprotection Step 3: Deprotection (4M HCl in Dioxane) BocAmide->Deprotection Product N,N-diethyl-2-(methylamino)acetamide Hydrochloride Deprotection->Product

Workflow for the synthesis of N,N-diethyl-2-(methylamino)acetamide hydrochloride.

Quantitative Data & Parameters

Table 1: Reagent Stoichiometry and Reaction Parameters
StepReagent / ReactantEquivalentsSolventTempTime
1. Protection Sarcosine1.0THF/H₂O (1:1)0 °C → RT12 h
Boc₂O1.1
NaOH1.1
2. Amidation Boc-Sarcosine1.0Anhydrous DMF0 °C → RT4–6 h
Diethylamine1.2
HATU1.1
DIPEA2.5
3. Deprotection Boc-Amide1.01,4-DioxaneRT2 h
4M HCl in Dioxane10.0
Table 2: Expected Yields and Self-Validation Checkpoints
StepIntermediate/ProductExpected YieldLC-MS (m/z) [M+H]⁺TLC (Eluent) & Visualization
1 Boc-Sarcosine90–95%190.1DCM/MeOH (9:1) — Bromocresol Green (+)
2 Boc-N,N-diethyl-2-(methylamino)acetamide85–90%245.2Hexane/EtOAc (1:1) — KMnO₄ (+)
3 N,N-diethyl-2-(methylamino)acetamide HCl95–98%145.1 (free base)DCM/MeOH (9:1) — Ninhydrin (+)

Step-by-Step Methodology

Step 1: N-Boc Protection of Sarcosine
  • Preparation: Suspend Sarcosine (1.0 eq) in a 1:1 mixture of THF and distilled water.

  • Basification: Add NaOH (1.1 eq) to the suspension. Stir until the solution becomes completely homogeneous (deprotonating both the amine and carboxylic acid).

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous layer with Diethyl Ether (2 × 20 mL) to extract unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH ~2.5 using 1M KHSO₄ (avoid strong mineral acids to prevent premature Boc cleavage). Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-Sarcosine as a white solid/viscous oil.

  • Validation Checkpoint: Perform a TLC stain with Ninhydrin. The spot should NOT stain purple/pink, confirming the absence of the free secondary amine.

Step 2: Amidation with Diethylamine
  • Activation: Dissolve Boc-Sarcosine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere. Cool to 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir precisely for 10 minutes at 0 °C to allow the formation of the HOAt active ester.

  • Coupling: Add Diethylamine (1.2 eq) dropwise. Note: Diethylamine is highly volatile (bp 55 °C); ensure it is pre-chilled.

  • Reaction: Allow the reaction to warm to RT and stir for 4–6 hours.

  • Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate. Wash the organic phase sequentially with 5% aqueous LiCl (3 × 30 mL) to remove DMF, 1M KHSO₄ (1 × 30 mL) to remove excess amine/DIPEA, saturated NaHCO₃ (2 × 30 mL) to remove HOAt byproducts, and brine (1 × 30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc) to yield Boc-N,N-diethyl-2-(methylamino)acetamide .

  • Validation Checkpoint: LC-MS must confirm the product mass at m/z 245.2 [M+H]⁺.

Step 3: Deprotection to Hydrochloride Salt
  • Preparation: Dissolve the Boc-protected amide (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Add 4M HCl in Dioxane (10.0 eq) at RT. Stir the mixture for 2 hours. Effervescence (CO₂ gas evolution) will be observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl.

  • Purification: Triturate the resulting crude residue with cold diethyl ether. The product will precipitate as a white solid. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield N,N-diethyl-2-(methylamino)acetamide hydrochloride .

  • Validation Checkpoint: Perform a Ninhydrin stain on TLC. A strong purple/pink spot confirms the successful unmasking of the secondary amine. LC-MS will show m/z 145.1 [M+H]⁺ (corresponding to the free base).

Troubleshooting & Field-Proven Insights

  • Tetramethylguanidinium Byproduct Formation: If LC-MS analysis of Step 2 reveals an unexpected mass of m/z 386 or similar, it indicates that unconsumed HATU has reacted directly with diethylamine[3]. Solution: Strictly adhere to the 10-minute pre-activation window before adding the amine. Do not use HATU in excessive stoichiometric amounts (>1.2 eq).

  • Stubborn Emulsions During Amidation Workup: DMF and water frequently form unbreakable emulsions during the Ethyl Acetate extraction. Solution: Replace standard water washes with 5% aqueous Lithium Chloride (LiCl) . LiCl drastically increases the polarity of the aqueous phase, pulling DMF into the water layer and breaking the emulsion instantly.

  • Volatility of Diethylamine: Diethylamine is highly volatile. If the reaction is left unsealed or run at elevated temperatures, the amine will evaporate, leading to incomplete conversion. Solution: Always store diethylamine at 4 °C, add it to the reaction at 0 °C, and ensure the reaction vessel is tightly sealed under nitrogen[4].

References

  • The Journal of Physical Chemistry A. Do Stereochemical Effects Overcome a Charge-Induced Perturbation in Isolated Protonated Cyclo(Tyr-Tyr)? Available at:[Link][1]

  • Heterocycles (via Semantic Scholar). SYNTHESIS OF NOVEL DIKETOPIPERAZINE DERIVATIVE AND OBSEVATION OF SELF-ASSEMBLED STRUCTURE. Available at:[Link][2]

  • UCL Discovery. Study and Development of Boron-mediated Amidation Reactions. Available at:[Link][4]

Sources

Using N,N-diethyl-2-(methylamino)acetamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Characterization, and Pharmaceutical Integration of N,N-Diethyl-2-(methylamino)acetamide

Prepared by: Senior Application Scientist, Pharmaceutical Chemical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Executive Summary

The development of targeted therapeutics relies heavily on versatile, high-purity aliphatic amine-amide linkers. N,N-Diethyl-2-(methylamino)acetamide (often handled as its stable hydrochloride salt) is a critical bifunctional intermediate. Featuring a secondary amine for subsequent functionalization and a sterically hindered diethylamide group, it serves as a robust building block in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide details the mechanistic rationale for its synthesis, a self-validating experimental protocol, and its established applications in the development of glucokinase activators and macrolide antibiotics.

Chemical Identity and Physicochemical Properties

To ensure reproducibility and accurate stoichiometric calculations, the foundational properties of both the free base and the hydrochloride salt are summarized below[1].

PropertyValue
Chemical Name N,N-Diethyl-2-(methylamino)acetamide
CAS Number (Free Base) 44897-15-6
CAS Number (HCl Salt) 877880-03-0
Molecular Formula (Free Base) C₇H₁₆N₂O
Molecular Weight (Free Base) 144.22 g/mol
Molecular Formula (HCl Salt) C₇H₁₇ClN₂O
Molecular Weight (HCl Salt) 180.68 g/mol
SMILES CCN(CC)C(=O)CNC
Topological Polar Surface Area (TPSA) 32.34 Ų
LogP 0.496

Mechanistic Rationale and Synthesis Strategy

The synthesis of N,N-diethyl-2-(methylamino)acetamide relies on a bimolecular nucleophilic substitution (S_N2) between N,N-diethyl-2-chloroacetamide and methylamine.

Causality in Reaction Design:

  • Stoichiometric Control: A significant excess of methylamine (typically 3 to 5 equivalents) is utilized. This is mechanistically necessary to suppress over-alkylation. If a 1:1 ratio is used, the newly formed secondary amine product can act as a nucleophile against unreacted N,N-diethyl-2-chloroacetamide, leading to undesired tertiary amine by-products.

  • Thermodynamic Management: The reaction is initiated at 0–5 °C. The S_N2 displacement of the chloride ion is highly exothermic. Low initial temperatures prevent thermal runaway and minimize the degradation of the chloroacetamide precursor.

  • Salt Formation: The free base is an oil at room temperature, making it difficult to handle, weigh, and store long-term without oxidative degradation. Precipitation as the hydrochloride salt using anhydrous HCl gas in diethyl ether yields a stable, highly crystalline solid.

G A N,N-Diethyl-2-chloroacetamide + Methylamine (Excess) B SN2 Nucleophilic Substitution (0-5 °C to RT) A->B THF/EtOH C Aqueous Quench & Extraction (DCM/Water) B->C Complete Conversion D Organic Phase Drying (Na2SO4) C->D Phase Separation E HCl Gas / Ether Precipitation D->E Filtration & Evaporation F N,N-Diethyl-2-(methylamino)acetamide HCl (Pure Product) E->F Crystallization

Figure 1: Step-by-step synthesis workflow of N,N-diethyl-2-(methylamino)acetamide hydrochloride.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating, meaning the success of each step is analytically confirmed before proceeding.

Step 1: Nucleophilic Substitution
  • Preparation: Charge a flame-dried 500 mL round-bottom flask with N,N-diethyl-2-chloroacetamide (14.96 g, 100 mmol) and 100 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C under a nitrogen atmosphere.

  • Addition: Dropwise add a 33% solution of methylamine in absolute ethanol (40 mL, ~320 mmol) over 30 minutes via an addition funnel. Maintain vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC Check 1: Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the starting material spot (UV active, higher Rf) validates reaction completion.

Step 2: Workup and Extraction
  • Concentration: Remove the THF and excess methylamine under reduced pressure (rotary evaporation at 35 °C).

  • Partitioning: Dissolve the resulting crude residue in 150 mL of Dichloromethane (DCM) and wash with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual HCl generated during the reaction.

  • Extraction: Separate the phases. Extract the aqueous layer with an additional 2 x 50 mL of DCM. Combine the organic layers.

  • IPC Check 2: Spot the aqueous phase on TLC and stain with Ninhydrin. A lack of purple/yellow staining confirms all amine product has been successfully extracted into the organic phase.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in 100 mL of anhydrous diethyl ether.

  • Precipitation: Submerge the flask in an ice bath. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution until precipitation ceases and the pH of the supernatant is acidic (pH ~2).

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with 2 x 20 mL of cold anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

  • Final Validation: Analyze via LC-MS (Expected m/z for [M+H]⁺ is 145.1) and ¹H-NMR (D₂O) to confirm a purity of ≥98%.

Pharmaceutical Applications and Case Studies

N,N-diethyl-2-(methylamino)acetamide is highly valued in medicinal chemistry for appending solubilizing side-chains or bridging pharmacophores.

Case Study 1: Urea Glucokinase Activators (Diabetes Therapeutics)

Glucokinase (GK) acts as the glucose sensor in pancreatic β-cells. Allosteric activation of GK increases the flux of glucose metabolism, which couples to increased insulin secretion—a primary therapeutic target for Type 2 Diabetes[2]. In patent WO2007006814A1 by Novo Nordisk A/S, the N,N-diethyl-2-(methylamino)acetamide moiety is grafted onto urea-based scaffolds to enhance the aqueous solubility and pharmacokinetic profile of the GK activator[3]. The secondary amine acts as the attachment point to the core urea structure, while the diethylamide tail projects into the solvent-exposed region of the GK allosteric binding site.

G A GK Activator (Drug Candidate) Containing Target Moiety B Pancreatic Beta-Cell Glucokinase (GK) A->B Allosteric Binding C Glucose -> Glucose-6-Phosphate (Increased Glycolysis) B->C Enzymatic Activation D Elevated ATP/ADP Ratio C->D Metabolic Flux E Closure of K-ATP Channels D->E Ion Channel Modulation F Membrane Depolarization & Ca2+ Influx E->F Electrophysiology G Insulin Secretion (Glycemic Control) F->G Exocytosis

Figure 2: Pharmacological signaling pathway of Glucokinase activation leading to insulin secretion.

Case Study 2: C-4" Position Substituted Macrolide Derivatives

Macrolide antibiotics (e.g., erythromycin derivatives) often face resistance issues or instability in acidic media. In patent WO2012115256A1 by Taisho Pharmaceutical Co., Ltd., N,N-diethyl-2-(methylamino)acetamide is utilized as a side-chain precursor to functionalize the C-4" position of the macrolide sugar moiety[4]. The incorporation of this specific basic amine-amide tail alters the ribosomal binding kinetics of the macrolide, overcoming specific bacterial efflux pump resistance mechanisms while maintaining excellent oral bioavailability.

References

  • Novo Nordisk A/S. "Urea glucokinase activators." World Intellectual Property Organization, WO2007006814A1, 18 Jan. 2007.
  • Taisho Pharmaceutical Co., Ltd. "C-4" position substituted macrolide derivative." World Intellectual Property Organization, WO2012115256A1, 30 Aug. 2012.

Sources

Application Note: Preparation of N,N-Diethyl-2-(methylamino)acetamide HCl Salt

[1][2]

Executive Summary & Strategic Analysis

The target compound, N,N-diethyl-2-(methylamino)acetamide , is a structural analog of the local anesthetic Lidocaine (which is a xylidine derivative) and serves as a critical sarcosine-based building block in medicinal chemistry.

The synthesis centers on the construction of a glycinamide core. While direct amide coupling (using N-methylglycine) is theoretically possible, it is cost-prohibitive and atom-inefficient for this specific structure. The industry-standard approach—and the one detailed here—utilizes a two-step nucleophilic substitution strategy .

Critical Process Parameters (CPPs)
  • Chemo-selectivity in Step 2: The reaction of 2-chloro-N,N-diethylacetamide with methylamine carries a high risk of dimerization . The product (a secondary amine) is more nucleophilic than the starting primary amine. To prevent the formation of the tertiary amine impurity (bis-alkylation), a significant molar excess of methylamine is strictly required.

  • Thermal Management: The initial acylation (Step 1) is highly exothermic. Strict temperature control (<5°C) is required to prevent hydrolysis of the acid chloride.

Synthetic Pathway Visualization

The following diagram outlines the reaction logic, highlighting the critical intermediate and salt formation steps.

SyntheticRouteStart1Chloroacetyl ChlorideInterIntermediate:2-Chloro-N,N-diethylacetamideStart1->Inter DCM, 0°C- HClStart2DiethylamineStart2->InterBaseFree Base:N,N-Diethyl-2-(methylamino)acetamideInter->Base SN2 Substitution(>5 eq. MeNH2)ReagentMethylamine (Excess)Reagent->BaseFinalTarget Salt:N,N-Diethyl-2-(methylamino)acetamide HClBase->Final Salt FormationEt2O/DioxaneHClHCl (g) or 4M Dioxane

Figure 1: Synthetic pathway from chloroacetyl chloride to the final hydrochloride salt.

Detailed Experimental Protocol

Phase A: Synthesis of 2-Chloro-N,N-diethylacetamide (Intermediate)

This step involves the acylation of diethylamine. The use of a biphasic system or a non-nucleophilic base (like

Reagents:

  • Chloroacetyl chloride (1.0 eq)[1]

  • Diethylamine (1.0 eq)

  • Sodium Carbonate (

    
    , 1.2 eq) or Triethylamine (1.1 eq)
    
  • Dichloromethane (DCM) (Solvent, 10 volumes)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Diethylamine and DCM . Add

    
      dissolved in water (biphasic) or solid (if using dry conditions). Cool the mixture to 0°C  using an ice/salt bath.
    
  • Addition: Add Chloroacetyl chloride dropwise via an addition funnel over 60 minutes. Caution: Highly Exothermic. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:3).

  • Workup: Separate the organic layer.[2] Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , and finally Brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Expected Result: Colorless to pale yellow oil.

    • Yield: >90%.[3][4][5][6]

    • Note: This intermediate is stable and can be stored.

Phase B: Amination to N,N-Diethyl-2-(methylamino)acetamide

This is the critical

Reagents:

  • 2-Chloro-N,N-diethylacetamide (Intermediate from Phase A, 1.0 eq)

  • Methylamine (33% in EtOH or 40% aq. solution) (5.0 – 10.0 eq )

Procedure:

  • Setup: Place the Methylamine solution in a pressure vessel or sealed round-bottom flask (if using volatile alcoholic solutions). Cool to 0°C.

  • Addition: Add the Intermediate (dissolved in a minimum amount of EtOH) slowly to the stirring methylamine solution.

    • Scientific Rationale: Adding the alkyl halide to the excess amine ensures that the concentration of the nucleophile (methylamine) always exceeds the concentration of the product (secondary amine), suppressing dimer formation [1].

  • Reaction: Stir at RT for 12–16 hours. If reaction is sluggish, heat mildly to 40°C.

  • Workup (Purification):

    • Concentrate the mixture in vacuo to remove excess methylamine and solvent.

    • Dissolve the residue in DCM.

    • Crucial Step: Extract with 1M HCl . The product (an amine) will move to the aqueous phase; non-basic impurities remain in the organic phase.

    • Wash the aqueous acidic layer with DCM (x2).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base back into DCM (x3).

  • Drying: Dry combined organics over

    
     and concentrate.
    
    • Result: Pale yellow oil (Free Base).

Phase C: Salt Formation (Hydrochloride)

Converting the free base to the HCl salt ensures stability and solid handling properties.

Procedure:

  • Dissolve the Free Base in dry Diethyl Ether or Ethyl Acetate (approx. 5-10 volumes).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under

    
     or Argon (the salt may be hygroscopic). Wash with cold ether.
    
  • Drying: Dry in a vacuum oven at 40°C.

Analytical Validation & Specifications

The following data summarizes the expected analytical profile for the target compound.

TestMethodAcceptance Criteria / Expected Result
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18)> 98.0% Area
1H NMR DMSO-d6δ 1.10 (t, 6H, N-CH2-CH3), δ 2.55 (s, 3H, N-CH3), δ 3.30 (q, 4H, N-CH2-CH3), δ 3.95 (s, 2H, CO-CH2-N), δ 9.20 (br s, 2H, NH2+ Cl-)
Mass Spec ESI-MS[M+H]+ = 145.13 m/z (Free Base mass)
Melting Point Capillary135°C – 140°C (Typical for glycinamide HCl salts)
Troubleshooting Guide
  • Impurity: Tertiary Amine Dimer.

    • Symptom:[7][8][9] Mass spec shows peak at m/z ~258.

    • Cause: Insufficient excess of methylamine in Phase B.

    • Fix: Increase Methylamine equivalents to 10x or use slow addition of the chloride to the amine.

  • Hygroscopicity.

    • Symptom:[7][8][9] Product turns into a gum upon filtration.

    • Fix: Perform salt formation in strictly anhydrous conditions.[2] Handle in a glovebox or rapid filtration under nitrogen blanket.

Process Flow Diagram (Workup Logic)

WorkupRxnMixCrude Reaction Mixture(Phase B)EvapEvaporate Excess MeNH2RxnMix->EvapAcidExtDissolve in DCMExtract with 1M HClEvap->AcidExtOrgLayer1Organic Layer(Discard Impurities)AcidExt->OrgLayer1AqLayer1Aqueous Layer(Contains Product Salt)AcidExt->AqLayer1BasifyBasify to pH 12 (NaOH)Extract into DCMAqLayer1->BasifyDryDry (Na2SO4) & EvaporateBasify->DrySaltFormAdd HCl/DioxaneFilter PrecipitateDry->SaltForm

Figure 2: Purification strategy utilizing acid-base extraction to isolate the pure secondary amine.

References

  • ChemicalBook. 2-Chloro-N,N-dimethylacetamide synthesis and reaction conditions. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet and Product Information for 2-Chloro-N,N-diethylacetamide. Retrieved from .

  • ChemScene. N,N-Diethyl-2-(methylamino)acetamide hydrochloride Product Page. Retrieved from .[4]

  • ResearchGate. Synthesis of N-substituted chloroacetamides and reactivity. Retrieved from .

Application Note: High-Fidelity Reductive Amination Strategies for Sarcosinamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Sarcosinamide (


-methylglycinamide) derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of Glycine Transporter Type 1 (GlyT1) inhibitors  for the treatment of schizophrenia and cognitive impairment. Beyond neuroscience, the sarcosine motif serves as a pivotal "breaker" in peptidomimetics, disrupting 

-helical structures due to the steric constraints of the

-methyl group.

Synthesizing these derivatives often requires high-precision C-N bond formation. While direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternization), reductive amination offers a convergent, mono-selective, and functional-group-tolerant pathway.

This guide details optimized protocols for synthesizing sarcosinamide derivatives via reductive amination. We focus on two primary synthetic vectors:

  • Vector A:

    
    -functionalization of existing sarcosinamide cores.
    
  • Vector B: De novo construction of the sarcosine motif from glycinamides via reductive methylation.

Mechanistic Principles & Reagent Selection

The success of reductive amination hinges on the equilibrium between the carbonyl species and the amine to form an iminium ion (for secondary amines) or imine (for primary amines), which is subsequently reduced.[1][2]

The Kinetic Challenge

In the context of sarcosinamides, the secondary amine (


) is moderately nucleophilic but sterically encumbered by the 

-carbonyl group.
  • Standard Conditions: Use Sodium Triacetoxyborohydride (STAB) .[3][4] It is mild and less toxic than cyanoborohydride. Its steric bulk prevents the reduction of the aldehyde/ketone prior to iminium formation.

  • Difficult Substrates: For electron-deficient amines or sterically hindered ketones, Titanium(IV) Isopropoxide is employed as a Lewis acid and water scavenger to drive iminium formation before reduction.

Mechanistic Pathway Visualization

ReductiveAmination Start Sarcosinamide (Sec. Amine) Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinol Iminium Iminium Ion (C=N+) Carbinol->Iminium Dehydration Product N-Substituted Sarcosinamide Iminium->Product Reduction Acid Acid Cat. (AcOH) Acid->Carbinol Water - H2O Reductant Hydride Transfer (STAB / NaBH3CN) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of sarcosinamide. The formation of the Iminium Ion is the rate-determining step in hindered systems.

Experimental Protocols

Protocol A: Standard STAB-Mediated Reductive Alkylation

Application: Coupling aldehydes to Sarcosinamide HCl to create


-substituted derivatives.
Advantages:  One-pot, no water removal required, high chemoselectivity.

Materials:

  • Sarcosinamide Hydrochloride (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv, to neutralize HCl salt)

  • Catalyst: Glacial Acetic Acid (1-2 drops, optional for ketones)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend Sarcosinamide HCl (1.0 equiv) in DCE (
    
    
    
    ).
  • Free Basing: Add DIPEA (1.0 equiv) and stir for 10 minutes at Room Temperature (RT). Note: Ensure the amine is free to attack.

  • Carbonyl Addition: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes to allow carbinolamine/iminium equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or PMA).

    • Checkpoint: If reaction stalls, add 0.5 equiv more STAB.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 20 minutes to destroy boron complexes.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Titanium-Mediated Synthesis (Difficult Substrates)

Application: Reacting Sarcosinamide with ketones or sterically hindered aldehydes where STAB fails. Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium toward the iminium species.

Materials:

  • Sarcosinamide (Free base preferred)

  • Ketone/Aldehyde (1.1 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (neat, 1.5 – 2.0 equiv)
    
  • Reducing Agent:

    
     or 
    
    
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Complexation: In a dry vial, mix Sarcosinamide (1.0 equiv) and the Ketone (1.1 equiv).

  • Titanium Addition: Add

    
     (1.5 equiv) carefully. The mixture may become viscous.
    
  • Incubation: Stir the neat (or highly concentrated) mixture at RT for 4–12 hours.

    • Why: This forces the dehydration step.

  • Dilution & Reduction: Dilute the viscous oil with absolute EtOH (

    
    ). Cool to 0°C.
    
  • Hydride Addition: Add

    
     (1.5 equiv) cautiously.
    
    • Safety: Exothermic. Hydrogen gas evolution.

  • Workup (Critical): The reaction will contain titanium salts which form emulsions.

    • Method: Add 1N NaOH or water (

      
       per mmol Ti). A white precipitate (
      
      
      
      ) will form.
    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate.

Protocol C: De Novo Synthesis via Reductive Methylation

Application: Converting a Glycinamide derivative to a Sarcosinamide derivative using Formaldehyde.

Methodology:

  • Dissolve Glycinamide derivative in Methanol (

    
    ).
    
  • Add Formaldehyde (37% aq. solution, 5.0 equiv).

  • Add Acetic Acid (to pH 5–6).

  • Add

    
      (2.0 equiv). Note: STAB is less effective here due to the presence of water in formalin.
    
  • Stir 2 hours.

  • Control: Monitor closely to prevent dimethylation (formation of quaternary ammonium), although the amide electron withdrawal usually limits this on the

    
    -nitrogen.
    

Comparative Analysis of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Selectivity High. Reduces imines much faster than aldehydes.High. pH dependent (requires pH 5-6).Low. Reduces aldehydes/ketones rapidly.
Toxicity Low (Boric acid byproduct).High (Generates HCN/Cyanide).Low.
Solvent DCE, THF, DCM (Anhydrous).MeOH, EtOH, Water compatible.[3]MeOH, EtOH.[3]
Use Case First-line choice for most sarcosinamides.Aqueous conditions (Formalin) or weak imines.Only used in 2-step (Ti) protocols.
Acid Tolerance Excellent.[5]Good.Poor (decomposes).

Troubleshooting & Optimization Logic

Decision Matrix for Protocol Selection

DecisionMatrix Start Substrate Analysis Q1 Is the Carbonyl a Ketone or Sterically Hindered? Start->Q1 Q2 Is the Amine Acid-Sensitive? Q1->Q2 No (Aldehyde) MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Assisted) Q1->MethodB Yes (Hard to form imine) MethodA Method A: STAB / DCE (Standard Protocol) Q2->MethodA Yes (Mild conditions needed) MethodC Method C: NaBH3CN / MeOH (Aqueous/Formalin) Q2->MethodC No (e.g. Formaldehyde/Water present)

Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate sterics and stability.

Common Failure Modes
  • Incomplete Conversion: Usually due to poor iminium formation.

    • Fix: Switch to Protocol B (Titanium) or add molecular sieves (4Å) to Protocol A.

  • Dialkylation: Rare for Sarcosinamide (secondary amine), but common for Glycinamide (primary).

    • Fix: Use stoichiometric aldehyde (0.95 equiv) and slow addition.

  • Emulsions during Workup: Caused by Boron or Titanium salts.

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for workup. It chelates metals effectively, breaking the emulsion.

References

  • Abdel-Magid, A. F., et al. (1996).[6][5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]

  • Lindsley, C. W., et al. (2006). "Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors." Current Topics in Medicinal Chemistry. [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Mechanisms." [Link]

Sources

Reagents for coupling N,N-diethyl-2-(methylamino)acetamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling of N,N-Diethyl-2-(methylamino)acetamide in Peptide Synthesis

Executive Summary & Strategic Context

The coupling of N,N-diethyl-2-(methylamino)acetamide (essentially N-methylglycine diethylamide or a Sarcosine derivative) presents a dual challenge in peptide synthesis:

  • Steric Hindrance: The N-methyl group creates significant steric bulk at the nucleophilic center, reducing reaction kinetics by orders of magnitude compared to primary amines.

  • Electronic Deactivation: The inductive effect of the adjacent amide carbonyl (in the diethylacetamide moiety) further reduces the nucleophilicity of the secondary amine.

Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling, deletion sequences, or the need for excessive reagent equivalents.[1] This guide details high-efficiency protocols utilizing uronium/aminium and phosphonium activators to drive this difficult acylation to completion.

Strategic Reagent Selection

For N-methylated secondary amines, the choice of coupling reagent is the determinant of success.[2] We categorize reagents based on "Activation Power" vs. "Safety/Handling."

Reagent ClassRecommended ReagentActivation MechanismProsCons
Gold Standard HATU Azabenzotriazole UroniumHighest reactivity for hindered amines; HOAt leaving group utilizes "neighboring group effect" to accelerate coupling.[1]High cost; potential for guanidinylation if base is excess; explosive properties of HOAt byproduct.
Modern / Green COMU Oxyma-based UroniumComparable/Superior to HATU; safer leaving group (Oxyma); reduced epimerization risk.[1][3][4]Hydrolytically less stable than HATU in DMF solution (must use fresh).
Phosphonium PyAOP Azabenzotriazole PhosphoniumVery high reactivity; no guanidinylation side-reaction (unlike uroniums).[1]Expensive; generates carcinogenic HMPA analog (pyrrolidine analog is safer but still caution needed).
"Brute Force" BTC Acid Chloride (In-situ)Generates highly reactive acid chloride; overcomes extreme steric clashes.[1]Hazardous handling (phosgene source); requires strictly anhydrous conditions; not suitable for acid-labile protecting groups.[1]
Decision Matrix for Reagent Selection
  • Scenario A (Standard Synthesis): Use HATU or COMU .[3][5]

  • Scenario B (Base-Sensitive / Slow Coupling): Use PyAOP (Avoids guanidinylation).[1]

  • Scenario C (Failed Coupling with A/B): Switch to BTC (Bis(trichloromethyl)carbonate) to form the acid chloride.

Mechanism of Action: Overcoming Steric Hindrance

The superior performance of HATU/COMU over standard reagents lies in the "pre-organization" of the active ester. The pyridine nitrogen in the HOAt (or the oxime oxygen in Oxyma) acts as a general base, positioning the incoming amine for attack.

CouplingMechanism cluster_hindrance Challenge: Steric Bulk Carboxyl Carboxylic Acid (R-COOH) ActiveEster O-At Active Ester (Highly Reactive) Carboxyl->ActiveEster Activation Base Base (DIPEA/TMP) Base->ActiveEster Deprotonation HATU HATU (Reagent) HATU->ActiveEster Transition Cyclic Transition State (Anchimeric Assistance) ActiveEster->Transition + Amine Amine Sec-Amine Nucleophile (N-Me-Gly-NEt2) Amine->Transition Product Coupled Amide Transition->Product Rapid Acylation

Figure 1: Mechanism of HATU-mediated activation showing the pathway to overcome steric hindrance of the secondary amine.

Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling

Best for: Routine synthesis of Lidocaine analogs or N-methylated peptides.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Optional additive to boost kinetics)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in minimal anhydrous DMF.

  • Base Addition: Add DIPEA to the mixture. Stir for 30-60 seconds to form the activated O-At ester.[1] Note: Do not let this sit longer than 2-3 mins to avoid racemization of the acid.

  • Coupling: Add the N,N-diethyl-2-(methylamino)acetamide (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Flush with Argon/Nitrogen and stir at room temperature.

    • Standard Time: 2–4 hours.[2]

    • Difficult Cases: 12 hours or use microwave irradiation (75°C, 25W, 10 min).

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4 (if acid stable), and Brine. Dry over Na2SO4.

Protocol B: The "Green/Modern" COMU Coupling

Best for: Process scale-up or safety-conscious labs.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • COMU (1.0 equiv)

  • DIPEA (2.0 equiv) or TMP (2,4,6-Trimethylpyridine) (2.0 equiv) for chiral acids (reduces epimerization).[1]

  • Solvent: DMF (Freshly prepared solution).

Procedure:

  • Dissolve Acid and COMU in DMF.[3]

  • Add Base (DIPEA/TMP) at 0°C (ice bath recommended for COMU to suppress exotherm).

  • Add the secondary amine immediately.

  • Allow to warm to room temperature and stir for 1–2 hours.

    • Visual Check: The reaction mixture often turns yellow/orange (color of the Oxyma anion), indicating active species presence.

Protocol C: In-Situ Acid Chloride (BTC)

Best for: Extremely hindered systems where HATU/COMU fail.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • BTC (Bis(trichloromethyl)carbonate) (0.35 equiv)

  • Collidine (2,4,6-Trimethylpyridine) (3.0 equiv)[1]

  • Solvent: DCM or THF (Anhydrous).

Procedure:

  • Dissolve Acid and BTC in anhydrous THF/DCM under inert atmosphere.

  • Add Collidine dropwise at 0°C. A precipitate (Collidine·HCl) will form.

  • Stir for 15–30 mins to generate the acid chloride.

  • Add the N,N-diethyl-2-(methylamino)acetamide (optionally with 1.0 eq additional base).

  • Reflux (THF) or stir at RT (DCM) for 2–4 hours.

Process Control & Troubleshooting

Monitoring the Reaction: Standard colorimetric tests (Kaiser Test) FAIL for secondary amines (false negative). You must use specific tests for secondary amines:

  • Chloranil Test: Turns blue/green in presence of free secondary amines.

  • Bromophenol Blue Test: Turns blue in presence of amines (non-specific but sensitive).

  • LC-MS: The definitive method. Look for the mass of Product vs Acid + Amine.

Common Issues & Fixes:

Problem Root Cause Solution
Low Yield (<50%) Steric hindrance prevents attack.[1] Switch to Protocol C (BTC) or Double Couple (repeat reaction).
Guanidinylation Reaction of Amine with HATU directly. Reduce HATU to 0.95 equiv; ensure Acid is activated before adding amine. Use PyAOP .

| Epimerization | Over-activation or high base concentration. | Use COMU with TMP (Collidine) instead of DIPEA. Keep temp at 0°C initially. |

References

  • El-Faham, A., & Albericio, F. (2011).[1][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][6] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][3][5][7][8] An efficient peptide coupling additive.[2][3][5][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[6] Chemistry – A European Journal, 15(37), 9404–9416.[1][6] Link

  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[7] Tetrahedron Letters, 31(2), 205–208.[1] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Application Note. Link

Sources

Application Notes and Protocols for the Storage and Handling of Hygroscopic Acetamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Acetamide hydrochloride salts are a critical class of reagents and intermediates in pharmaceutical research and development. Their inherent hygroscopicity, a tendency to readily absorb moisture from the atmosphere, presents significant challenges to their stability, accurate measurement, and overall utility in experimental workflows. Improper handling can lead to chemical degradation, altered physical properties, and compromised experimental reproducibility. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective storage and handling of these sensitive compounds. By integrating fundamental chemical principles with robust, field-proven protocols, this document aims to ensure the integrity and reliability of hygroscopic acetamide hydrochloride salts in a laboratory setting.

The Challenge of Hygroscopicity in Acetamide Hydrochloride Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][2] In the case of acetamide hydrochloride salts, this phenomenon is primarily driven by the strong affinity of the ionic hydrochloride and the polar amide functional groups for water molecules through hydrogen bonding.[3] This moisture absorption can manifest in several detrimental ways:

  • Physical Changes: Initial water absorption can lead to caking and clumping of the powdered salt, making it difficult to handle and accurately weigh.[4][5]

  • Deliquescence: In highly humid environments, the salt may absorb enough moisture to dissolve into a saturated aqueous solution, a phenomenon known as deliquescence.[1][2] This represents an extreme form of hygroscopicity.

  • Chemical Degradation: The presence of water can facilitate hydrolysis of the amide bond or other unwanted chemical reactions, leading to the degradation of the compound and the formation of impurities.

  • Inaccurate Stoichiometry: The absorbed water adds to the measured weight of the salt, leading to significant errors in molar calculations and the preparation of solutions of incorrect concentrations.

Understanding and mitigating these effects are paramount for maintaining the chemical and physical integrity of the material.

Long-Term Storage Protocols

Proper long-term storage is the first line of defense against the deleterious effects of moisture. The primary objective is to create a consistently low-humidity environment.

Primary and Secondary Containment
  • Primary Container: Acetamide hydrochloride salts should be stored in their original, tightly sealed containers whenever possible. The container material should be non-reactive; glass is often a suitable choice.[6]

  • Secondary Containment: For enhanced protection, the primary container should be placed within a secondary containment vessel that provides a moisture-free atmosphere. A desiccator cabinet or a sealed container with a desiccant is highly recommended.[7]

Desiccant Selection and Management

Desiccants are materials that absorb atmospheric moisture.[6] The choice of desiccant depends on the required level of dryness and the specific application.

Desiccant TypeAdsorption MechanismKey FeaturesBest Use Cases
Silica Gel (SiO₂) Physical AdsorptionInert, non-toxic, and reusable (can be regenerated with heat). Indicating silica gel changes color when saturated.[6][7]General purpose storage of moderately sensitive hygroscopic salts.
Molecular Sieves (3A or 4A) Physical AdsorptionHighly efficient at low humidity levels. Rapidly adsorbs water.[8][9]Storage of highly sensitive or deliquescent salts requiring a very dry atmosphere.
Calcium Chloride (CaCl₂) Chemical AbsorptionHigh water absorption capacity. Can absorb several times its own weight in water.[1]Bulk drying applications; can become a liquid solution upon saturation.

Protocol for Desiccant Maintenance:

  • Select a desiccant appropriate for the sensitivity of the acetamide hydrochloride salt. For highly sensitive compounds, molecular sieves are preferred.[9]

  • Place a sufficient quantity of the desiccant in the bottom of the desiccator or secondary container.

  • If using indicating silica gel, visually inspect the color regularly. A change from blue to pink (for cobalt chloride-indicated silica) or orange to green/colorless (for environmentally safer indicators) signifies saturation.

  • Regenerate or replace the desiccant once it is saturated to maintain a low-humidity environment.

Handling and Dispensing Protocols

Minimizing exposure to the ambient atmosphere during handling is critical.

Controlled Environment Handling

For highly hygroscopic or deliquescent acetamide hydrochloride salts, handling in a controlled, low-humidity environment is essential.

  • Glove Box: A glove box provides the most secure and controlled environment.[10][11] It is a hermetically sealed chamber filled with an inert gas (e.g., nitrogen or argon) where humidity and oxygen levels are kept to a minimum. This is the gold standard for handling extremely moisture-sensitive materials.

  • Glove Bag: A more economical and portable alternative is a glove bag.[12][13] This is a flexible, inflatable polyethylene bag that can be purged with an inert gas to create a temporary controlled atmosphere. While less robust than a glove box, it offers significant protection against atmospheric moisture for short-duration procedures like weighing.

G cluster_0 Handling Environment Selection Start Assess Hygroscopicity of Acetamide Hydrochloride Salt Decision Highly Hygroscopic or Deliquescent? Start->Decision GloveBox Use Glove Box (Inert Atmosphere) Decision->GloveBox Yes Benchtop Rapid Weighing on Open Bench (Low Humidity Day) Decision->Benchtop No (Slightly Hygroscopic) GloveBag Use Glove Bag (Inert Gas Purge) End Proceed with Experiment GloveBox->End GloveBag->End Benchtop->End

Caption: Decision workflow for selecting the appropriate handling environment.

Weighing Hygroscopic Salts

Accurate weighing requires speed and precision to minimize moisture absorption.

Protocol for Weighing by Difference:

This technique is highly recommended as it minimizes the exposure of the bulk material to the atmosphere.[14]

  • Preparation: Place the sealed container of the acetamide hydrochloride salt and a clean, dry receiving vessel (e.g., a flask) inside a desiccator to equilibrate to room temperature. This prevents condensation on cold surfaces when exposed to air.

  • Initial Weighing: Tightly cap the container of the salt and place it on the analytical balance. Record the mass to the highest precision.

  • Transfer: Quickly remove the container from the balance. Uncap it and rapidly transfer an estimated amount of the salt into the receiving vessel. Do not use a spatula that has been exposed to the atmosphere for an extended period.

  • Resealing: Immediately and tightly recap the original container to prevent further moisture absorption.

  • Final Weighing: Place the recapped container back on the balance and record the new, lower mass.

  • Calculation: The difference between the initial and final mass is the precise amount of salt transferred to the receiving vessel.

Quantification of Water Content

For applications requiring stringent control over stoichiometry, it is often necessary to determine the water content of the hygroscopic salt.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for water content determination.[15][16][17] It is a highly specific and accurate method that reacts stoichiometrically with water.

  • Volumetric KF: Suitable for samples with a water content above 0.1%.[18]

  • Coulometric KF: Ideal for samples with trace amounts of water (ppm to 1%).[19]

Experimental Protocol: Coulometric Karl Fischer Titration

  • System Preparation: The KF titrator's cell should be conditioned to remove any residual moisture until a low, stable drift is achieved (typically <10 µ g/min ).[19]

  • Sample Preparation: In a controlled environment (glove box or glove bag), accurately weigh a small amount of the acetamide hydrochloride salt into a gas-tight syringe or a sample boat.

  • Injection: Quickly and carefully introduce the sample into the KF titration cell.

  • Titration: The instrument will automatically titrate the water in the sample and display the result, usually in micrograms of water.

  • Calculation: Calculate the percentage of water content (w/w) based on the initial sample weight and the measured amount of water.

Gravimetric Moisture Analysis

This method involves determining the mass change of a sample after a drying process.[20][21]

Experimental Protocol: Loss on Drying (LOD)

  • Initial Weighing: Accurately weigh a sample of the hygroscopic salt in a pre-dried weighing bottle.

  • Drying: Place the open weighing bottle and its cap in a vacuum oven at a suitable temperature (ensure the temperature will not cause decomposition of the salt).

  • Cooling: After drying for a specified period, transfer the weighing bottle to a desiccator to cool to room temperature.

  • Final Weighing: Once cooled, re-weigh the bottle.

  • Calculation: The percentage loss in weight is attributed to the moisture content. Note that this method is less specific than KF titration as it will also measure other volatile components.

G cluster_1 Water Content Analysis Workflow Start Need to Quantify Water Content? Decision Expected Water Content? Start->Decision KF_Coulometric Coulometric Karl Fischer Titration Decision->KF_Coulometric Trace (<0.1%) KF_Volumetric Volumetric Karl Fischer Titration Decision->KF_Volumetric Moderate (>0.1%) LOD Loss on Drying (Gravimetric) Decision->LOD Screening/Less Specificity Result Quantified Water Content (%) KF_Coulometric->Result KF_Volumetric->Result LOD->Result

Caption: Workflow for selecting a water content analysis method.

Safety and Disposal

Personal Protective Equipment (PPE)

When handling acetamide hydrochloride salts, standard laboratory PPE is required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Spill Management

In case of a spill:

  • Evacuate the immediate area if the spill is large or if there is a risk of dust inhalation.

  • For small spills, carefully sweep up the solid material, avoiding the generation of dust.[22]

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a damp cloth.

Disposal

Dispose of acetamide hydrochloride waste in accordance with local, state, and federal regulations.[23][24] Do not dispose of it down the drain. Contaminated materials should be placed in a designated hazardous waste container.

References

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride.
  • AquaLab. (n.d.). The food manufacturer's guide to eradicating caking and clumping.
  • Difference Between. (2015). Difference Between Hygroscopic and Deliquescent.
  • Japanese Pharmacopoeia. (n.d.).
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  • Anuga FoodTec. (2024). Anti-caking agents for powdered foods.
  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders.
  • KINGWAY. (2025). How Anti Caking Agents in Food Prevent Clumping and Improve Shelf Life.
  • The Purposeful Pantry. (2023).
  • Absortech. (n.d.). Effective prevention against caking damage.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Mettler-Toledo. (n.d.).
  • Cornerstone. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
  • GenFollower. (2026).
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  • CILICANT. (2021). Choosing the Right Type of Desiccant is Quintessential for your Product's Shelf Life.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Quora. (2017). What is the difference between hygroscopic and deliquescent substance?
  • Colorcon. (2026). 4 Types of Desiccants Used in Pharmaceuticals.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • OMICS International. (n.d.).
  • Cole-Parmer. (2014). Prevent Contact with Glove Boxes.
  • Stream Peak. (2025).
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  • University of Rochester. (n.d.).
  • Scharlab. (n.d.).
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Chloro-n-(pyridin-4-yl)acetamide hydrochloride.
  • ResearchGate. (n.d.).
  • NCBI. (2025). Determination of Water Content using the Karl Fischer Coulometric Method.
  • Labcompare. (2023).
  • Pallav Chemicals. (n.d.).
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  • ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions.
  • ResearchGate. (2025). Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents.
  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Jacomex. (n.d.). Laboratory Fume Cupboard vs Glove Box for Chemistry.
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  • Addgene. (n.d.). Weighing Reagents Protocol.
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Sources

Advanced Solvent Selection Guide for N,N-Diethyl-2-(methylamino)acetamide Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide is a highly versatile bifunctional building block, characterized by a reactive secondary amine and a sterically demanding tertiary amide. It is a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of for the treatment of type 2 diabetes[1]. Commercially, it is frequently supplied as a stable, albeit hygroscopic, hydrochloride salt (CAS 877880-03-0)[2].

Because the secondary amine is situated adjacent to a bulky N,N-diethylacetamide moiety, its nucleophilic attack trajectory is sterically restricted. Consequently, the thermodynamic and kinetic success of its functionalization—whether via SN2 alkylation, N-acylation, or transition-metal-catalyzed cross-coupling—is heavily dictated by solvent selection. The solvent must not only dissolve the reagents but actively participate in lowering the activation energy barrier of the transition state without passivating the nucleophile[3].

Mechanistic Causality of Solvent Selection

SN2 N-Alkylation

In nucleophilic substitutions, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the gold standard. Causality: These solvents possess high dielectric constants (ε = 36.7 for DMF), which effectively stabilize the charge-separated transition state of the SN2 pathway. Crucially, because they lack hydrogen-bond donors, they leave the secondary amine un-solvated. This "naked" nucleophile is significantly more reactive, allowing it to overcome the inherent steric hindrance of the adjacent N,N-diethyl group.

Transition-Metal Catalyzed Alkylation (Borrowing Hydrogen)

Advanced green chemistry protocols utilize primary alcohols as alkylating agents via a "borrowing hydrogen" strategy, avoiding toxic alkyl halides[4]. In these transition-metal-catalyzed reactions (e.g., using Ni or Ru complexes), non-polar or weakly polar high-boiling solvents like Toluene are preferred[5]. Causality: Toluene allows for the high temperatures required for the initial dehydrogenation of the alcohol to an aldehyde. Furthermore, its non-coordinating nature prevents the poisoning of the metal catalyst, while its hydrophobicity allows for the azeotropic removal of water to drive imine condensation[6].

SolventWorkflow Start N,N-Diethyl-2-(methylamino)acetamide SN2 N-Alkylation (SN2) Start->SN2 Acyl N-Acylation Start->Acyl Cat Catalytic / Borrowing H2 Start->Cat Solvent1 Polar Aprotic (DMF, MeCN) Stabilizes TS SN2->Solvent1 Solvent2 Non-polar / Weakly Polar (DCM, THF) Prevents Hydrolysis Acyl->Solvent2 Solvent3 High BP Non-polar (Toluene, CPME) Enables Reflux Cat->Solvent3

Workflow for selecting solvents based on reaction class.

Quantitative Solvent Optimization Data

The following table summarizes the physicochemical properties of standard solvents and their empirical impact on the functionalization of N,N-diethyl-2-(methylamino)acetamide.

SolventDielectric Constant (ε)Dipole Moment (D)Optimal Reaction PathwayExpected Yield RangeMechanistic Causality
N,N-Dimethylformamide (DMF) 36.73.82SN2 N-Alkylation85–95%High ε stabilizes the charge-separated transition state; lack of H-bond donors leaves the secondary amine unsolvated and highly nucleophilic.
Dichloromethane (DCM) 8.931.60N-Acylation90–98%Excellent solubility profile for acid chlorides; non-nucleophilic nature prevents electrophile degradation.
Toluene 2.380.36Borrowing Hydrogen75–88%Enables high-temperature reflux (110 °C) for imine formation; non-coordinating nature prevents poisoning of Ru/Ni catalysts[5].
Acetonitrile (MeCN) 37.53.92Mild Alkylation70–85%Strong dipole moment facilitates reaction, but lower boiling point limits kinetic driving force compared to DMF.

Self-Validating Experimental Protocols

Protocol 1: Nucleophilic N-Alkylation (SN2 Pathway)

This protocol details the conversion of the secondary amine to a tertiary amine using an alkyl bromide in DMF.

Reagents:

  • N,N-Diethyl-2-(methylamino)acetamide HCl (1.0 eq, 180.68 g/mol )[2]

  • Alkyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF (10 mL / mmol)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N,N-Diethyl-2-(methylamino)acetamide HCl (1.0 eq) and anhydrous DMF under a nitrogen atmosphere.

  • In-Situ Free-Basing: Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Causality: 1.0 eq is required to neutralize the HCl salt, 1.0 eq acts as a scavenger for the HBr byproduct generated during alkylation, and 0.5 eq ensures the reaction remains strictly basic.

    • Validation Check: The opaque suspension will become a homogeneous, clear solution as the HCl salt is neutralized into the soluble free base.

  • Electrophile Addition: Introduce the alkyl bromide (1.1 eq) slowly to control the exothermic SN2 reaction.

  • Propagation: Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Mild heating provides the kinetic energy necessary to overcome the steric hindrance of the N,N-diethyl group without promoting unwanted E2 elimination side-reactions.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL).

    • Validation Check: The highly polar DMF remains in the aqueous layer, while the newly formed, lipophilic tertiary amine product partitions cleanly into the organic layer.

  • Purification: Wash the combined organic layers with 5% LiCl (aq) to aggressively pull residual DMF into the aqueous phase. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

SolvationEffect Amine Secondary Amine TS Transition State (δ±) Amine->TS DMF/MeCN Unsolvated Nucleophile Electrophile Alkyl Halide Electrophile->TS Product Tertiary Amine TS->Product Charge Stabilization

Polar aprotic solvents stabilize the SN2 transition state without hindering the amine.

Protocol 2: Transition-Metal Catalyzed Alkylation (Borrowing Hydrogen)

This protocol utilizes a primary alcohol as the alkylating agent, generating water as the only byproduct[4][6].

Reagents:

  • N,N-Diethyl-2-(methylamino)acetamide (Free base, 1.0 eq)

  • Primary Alcohol (1.2 eq) *[Ru(p-cymene)Cl2]2 catalyst (5 mol%)

  • Anhydrous Toluene (5 mL / mmol)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, combine the Ru-catalyst and anhydrous Toluene under an argon atmosphere.

  • Reagent Addition: Add the secondary amine and the primary alcohol to the suspension.

  • Reflux & Dehydrogenation: Heat the mixture to 110 °C (reflux) for 24 hours.

    • Causality: The high boiling point of toluene provides the thermal energy required for the endothermic dehydrogenation of the alcohol into an aldehyde. Toluene's non-coordinating nature ensures the vacant sites on the Ruthenium catalyst remain available for hydride transfer[5].

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated metal catalyst.

  • Validation Check: Concentrate the filtrate and analyze via crude 1H NMR. The successful coupling is validated by the complete disappearance of both the secondary amine N-H proton and the alcohol O-H proton, alongside the emergence of new aliphatic signals corresponding to the alkyl chain.

References

Sources

Technical Application Note: N,N-Diethyl-2-(methylamino)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note and Protocol Guide details the utility and synthesis of N,N-Diethyl-2-(methylamino)acetamide , a versatile sarcosine derivative used in the construction of amino-amide pharmacophores.

Executive Summary

N,N-Diethyl-2-(methylamino)acetamide is a specialized secondary amine building block derived from sarcosine (N-methylglycine). Structurally, it consists of a diethylamide backbone functionalized with an


-methylamino group. This bifunctional scaffold serves as a critical intermediate in the synthesis of glycinamide-based local anesthetics , peptidomimetics , and neuroactive sarcosine derivatives  (e.g., GlyT1 inhibitors).

Its utility stems from the orthogonal reactivity of the secondary amine (nucleophile) and the diethylamide (stable directing group/pharmacophore). Unlike primary amines, the N-methyl group reduces the risk of over-alkylation during downstream functionalization, making it a preferred scaffold for introducing controlled steric bulk and lipophilicity.

Core Applications & Mechanistic Insight

Pharmaceutical Pharmacophore Construction

The N,N-diethylacetamide motif is a privileged structure in medicinal chemistry, often enhancing the bioavailability and blood-brain barrier (BBB) permeability of small molecules due to its lipophilic nature.

  • Local Anesthetics & Anti-arrhythmics: The compound serves as a "reverse-amide" analog precursor. While traditional anesthetics like Lidocaine possess an aromatic amide, the amino-acetamide core is found in various experimental sodium channel blockers.

  • Sarcosine-Based Therapeutics: As a derivative of sarcosine, this compound is utilized in synthesizing inhibitors of the Glycine Transporter Type 1 (GlyT1), a target for treating schizophrenia. The diethylamide moiety acts as a surrogate for the carboxylic acid, improving metabolic stability.

Ligand Synthesis for Organometallic Catalysis

The compound functions as an N,O-bidentate ligand precursor. The amide oxygen and the amine nitrogen can chelate transition metals (Cu, Zn, Pd), facilitating:

  • C-H Activation: Directing groups for palladium-catalyzed ortho-functionalization.

  • Radiopharmaceuticals: The N-methyl-glycinamide core is used in designing chelators for Technetium-99m (

    
    ) imaging agents, where the amide nitrogen aids in forming stable oxo-cores.
    
Mechanistic Pathway: Synthesis Logic

The industrial preparation follows a convergent two-step sequence. The choice of reagents is critical to prevent the formation of quaternary ammonium salts.

  • Acylation (Step 1): Chloroacetyl chloride reacts with diethylamine. Critical Control: Temperature must be kept <0°C to prevent hydrolysis or bis-acylation.

  • Amination (Step 2): The resulting 2-chloro-N,N-diethylacetamide (CDEA) undergoes nucleophilic substitution (

    
    ) with methylamine. Critical Control: A large excess of methylamine is required to prevent the product (a secondary amine) from reacting with a second molecule of CDEA.
    

SynthesisPathway Start Chloroacetyl Chloride Inter Intermediate: 2-Chloro-N,N-diethylacetamide (CDEA) Start->Inter Acylation (-HCl) Reagent1 Diethylamine (DCM, <0°C) Reagent1->Inter Product Product: N,N-Diethyl-2-(methylamino)acetamide Inter->Product Sn2 Substitution SideProduct Avoided Side Product: Tertiary/Quaternary Amines Inter->SideProduct If Methylamine limiting Reagent2 Methylamine (aq) (Excess, 0°C -> RT) Reagent2->Product

Caption: Two-step synthesis pathway highlighting the critical intermediate CDEA and the kinetic control required to avoid over-alkylation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize N,N-Diethyl-2-(methylamino)acetamide with >98% purity. Scale: 100 mmol basis.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
Chloroacetyl chloride 112.941.011.3 g (7.96 mL)Electrophile
Diethylamine 73.142.216.1 g (22.8 mL)Nucleophile/Base
Methylamine (40% aq) 31.065.038.8 g (~43 mL)Nucleophile
Dichloromethane (DCM) 84.93Solvent150 mLSolvent
Potassium Carbonate 138.211.520.7 gAcid Scavenger
Step-by-Step Methodology
Phase 1: Synthesis of 2-Chloro-N,N-diethylacetamide (CDEA)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Diethylamine (2.2 equiv) and DCM (100 mL) . Cool the solution to -10°C using an ice/salt bath.

  • Addition: Charge the addition funnel with Chloroacetyl chloride (1.0 equiv) diluted in 20 mL DCM.

  • Reaction: Dropwise add the acid chloride over 45 minutes. Caution: Exothermic reaction. Maintain internal temp <0°C.

  • Workup:

    • Stir for 1 hour at 0°C, then warm to Room Temperature (RT).

    • Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess diethylamine.

    • Wash with Sat. NaHCO3 (1 x 50 mL) and Brine (1 x 50 mL) .

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Checkpoint: Expect a colorless oil (Yield >90%). Purity check via TLC (Hexane/EtOAc 3:1).

Phase 2: Amination to N,N-Diethyl-2-(methylamino)acetamide[2]
  • Setup: Use a 250 mL pressure vessel or sealed round-bottom flask (to contain methylamine vapors).

  • Reagent Prep: Dissolve the CDEA intermediate from Phase 1 in THF or DCM (50 mL) .

  • Addition: Add Methylamine (40% aq, 5.0 equiv) in one portion at 0°C.

    • Note: The large excess is crucial to favor mono-alkylation.

  • Reaction: Seal the vessel and stir vigorously at RT for 12–16 hours .

  • Extraction:

    • Concentrate the mixture to remove THF and excess methylamine.

    • Dilute residue with DCM (100 mL) and Water (50 mL) .

    • Basify aqueous layer to pH >12 with NaOH (2M) to ensure the amine is in the free base form.

    • Extract aqueous layer with DCM (3 x 50 mL).

  • Purification:

    • Combine organics, dry over Na2SO4, and concentrate.

    • Distillation: Purify via vacuum distillation (bp ~85-90°C at 0.5 mmHg) OR convert to HCl salt for recrystallization.

Characterization Data (Expected)
  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.15 (t, 6H, N-CH2-CH3 )
      
    • 
       2.45 (s, 3H, N-CH3 )
      
    • 
       3.35 (q, 4H, N-CH2 -CH3)
      
    • 
       3.40 (s, 2H, CO-CH2 -N)
      
  • IR Spectrum: Strong amide carbonyl stretch at ~1640 cm⁻¹.

Safety & Handling Guidelines

Hazard ClassPrecautionary Measure
Corrosive/Lachrymator Chloroacetyl chloride is highly corrosive and a tear gas. Handle ONLY in a functioning fume hood.
Volatile Amines Methylamine and Diethylamine have low boiling points and noxious odors. Use cold traps during rotary evaporation.
Skin Irritant The final product is a lipophilic amine; it can penetrate skin. Wear nitrile gloves and long sleeves.

Storage: Store the free base under nitrogen at 2-8°C to prevent oxidation. The Hydrochloride salt is stable at RT but hygroscopic.

References

  • Synthesis of Chloroacetamides: Buyle, R. (2023). "The uses of 2-Chloro-N,N-diethylacetamide in scientific research work." ChemicalBook.[3][4]

  • Sarcosine Derivatives in Medicine: Merck Millipore. "N,N-Diethylacetamide for synthesis - Product Specifications."

  • General Amidation Protocols: BenchChem. "Application Notes and Protocols for the Synthesis of N1,N2-Bis(2-(diethylamino)ethyl)oxalamide."

  • Entacapone Intermediate Chemistry (Structural Analogues): QuickCompany Patent Analysis. "Process for the preparation of 2-cyano-N,N-diethylacetamide."

  • Chemical Properties & Safety: NIST Chemistry WebBook. "Acetamide, 2-chloro-N,N-diethyl-."[3][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Diethyl-2-(methylamino)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals scaling or optimizing the synthesis of N,N-diethyl-2-(methylamino)acetamide . As a critical intermediate in the synthesis of lidocaine analogs and various pharmacophores, achieving high purity and yield of this molecule is essential.

The most atom-economical and widely utilized synthetic route involves the nucleophilic substitution of 2-chloro-N,N-diethylacetamide with methylamine. However, this seemingly straightforward amination is notoriously plagued by poor yields if the reaction kinetics, thermodynamics, and reagent physical properties are not strictly managed.

Below, we deconstruct the mechanistic pitfalls, provide field-proven troubleshooting FAQs, and outline a self-validating protocol to consistently achieve >85% yield.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first visualize the competing kinetic pathways. The diagram below illustrates the desired amination alongside the two primary yield-killing side reactions: over-alkylation and hydrolysis.

SynthesisPathway SM1 2-Chloro-N,N-diethylacetamide (Electrophile) Target N,N-diethyl-2-(methylamino)acetamide (Desired Product) SM1->Target + Methylamine (Desired Pathway) Side2 N,N-diethyl-2-hydroxyacetamide (Hydrolysis Product) SM1->Side2 + H2O / Heat (Aqueous Conditions) SM2 Methylamine (Nucleophile) SM2->Target Side1 Tertiary Amine (Over-alkylation) Target->Side1 + SM1 (Poor Stoichiometry)

Pathway of 2-chloro-N,N-diethylacetamide amination highlighting desired and competing reactions.

Troubleshooting FAQs

Q1: My GC-MS shows a massive peak for a higher molecular weight byproduct (m/z ~293). What is this, and how do I prevent it?

  • Diagnosis: Over-alkylation resulting in a tertiary amine byproduct.

  • Causality: The desired product, N,N-diethyl-2-(methylamino)acetamide, is a secondary amine. Due to the electron-donating effects of the surrounding alkyl groups, this secondary amine is actually more nucleophilic than the primary amine starting material (methylamine). If the local concentration of methylamine drops, the newly formed product will outcompete it and react with another equivalent of the 2-chloro-N,N-diethylacetamide[1].

  • Solution: You must manipulate the collision probability by using a massive stoichiometric excess of methylamine (typically 8 to 10 equivalents). This ensures the electrophile is statistically far more likely to encounter methylamine than the product.

Q2: I am losing starting material, but my product yield is low and I see a highly polar spot on TLC. I am using a 40% aqueous methylamine solution. Why?

  • Diagnosis: Competitive hydrolysis of the α-chloroacetamide.

  • Causality: The α-carbon of 2-chloro-N,N-diethylacetamide is highly susceptible to nucleophilic attack. In the presence of water and basic conditions (methylamine acts as its own base, pKa ~10.6), hydroxide ions or water molecules can displace the chloride, forming N,N-diethyl-2-hydroxyacetamide. Heat exponentially accelerates this side reaction.

  • Solution: Eliminate water from the system. Switch to a non-aqueous methylamine source, such as a 33% solution in absolute ethanol or methanol.

Q3: My reaction stalls at 50% conversion despite adding 10 equivalents of methylamine at the start. What is going wrong?

  • Diagnosis: Loss of volatile reagent.

  • Causality: Methylamine is a gas at standard temperature and pressure (boiling point -6 °C). If you run this reaction in a standard round-bottom flask with a reflux condenser, the methylamine rapidly escapes the liquid phase into the headspace and out of the system. Your effective stoichiometry drops from 10:1 to 1:1, stalling the reaction and promoting the over-alkylation discussed in Q1.

  • Solution: The reaction must be conducted in a sealed pressure vessel (e.g., a heavy-walled Teflon-capped tube or autoclave) to keep the methylamine dissolved in the solvent phase.

Q4: What is the optimal workup to recover the water-soluble product while removing impurities?

  • Diagnosis: Inefficient isolation due to polarity.

  • Causality: The target molecule is a basic amine with significant water solubility, while the unreacted 2-chloro-N,N-diethylacetamide is neutral and lipophilic.

  • Solution: Implement a strict acid-base extraction protocol. Extract the crude organic mixture with 1M HCl to protonate the target amine, driving it into the aqueous layer. Wash this aqueous layer with an organic solvent (like EtOAc) to strip away neutral impurities. Finally, basify the aqueous layer to pH 12 with NaOH to deprotonate the product, and extract with dichloromethane (DCM) to isolate the pure free base.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity and verify causality at each step.

Reagents & Equipment: * (1.0 eq, 97% purity)

  • Methylamine, 33% w/w in absolute ethanol (10.0 eq)

  • Heavy-walled glass pressure vessel with a Teflon screw cap.

Methodology:

  • Preparation (Thermal Control): Pre-cool the 33% ethanolic methylamine solution to 0 °C in an ice bath.

    • Validation: Cooling prevents the immediate volatilization of methylamine upon opening the reagent bottle, ensuring your calculated 10.0 equivalents are actually delivered to the vessel.

  • Addition: Dissolve the 2-chloro-N,N-diethylacetamide in a minimal volume of cold absolute ethanol. Add this solution dropwise to the chilled methylamine solution.

    • Validation: The amination of an alkyl halide is exothermic. Dropwise addition controls the exotherm. Uncontrolled heat generation will locally boil off methylamine, silently ruining your stoichiometry and promoting over-alkylation.

  • Sealed Reaction: Tightly seal the pressure vessel. Remove it from the ice bath and allow it to stir at room temperature (20 °C) for 1 hour, then warm to 45 °C for 12 hours.

  • In-Process Check (Validation): Cool the vessel back to 0 °C before opening. Take a 10 µL aliquot, dilute in DCM, and spot on a TLC plate (Eluent: 1:1 EtOAc/Hexanes).

    • Validation: The starting material spot (Rf ~0.6) should be completely absent. The product will remain at the baseline in this specific solvent system.

  • Concentration: Transfer the mixture to a round-bottom flask and carefully remove the excess methylamine and ethanol under reduced pressure at 30 °C. (Note: Ensure the vacuum pump is equipped with an acid trap).

  • Acid-Base Extraction:

    • Dissolve the crude residue in 50 mL of EtOAc and add 50 mL of 1M HCl. Stir vigorously for 10 minutes.

    • Separate the layers.

    • Validation: The product is now exclusively in the aqueous layer as the [2]. Discard the organic layer (which contains neutral impurities and unreacted starting material).

    • Wash the aqueous layer with an additional 20 mL of EtOAc to ensure complete removal of lipophilic byproducts.

    • Cool the aqueous layer to 0 °C and slowly add 6M NaOH until the pH reaches 12 (verify with pH paper).

    • Extract the basified aqueous layer with DCM (3 x 30 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N,N-diethyl-2-(methylamino)acetamide as a pale yellow to colorless oil (>85% yield).

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and expected outcomes, allowing for rapid comparison and troubleshooting.

Condition ProfileSolvent SystemCH₃NH₂ EquivalentsVessel TypeTemperatureExpected YieldPrimary Impurity Profile
Standard Aqueous Water3.0 eqOpen Flask25 °C< 30%High hydrolysis product; Unreacted SM
Heated Aqueous Water5.0 eqOpen Flask60 °C< 15%Complete hydrolysis; Severe methylamine loss
Standard Ethanolic Ethanol3.0 eqSealed Tube25 °C45 - 55%High tertiary amine (Over-alkylation)
Optimized Protocol Ethanol10.0 eqSealed Tube45 °C> 85% Trace tertiary amine; No hydrolysis

References

  • Title: Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem | Source: nih.gov | URL: [Link]

Sources

Technical Support Center: Crystallization of N,N-Diethyl-2-(methylamino)acetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-ALIPH-877880 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, oiling out, and polymorphism in aliphatic amine hydrochloride salts.[1]

Diagnostic Matrix: What is your observation?

Before proceeding to the protocols, identify your specific failure mode using the table below. This molecule (CAS 877880-03-0) is an aliphatic amine salt with high conformational flexibility and low lattice energy, making it prone to specific physical issues.

ObservationDiagnosisRoot CauseImmediate Action
Sticky Oil / Gum Liquid-Liquid Phase Separation (LLPS)Temperature is above the metastable limit; solvent system is too polar.[1]Do not cool further. Reheat to dissolve, add more good solvent, or see Module 1.
Wet Mush / Paste Hygroscopic CollapseCritical Relative Humidity (CRH) exceeded; salt is absorbing atmospheric water.Move to N₂ glovebox or dry bag immediately. Wash with anhydrous Et₂O.
Yellow/Brown Color Impurity OcclusionOxidation products (likely N-oxides) trapped in the lattice or oil droplets.Requires charcoal treatment or anti-solvent crash (see Module 3).
No Precipitate High SolubilityCompound is too soluble in the chosen alcohol/water system.Switch to "Dry Salt Formation" method (see Module 2).

Module 1: The "Oiling Out" Phenomenon (LLPS)[2][3]

User Question: "I cooled my ethanol solution, but instead of crystals, I got a distinct oily layer at the bottom. When I scratched the flask, it just turned into a sticky gum. Why?"

Technical Explanation: You are encountering Oiling Out , or Liquid-Liquid Phase Separation (LLPS).[1][2][3] This occurs when the thermodynamic stable phase is a liquid (oil) rather than a solid crystal.[2]

  • The Mechanism: N,N-Diethyl-2-(methylamino)acetamide HCl has a flexible aliphatic chain.[1] Its crystal lattice energy is relatively low. If the supersaturation is generated too fast (rapid cooling) or if the impurity profile lowers the melting point, the system enters a "miscibility gap" where the oil phase separates before nucleation can occur.[1]

  • The Danger: Impurities are highly soluble in this oil phase. If the oil eventually solidifies, it traps these impurities, resulting in a low-purity, amorphous glass.[1][4]

Corrective Protocol: The "Cloud Point" Seeding Method

Do not simply cool the oil. You must bypass the LLPS region.[1]

  • Re-dissolution: Reheat the mixture until the oil phase fully dissolves back into a single clear solution.

  • Solvent Adjustment: If you used a single solvent (e.g., Ethanol), add a small amount of compatible anti-solvent (e.g., Ethyl Acetate) hot until the solution is faintly turbid (Cloud Point).

  • Clear Point: Add drops of the good solvent (Ethanol) just until it clears again.

  • Seeding (Critical): Add pure seed crystals (0.5 wt%) at this elevated temperature.

  • Isothermal Aging: Hold the temperature constant for 1-2 hours. Do not cool yet. Allow the seeds to grow surface area.

  • Controlled Cooling: Cool at a rate of 5°C per hour . Slow cooling prevents the system from re-entering the LLPS (oil) zone.

Visualization: Oiling Out Remediation Workflow

OilingOutWorkflow cluster_warning Critical Failure Mode Start Observation: Oily Layer Formed Reheat Step 1: Reheat to Clear Solution (Dissolve Oil) Start->Reheat CheckSolvent Check Solvent Composition Reheat->CheckSolvent Adjust Step 2: Add Anti-Solvent to Cloud Point, then Clear CheckSolvent->Adjust Too Polar? LLPS_Zone LLPS Zone (Miscibility Gap) Avoid entering without seeds! CheckSolvent->LLPS_Zone Rapid Cooling Seed Step 3: Add Seeds @ High Temp (Prevent LLPS) Adjust->Seed Age Step 4: Isothermal Aging (1-2 Hours) Seed->Age Cool Step 5: Slow Cooling (5°C/hour) Age->Cool Filter Step 6: Filtration & Anhydrous Wash Cool->Filter

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding in the metastable zone.

Module 2: Solvent System Selection

User Question: "Which solvent system should I use? I tried Acetone and it turned yellow."

Technical Explanation:

  • Avoid Acetone/Ketones: Your molecule contains a secondary amine (-NH-CH3).[1] While less reactive than primary amines, secondary amines can still react with ketones (like acetone) under acidic conditions (HCl salt) to form enamines or iminium species. This causes the yellow discoloration (impurity formation).

  • Recommended Polarity Balance: You need a polar "Good Solvent" to dissociate the ionic HCl bond and a semi-polar "Anti-Solvent" to induce crystallization.

Validated Solvent Systems Table
System TypeGood Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Notes
Standard Ethanol (Abs.) Ethyl Acetate 1:5 to 1:10Best balance of yield and purity.[1] Ethyl Acetate is safe and effective.
High Purity Isopropanol (IPA) MTBE 1:4MTBE (Methyl tert-butyl ether) is excellent for rejecting non-polar impurities.
Dry Generation DCM / CHCl3 Et₂O / Hexane 1:3Only if the salt is soluble in chlorinated solvents. Good for initial isolation.
AVOID WaterAcetoneN/AWater is too hard to remove (hygroscopicity); Acetone reacts chemically.

Module 3: Hygroscopicity & Handling[1]

User Question: "The crystals looked great on the filter, but 10 minutes later they turned into a wet puddle. What happened?"

Technical Explanation: Aliphatic amine hydrochlorides are notoriously hygroscopic . The Critical Relative Humidity (CRH) of this salt is likely below 40%. When exposed to ambient air (often 50-70% RH), the crystal lattice absorbs water until it dissolves itself (deliquescence).

The "Dry Finish" Protocol[1]
  • Filtration Environment: If possible, filter under a nitrogen blanket or inverted funnel with N₂ flow.

  • The Wash: Never wash with the cold mother liquor if it contains water. Wash with anhydrous Diethyl Ether or MTBE . These solvents strip residual high-boiling alcohols and form a barrier against moisture.

  • Drying:

    • Transfer immediately to a vacuum oven.

    • Set temperature to 40°C .

    • Use a P₂O₅ (Phosphorus Pentoxide) or KOH trap in the vacuum line to actively scavenge water.

FAQ: Synthesis & Isolation Strategy

Q: Can I just evaporate the solvent to get the solid? A: No. Rotary evaporation usually yields a "foam" or "glass" for this type of molecule, trapping solvent and impurities.[1] You must crystallize to get a handleable solid.

Q: How do I generate the salt if I have the free base oil? A: Do not use aqueous HCl.

  • Dissolve the free base in dry Ethyl Acetate or DCM .

  • Cool to 0°C.

  • Slowly bubble anhydrous HCl gas or add HCl in Dioxane/Ether (4M solution).

  • The salt should precipitate immediately as a fine white powder.

  • Note: If it oils out here, your addition was too fast (exotherm). Slow down and keep it cold.

Visual Logic: Troubleshooting Decision Tree

TroubleshootingTree Root Start: Crystallization Issue Q1 Is the product solid or liquid? Root->Q1 Liquid Liquid / Oil Q1->Liquid Solid Solid / Precipitate Q1->Solid Q2 Is it a separate layer? Liquid->Q2 OilingOut Diagnosis: Oiling Out (LLPS) Action: Reheat, Seed, Slow Cool Q2->OilingOut Yes (Two phases) Solution Diagnosis: Undersaturated Action: Evaporate solvent or add Anti-solvent Q2->Solution No (Clear) Q3 Color / Texture issue? Solid->Q3 Wet Diagnosis: Hygroscopic Action: Wash w/ dry Et2O, Vac Oven Q3->Wet Turns to mush Yellow Diagnosis: Chemical Reaction Action: Avoid Acetone/Ketones Q3->Yellow Yellow/Brown Good Success: White Crystals Q3->Good White

Caption: Rapid diagnostic tree for isolating crystallization failure modes.

References

  • Chemical Identity & Properties

    • Compound: N,N-Diethyl-2-(methylamino)acetamide hydrochloride (CAS 877880-03-0).[1][5]

    • Source: ChemScene & PubChem.

  • Oiling Out Mechanisms

    • Concept: Liquid-Liquid Phase Separation (LLPS)
    • Source: Mettler Toledo Technical Guide on Oiling Out.

  • General Crystallization Protocols

    • Source: "Troubleshooting Crystallization" - Chemistry LibreTexts.

  • Amine Salt Purification

    • Context: Purification of polar amine hydrochlorides and preventing tailing/oiling.[6]

    • Source: BenchChem Technical Support.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for N,N-Diethyl-2-(methylamino)acetamide HCl before handling.

Sources

Optimizing pH conditions for extraction of N,N-diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Liquid-Liquid Extraction of N,N-Diethyl-2-(methylamino)acetamide

Welcome to the Technical Support Center for the isolation and purification of N,N-diethyl-2-(methylamino)acetamide (Free base CAS: 44897-15-6[1]; HCl salt CAS: 877880-03-0[2]). This compound is a critical alpha-amino amide intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Because it contains both a neutral tertiary amide and a basic secondary amine, recovering it from aqueous reaction mixtures requires precise pH control.

This guide provides field-proven troubleshooting steps, theoretical grounding, and a self-validating protocol to maximize your extraction yields while preventing compound degradation.

Workflow Visualization

ExtractionWorkflow Start Aqueous Mixture containing Amine Hydrochloride Check Measure Initial pH (Typically acidic, pH < 4) Start->Check Base Add 1M Na2CO3 or NaOH Maintain Temp < 25°C Check->Base Target Target pH 10.0 - 10.5 (>2 units above pKa ~8.0) Base->Target Extract Extract with DCM/EtOAc (3x volumes) Target->Extract Validate Test Aqueous Layer pH (Must remain > 10) Extract->Validate Validate->Base pH Dropped Success Combine Organic Phases Dry & Concentrate Validate->Success pH Stable

Workflow for pH-guided extraction of N,N-diethyl-2-(methylamino)acetamide.

Section 1: Theoretical Grounding (The "Why")

Q: Why is pH optimization so critical for extracting this specific compound? A: N,N-diethyl-2-(methylamino)acetamide is an alpha-amino amide. The secondary amine (-NHCH3) is the only basic center in the molecule; the tertiary amide nitrogen is non-basic due to resonance stabilization with the carbonyl group. The adjacent amide carbonyl exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the secondary amine to approximately 7.8–8.2, compared to typical aliphatic amines which sit around a pKa of 10–11[3].

To extract this compound into an organic solvent, it must be fully deprotonated into its neutral "free base" form. According to the Henderson-Hasselbalch equation, adjusting the pH to at least two units above the pKa (i.e., pH 10.0–10.5) ensures that >99% of the molecules are deprotonated and ready to partition into the lipophilic organic phase.

Section 2: Optimized Extraction Protocol (The "How")

To ensure high scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not skip the validation checks, as they are the primary defense against poor yields.

Step 1: Dissolution and Initial Assessment

  • Dissolve the N,N-diethyl-2-(methylamino)acetamide hydrochloride salt (or your crude reaction mixture) in deionized water.

  • Self-Validation: Measure the initial pH using a calibrated pH meter. It should be highly acidic (pH < 4) if the hydrochloride salt is present.

Step 2: Controlled Basification

  • Place the aqueous mixture in an ice bath to maintain the internal temperature below 25°C.

  • Slowly add a mild base, such as 1M Sodium Carbonate (Na2CO3) or 1M Sodium Hydroxide (NaOH), dropwise while stirring continuously.

  • Stop when the pH stabilizes between 10.0 and 10.5 .

Step 3: Liquid-Liquid Extraction

  • Transfer the basified mixture to a separatory funnel.

  • Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer.

  • Invert gently and vent the stopcock frequently to release any pressure (especially critical if Na2CO3 was used, as CO2 gas will evolve).

  • Allow the layers to separate completely and collect the organic phase. Repeat this extraction two more times (3x total extractions).

Step 4: Post-Extraction Self-Validation (Critical Step)

  • Self-Validation: After the third extraction, measure the pH of the remaining aqueous layer. If the pH has dropped below 9.5, the buffering capacity of the system was overwhelmed by the extraction of the free base. Re-adjust the pH to 10.5 and perform one additional extraction to capture the remaining product.

Step 5: Washing, Drying, and Concentration

  • Combine all organic fractions and wash once with a small volume of brine (saturated NaCl) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4).

  • Filter and concentrate under reduced pressure to yield the pure free base as an oil.

Section 3: Troubleshooting Guide & FAQs

Q: My extraction yield is low (< 40%) even though I adjusted the pH to 8.5. Why? A: At pH 8.5, you are too close to the compound's pKa (~8.0). This means nearly 20-30% of the compound remains in its protonated, water-soluble cationic form. You must push the pH to at least 10.0 to drive the equilibrium entirely toward the extractable free base.

Q: Can I use strong bases like 5M NaOH or KOH to speed up the basification? A: It is highly discouraged. While N,N-diethyl amides are relatively sterically hindered, exposing an alpha-amino amide to highly concentrated strong base—especially if the exothermic neutralization causes the temperature to spike—risks hydrolyzing the amide bond. This degradation yields N-methylglycine (sarcosine) and diethylamine. Always use mild bases or dilute NaOH with strict temperature control.

Q: Which organic solvent provides the best partition coefficient (LogP)? A: The calculated LogP for the free base is approximately 0.496[2]. Because it is a relatively polar organic molecule, Dichloromethane (DCM) provides the best extraction efficiency. Ethyl Acetate (EtOAc) is a viable, greener alternative, but may require an additional extraction cycle to achieve the same quantitative recovery.

Section 4: Quantitative Data Presentation

The following table summarizes the expected recovery metrics based on the pH of the aqueous phase during extraction with DCM (using 3x equal volumes):

Extraction pHAmine Ionization StateExpected Yield (%)Purity (HPLC)Risk of Amide Hydrolysis
< 6.0 Fully Protonated< 5%N/ALow
8.0 ~50% Free Base45 - 55%> 98%Low
9.0 ~90% Free Base85 - 90%> 98%Low
10.5 >99% Free Base > 95% > 98% Low
13.0+ >99% Free Base80 - 85%< 90%High (Amide Cleavage)

References

  • Palmer, J. T., et al. "WO2005021487A1 - Cathepsin inhibitors." Google Patents, World Intellectual Property Organization, 2005.

Sources

Overcoming steric hindrance in N,N-diethyl-2-(methylamino)acetamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers encountering difficulties in the amide coupling of N,N-diethyl-2-(methylamino)acetamide (and structurally related N-methylated precursors).

The content is structured to address the specific kinetic and thermodynamic barriers introduced by the N-methyl and N,N-diethyl functionalities.

Executive Summary: The Steric Challenge

The coupling of N,N-diethyl-2-(methylamino)acetamide presents a "perfect storm" of steric hindrance. Unlike standard primary amine couplings, this reaction is impeded by two distinct structural factors:

  • The N-Methyl Brake: The methyl group on the nucleophilic nitrogen introduces significant steric bulk, reducing the effective collision frequency with the activated electrophile.

  • The Diethylamide Shield: The adjacent diethylamide group acts as a conformational anchor, often locking the molecule into rotamers that shield the nucleophilic amine from approach.

Standard carbodiimide protocols (EDC/NHS, DCC) frequently result in yields <20% or complete stagnation due to the rapid hydrolysis of the active ester before the slow-reacting hindered amine can attack.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: I am using EDC/HOBt in DCM, but LC-MS shows only starting material after 24 hours. Is the amine dead? A: The amine is not "dead," but it is kinetically outcompeted.

  • Diagnosis: In standard couplings, the O-acylisourea (or OBt ester) intermediate has a finite half-life. With a sterically hindered secondary amine like N,N-diethyl-2-(methylamino)acetamide, the rate of nucleophilic attack (

    
    ) is slower than the rate of hydrolysis (
    
    
    
    ) or rearrangement (
    
    
    ).
  • Solution: You must switch to a reagent that generates a more reactive intermediate (like an OAt ester or acid chloride) and use a solvent that promotes the cis-amide conformation, such as DMF or NMP, rather than DCM.

Q2: I switched to HATU, but I'm seeing a major impurity that matches the mass of the coupling reagent attached to my peptide. A: You are likely observing guanidinylation .

  • Mechanism: When the amine reaction is slow (due to sterics), the amine can react directly with the uronium moiety of HATU instead of the activated acid. This is common when excess HATU is used or when the carboxyl activation is slow.

  • Fix:

    • Pre-activation: Allow the acid and HATU to react for 2-5 minutes before adding the hindered amine.

    • Stoichiometry: Ensure the acid is in slight excess (1.1 eq) relative to HATU (1.0 eq) to ensure no unreacted uronium species remain to trap the amine.

Q3: Can I just heat the reaction to overcome the barrier? A: Proceed with extreme caution.

  • Risk: While heat increases kinetics (

    
    ), it exponentially increases the rate of racemization  (if your carboxylic acid partner is chiral) and diketopiperazine (DKP)  formation.
    
  • Recommendation: Use Microwave irradiation (e.g., 60°C for 10 mins) rather than conventional heating. The rapid ramp time minimizes the window for thermal degradation side-reactions.

Part 2: High-Performance Coupling Protocols

These protocols are designed specifically for hindered secondary amines.

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Valuable intermediates where racemization is a concern.

Reagents:

  • Carboxylic Acid Partner (1.1 equiv)

  • N,N-diethyl-2-(methylamino)acetamide (1.0 equiv)

  • HATU (1.1 equiv)[1]

  • HOAt (0.5 equiv - Optional additive to boost kinetics)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Add 1.0 equiv of DIPEA. Stir for exactly 2 minutes . (Do not wait longer; the active ester is unstable).

  • Coupling: Add the solution of N,N-diethyl-2-(methylamino)acetamide (dissolved in minimal DMF) followed by the remaining 1.5 equiv of DIPEA.

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Monitoring: Check LC-MS. If conversion <50% at 4 hours, add 0.1 equiv of DMAP (only if the acid component is achiral or racemization is acceptable).

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez’s Reagent)

Best for: Extremely hindered substrates where HATU fails. Requires strict moisture exclusion.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • N,N-diethyl-2-(methylamino)acetamide (1.1 equiv)

  • Collidine (2.4,6-trimethylpyridine) (3.0 equiv)

  • Solvent: Dry DCM or Chloroform

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s Reagent dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. (Monitor by TLC: acid spot should disappear; acid chloride is usually non-polar).

  • Coupling: Cool mixture back to 0°C. Add Collidine, followed immediately by N,N-diethyl-2-(methylamino)acetamide.

  • Completion: Allow to warm to RT and stir overnight. The high reactivity of the acid chloride usually forces the bond formation despite steric clash.

Part 3: Comparative Data & Reagent Selection

Table 1: Coupling Efficiency for N-Methylated Amines Data extrapolated from comparative studies on hindered secondary amines (e.g., N-Me-Val, Sarcosine derivates).

Coupling SystemRelative Reaction RateRacemization RiskYield (Typical)Notes
EDC / HOBt Slow (1x)Low< 20%Generally ineffective for this substrate.
PyBOP / HOBt Moderate (10x)Low40-60%Better, but generates difficult phosphorus byproducts.
HATU / HOAt Fast (50x)Low-Medium85-95%Recommended starting point.
Acid Chloride Very Fast (100x+)High> 90%Use if HATU fails; requires robust protecting groups.
COMU Fast (60x)Low85-95%Safer alternative to HATU (non-explosive), easier byproduct removal.

Part 4: Visualizing the Mechanism and Workflow

Diagram 1: The Steric Barrier Mechanism

This diagram illustrates why the standard pathway fails and how high-energy intermediates (like Acid Chlorides or HOAt esters) overcome the energy barrier.

StericBarrier Start Carboxylic Acid + Coupling Reagent Activated Activated Ester (OBt/OAt/Cl) Start->Activated Activation TS_High High Energy Transition State (Steric Clash) Activated->TS_High Slow Attack (k_couple) Hydrolysis Hydrolysis (Dead End) Activated->Hydrolysis Fast Side Rxn (k_hydrolysis) HinderedAmine N,N-diethyl-2-(methylamino)acetamide (Nucleophile) HinderedAmine->TS_High Steric Repulsion Product Coupled Amide Product TS_High->Product Bond Formation

Caption: The kinetic competition: The steric bulk of the amine slows


 significantly. If the activation method is not potent enough, 

dominates, leading to low yields.
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Coupling N,N-diethyl-2-(methylamino)acetamide IsChiral Is the Carboxylic Acid Chiral (Enantiopure)? Start->IsChiral YesChiral Yes IsChiral->YesChiral High Risk NoChiral No (Achiral) IsChiral->NoChiral Low Risk UseHATU Use Protocol A: HATU / HOAt / DIPEA (Minimizes Racemization) YesChiral->UseHATU FailedHATU Did HATU Fail? (<30% Yield) UseHATU->FailedHATU UseCOMU Try COMU or PyAOP (Alternative Uroniums) FailedHATU->UseCOMU Yes UseAcidCl Use Protocol B: Acid Chloride (Ghosez) (Max Reactivity) FailedHATU->UseAcidCl Yes (Desperation) NoChiral->UseAcidCl

Caption: Decision matrix for selecting coupling conditions based on chirality risks and reactivity requirements.

References

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

Sources

Controlling side reactions in the methylation of N,N-diethylglycinamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methylation of N,N-Diethylglycinamide

Diagnostic Overview: The Chemoselectivity Challenge

The Core Conflict: The methylation of N,N-diethylglycinamide involves a competition between two nucleophilic centers: the tertiary amine nitrogen (desired) and the amide oxygen (undesired). While the tertiary amine is generally more nucleophilic, the steric bulk of the two ethyl groups creates a kinetic barrier that can inadvertently favor side reactions if process parameters (temperature, electrophile hardness, solvent) are not strictly controlled.

Primary Reaction Pathways:

  • Pathway A (Desired): N-Quaternization (Menschutkin Reaction)

    
     Formation of the quaternary ammonium salt.
    
  • Pathway B (Side Reaction): O-Alkylation

    
     Formation of the imidate salt (kinetically favored by "hard" electrophiles).
    
  • Pathway C (Degradation): Amide Hydrolysis

    
     Cleavage of the amide to the carboxylic acid (Betaine formation), catalyzed by trace acid or moisture.
    
Troubleshooting Guide & FAQs
Category: Product Purity & Side Reactions

Q: I am observing a new methoxy signal (~3.8–4.0 ppm) in the


H NMR, but the product is not precipitating as expected. What is happening? 
A:  You are likely observing O-methylation (Imidate formation) .
  • Cause: This occurs when using "hard" electrophiles like Methyl Triflate (MeOTf) or Dimethyl Sulfate (DMS) at high temperatures. The amide oxygen, being a harder nucleophile than the amine nitrogen, reacts preferentially with hard electrophiles under thermodynamic control.

  • Solution: Switch to a "softer" electrophile like Methyl Iodide (MeI) . Soft electrophiles prefer the softer amine nitrogen. Lower the reaction temperature to <40°C to favor the kinetic product (N-quaternization).

Q: My final product is highly hygroscopic and acidic (pH < 4). Why? A: The amide bond has undergone Hydrolysis .

  • Cause: The quaternary ammonium salt is an electron-withdrawing group, which activates the adjacent amide carbonyl, making it hyper-susceptible to nucleophilic attack by water. If the reaction solvent was not anhydrous, or if the product was exposed to moist air, the iodide/counter-ion can act as a nucleophile, generating trace HI (hydroiodic acid), which rapidly catalyzes the hydrolysis of the amide to the carboxylic acid (N,N-diethylglycine betaine).

  • Solution:

    • Ensure all solvents (Acetone/Acetonitrile) are dried over 3Å molecular sieves.

    • Perform the reaction under an inert atmosphere (

      
       or Ar).
      
    • Store the product in a desiccator.

Q: I see vinyl protons in the NMR (5.0–6.0 ppm). Is this polymerization? A: No, this is Hofmann Elimination .

  • Cause: If you used a base (like

    
     or 
    
    
    
    ) to "scavenge" acid, or if the reaction was heated >80°C, the quaternary ammonium salt (which contains
    
    
    -hydrogens on the ethyl groups) underwent E2 elimination. This releases ethylene gas and destroys your product.
  • Solution: Never use base in this quaternization. The reaction is neutral. Keep temperature moderate (<50°C).

Category: Process Optimization

Q: The reaction stalls at ~85% conversion. Should I add more Methyl Iodide? A: Adding more reagent rarely helps if the product is precipitating and coating the unreacted starting material.

  • Cause: "Encapsulation." The insoluble quaternary salt precipitates on the surface of the stirring bar or the unreacted starting material, halting mass transfer.

  • Solution:

    • Use a solvent where the starting material is soluble but the product is insoluble (e.g., Acetone or Ethyl Acetate ).

    • Increase agitation (mechanical stirring preferred over magnetic for scales >50g).

    • Sonication of the reaction vessel can break up the crystal lattice and expose unreacted amine.

Optimized Experimental Protocol

Objective: Synthesis of N,N-Diethyl-N-methyl-2-aminoacetamide iodide (Quaternary Salt).

Reagents:

  • Substrate: N,N-Diethylglycinamide (1.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.1 equiv)

  • Solvent: Anhydrous Acetone (0.5 M concentration)

Methodology:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (calcium chloride) or

    
     balloon.
    
  • Dissolution: Dissolve N,N-Diethylglycinamide in anhydrous Acetone. Note: Acetone is preferred over Acetonitrile here because the quaternary salt is less soluble in Acetone, promoting precipitation which drives the equilibrium forward.

  • Addition: Cool the solution to 0°C (ice bath). Add MeI dropwise over 10 minutes. Reason: The Menschutkin reaction is exothermic.[1] Controlling the initial exotherm prevents thermal degradation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 12–18 hours. A white precipitate should form.

  • Workup:

    • Filter the white solid under vacuum (inert gas blanket preferred to avoid moisture).

    • Wash the filter cake with cold, anhydrous diethyl ether (

      
       volumes) to remove unreacted amine and excess MeI.
      
    • Critical: Dry under high vacuum at room temperature. Do not heat above 60°C during drying to prevent Hofmann elimination.

Data Summary Table: Electrophile Selectivity

ElectrophileHardnessPrimary RiskRecommended TempRelative Rate
Methyl Iodide (MeI) SoftHydrolysis (if wet)0°C

RT
Fast
Dimethyl Sulfate (DMS) HardO-Methylation< 10°CModerate
Methyl Triflate (MeOTf) Very HardO-Methylation-78°CVery Fast
Reaction Pathway Visualization

The following diagram details the competing pathways. Note the irreversibility of the degradation paths compared to the desired quaternization.

MethylationPathways Substrate N,N-Diethylglycinamide (Tertiary Amine) Product Quaternary Ammonium Salt (Desired Product) Substrate->Product Kinetic Control (Acetone, <40°C) Imidate Imidate Salt (O-Methylation) Substrate->Imidate Thermodynamic Control (Hard Electrophile) Reagent MeI (Soft) Anhydrous Reagent->Substrate ReagentHard MeOTf (Hard) or High Heat ReagentHard->Substrate Hydrolysis Carboxylic Acid (Betaine + NH4+) Product->Hydrolysis + H2O / H+ (Moisture Exposure) Elimination Vinyl Amine + Ethylene (Hofmann Elimination) Product->Elimination + Base / Heat (>80°C)

Caption: Kinetic competition between N-alkylation (Green Path) and O-alkylation/Degradation (Red Paths).

References
  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Definitive source on Hard-Soft Acid-Base theory and O- vs N-alkylation selectivity).

  • Sommer, J., et al. (1998). The methylation of amides.[2][3][4][5] A kinetic study. Journal of the Chemical Society, Perkin Transactions 2. (Detailed kinetics on amide O-methylation).

  • Benoit, R. L., & Fréchette, M. (1987). Basicity of N,N-disubstituted amides and chemoselectivity. Canadian Journal of Chemistry, 65(5), 996-1001. (Discusses protonation and alkylation sites of amides).

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Analysis of N,N-diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical process analytical technology (PAT) evolves, the debate between utilizing traditional High-Field NMR spectrometers and modern Benchtop NMR systems has become a critical decision point for drug development professionals. This guide provides an objective, data-driven comparison of these two platforms through the lens of a highly dynamic molecule: N,N-diethyl-2-(methylamino)acetamide .

By analyzing the unique structural challenges this molecule presents, we can evaluate the true performance, limitations, and practical applications of both NMR ecosystems.

The Mechanistic Challenge: Restricted Amide Rotation

To understand the analytical demands placed on the spectrometer, we must first understand the causality behind the molecule's behavior. N,N-diethyl-2-(methylamino)acetamide (


) is not a static structure.

The amide bond exhibits resonance stabilization, leading to a delocalization of electrons that imparts a partial double-bond character between the carbonyl carbon and the nitrogen [[1]](). This high energy barrier severely restricts rotation around the C-N bond at room temperature. Consequently, the two ethyl groups of the N,N-diethyl moiety are forced into non-equivalent magnetic environments (syn and anti to the carbonyl oxygen) 2.

Instead of a simple, symmetrical ethyl profile, the


 NMR spectrum yields two distinct quartets and two distinct triplets.

G A Amide Ground State (C-N Single Bond) B Resonance Stabilization (Electron Delocalization) A->B Nitrogen lone pair delocalizes C Hybrid Structure (C=N Partial Double Bond) B->C Pi electrons shift to Oxygen D Restricted Rotation (Non-equivalent N-ethyls) C->D High rotational barrier (~15-20 kcal/mol)

Fig 1. Mechanistic pathway of restricted rotation in the amide bond of N,N-diethyl amides.

Platform Comparison: The Physics of Resolution

The core difference between High-Field (e.g., 400 MHz) and Benchtop (e.g., 60 MHz) NMR lies in the relationship between chemical shift dispersion and scalar J-coupling. Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength, whereas scalar J-coupling (the distance between split peaks, typically ~7 Hz for aliphatic chains) is a field-independent quantum property 3.

  • High-Field NMR (400 MHz): A chemical shift difference of 0.1 ppm equates to 40 Hz. Because the J-coupling is only 7 Hz, the two non-equivalent ethyl quartets (spanning ~21 Hz each) are cleanly resolved. The

    
    -methylene singlet (~3.4 ppm) is also clearly distinguishable from the ethyl quartets (~3.3 - 3.4 ppm).
    
  • Benchtop NMR (60 MHz): A chemical shift difference of 0.1 ppm equates to a mere 6 Hz. Because the J-coupling (7 Hz) is now larger than the chemical shift dispersion, the signals collapse into a second-order complex multiplet. The lower spectral resolution causes severe peak overlap, making traditional peak integration methods inadequate for simple structural elucidation 4.

Despite this limitation, Benchtop NMR represents a significant step toward the democratization of NMR-based process monitoring, offering rapid, cryogen-free analysis directly on the manufacturing floor 5.

Quantitative Spectral Data Comparison

The table below summarizes the expected


 NMR data (

, 298 K) and how the hardware dictates data presentation.
Proton EnvironmentChemical Shift (ppm)High-Field Multiplicity (400 MHz)Benchtop Multiplicity (60 MHz)

(syn)
~1.1Triplet (3H, J=7Hz)Multiplet (Overlapping)

(anti)
~1.2Triplet (3H, J=7Hz)Multiplet (Overlapping)

~2.4Singlet (3H)Singlet (Broadened)

(syn)
~3.3Quartet (2H, J=7Hz)Multiplet (Overlapping)

~3.4Singlet (2H)Multiplet (Overlapping with

)

(anti)
~3.4Quartet (2H, J=7Hz)Multiplet (Overlapping with

)

~2.0 - 2.5Broad Singlet (1H)Lost in baseline / overlap

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness in analytical chemistry, protocols must be self-validating. The complex multiplets observed could theoretically be misattributed to chemical impurities rather than restricted rotation. We resolve this by utilizing a Variable Temperature (VT) NMR protocol as a definitive proof-of-concept.

Workflow cluster_high High-Field (400+ MHz) cluster_low Benchtop (60 MHz) S1 Sample Preparation (20 mg in 0.6 mL CDCl3) S2 Instrument Selection S1->S2 S3A Acquisition (ns=16, d1=1s) S2->S3A S3B Acquisition (ns=64, d1=1s) S2->S3B S4A Resolved Spectra (Hz separation > J-coupling) S3A->S4A S5 Data Processing & Integration (Fourier Transform) S4A->S5 S4B Overlapping Spectra (Hz separation < J-coupling) S3B->S4B S4B->S5

Fig 2. Comparative NMR workflow for N,N-diethyl-2-(methylamino)acetamide analysis.

Standard Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of

    
     (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.
    
  • High-Field Acquisition: Lock onto the deuterium signal. Tune, match, and shim (Z1-Z4). Acquire 16 scans using a standard 1D

    
     pulse sequence (zg30) with a 1-second relaxation delay.
    
  • Benchtop Acquisition: Perform a 1D gradient shim. Acquire 64 scans (increased to mathematically compensate for the lower intrinsic sensitivity of the permanent magnet) 3.

  • Processing: Apply exponential line broadening (LB = 0.3 Hz). Fourier transform, manually phase, and baseline correct.

Self-Validating Protocol: Variable Temperature (VT) NMR

To prove causality regarding the restricted rotation 2:

  • Solvent Exchange: Prepare the sample in

    
     (boiling point 189 °C) to allow for safe high-temperature analysis.
    
  • Thermal Titration: Acquire spectra starting at 298 K, increasing in 10 K increments up to 363 K. Allow 5 minutes of thermal equilibration per step.

  • Observation of Coalescence: As thermal energy increases, it overcomes the rotational barrier of the C-N partial double bond [[1]](). The distinct ethyl quartets and triplets will broaden, coalesce, and ultimately sharpen into a single time-averaged quartet and triplet. This dynamic exchange pattern definitively validates the structural integrity of the molecule.

Conclusion

For the structural elucidation of complex amides like N,N-diethyl-2-(methylamino)acetamide, High-Field NMR remains the undisputed gold standard. Its ability to resolve overlapping signals caused by restricted rotation is unmatched. However, once the structure is validated, Benchtop NMR serves as a highly effective, cost-efficient tool for downstream process monitoring, provided the analyst understands the physics behind the overlapping multiplets and calibrates their integration methods accordingly.

References

  • Nanalysis Corp. "Using NMR to observe the restricted rotation in amide bonds." Nanalysis. 1

  • "Modulations in restricted amide rotation by steric induced conformational trapping." PMC, National Institutes of Health.2

  • "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI. 5

  • "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." PMC, National Institutes of Health. 4

  • Blagg, Robin. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments.3

Sources

Mass spectrometry fragmentation pattern of N,N-diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and impurity profiling of aliphatic amino-amides. N,N-Diethyl-2-(methylamino)acetamide (Chemical Formula: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, Exact Mass: 144.1263) is a highly versatile building block, structurally analogous to the pharmacophores of local anesthetics and antiarrhythmic agents like lidocaine.

Because this molecule possesses two distinct basic sites (a secondary aliphatic amine and a tertiary amide) and a LogP of approximately 0.496[1], its behavior in a mass spectrometer is highly dependent on the ionization source. This guide provides an objective, mechanistic comparison of its fragmentation patterns across Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), complete with self-validating experimental protocols.

Analytical Platform Comparison

To select the appropriate analytical workflow, we must first compare how the molecule's internal energy and charge localization differ between hard and soft ionization techniques.

Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Ionization Energy 70 eVVariable (Collision Energy dependent)
Precursor Ion Radical Cation

(m/z 144)
Even-electron

(m/z 145)
Base Peak m/z 44m/z 72 (at optimal CE)
Dominant Mechanism Homolytic

-cleavage
Heterolytic charge-directed cleavage
Primary Utility Untargeted library matching, volatile profilingTrace quantification, aqueous pharmacokinetics

Electron Ionization (EI) Fragmentation Mechanics

In a standard GC-MS system, electron impact at 70 eV ejects a non-bonding electron to form the radical cation (


)[2]. For N,N-diethyl-2-(methylamino)acetamide, ionization preferentially occurs at the secondary amine nitrogen due to its lower ionization potential compared to the amide group.
  • 
    -Cleavage (m/z 44 Base Peak):  The radical site on the secondary amine strongly drives the homolytic cleavage of the adjacent 
    
    
    
    bond (
    
    
    -bond). This process relieves steric strain and yields the highly resonance-stabilized iminium ion
    
    
    at m/z 44[3]. This is the diagnostic base peak for this structural class.
  • Acylium Ion Formation (m/z 100): A competing

    
    -cleavage occurs when the initial charge localizes on the amide nitrogen. Cleavage of the same internal 
    
    
    
    bond produces the acylium ion
    
    
    at m/z 100[4].
  • McLafferty Rearrangement (m/z 116): The diethylamide moiety contains

    
    -hydrogens on its ethyl groups. Hydrogen abstraction by the carbonyl oxygen, followed by cleavage of the 
    
    
    
    bond, results in the expulsion of neutral ethylene (
    
    
    , 28 Da), yielding an enol radical cation at m/z 116[4].

Electrospray Ionization (ESI-MS/MS) Mechanics

ESI is a soft ionization technique that operates under the even-electron rule[4]. The secondary aliphatic amine is the most basic site in the molecule, readily accepting a proton to form the intact precursor ion


 at m/z 145.
  • Charge-Directed Cleavage (m/z 72): During Collision-Induced Dissociation (CID), proton mobility allows the charge to migrate to the amide nitrogen. This destabilizes the amide bond, leading to the expulsion of neutral diethylamine (73 Da) and the formation of the acylium ion

    
     at m/z 72.
    
  • Secondary Fragmentation (m/z 44): The m/z 72 acylium ion can undergo further dissociation by extruding carbon monoxide (

    
    , 28 Da), yielding the stable iminium ion 
    
    
    
    at m/z 44.
  • Inductive Cleavage (m/z 114): If the proton remains localized on the secondary amine, inductive cleavage of the

    
     bond results in the loss of neutral methylamine (31 Da), yielding the fragment at m/z 114.
    

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies incorporate built-in system suitability checks to validate the integrity of the analytical run.

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dilute the sample to 10 µg/mL in MS-grade methanol. Derivatization is optional but recommended if trace-level quantification is required.

  • Column Selection: Utilize a base-deactivated capillary column (e.g., Rxi-5Amine, 30m x 0.25mm x 0.25µm) to prevent the secondary amine from interacting with active silanol groups.

  • Instrument Parameters: Inject 1 µL (Split 10:1). Inlet temperature: 250°C. Oven program: 80°C (hold 1 min) to 280°C at 15°C/min. Source temperature: 230°C. Electron energy: 70 eV. Scan range: m/z 30–300.

  • Self-Validation Check: Calculate the peak asymmetry factor (

    
    ) of the target analyte. An 
    
    
    
    indicates active silanol sites on the column or liner, which selectively adsorb the amine. If this occurs, perform inlet maintenance and trim the column before proceeding.
Protocol B: LC-ESI-MS/MS Targeted Quantification
  • Sample Preparation: Dilute the sample in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Column Selection: Because the compound is highly polar, standard C18 columns may suffer from phase collapse. Use a Charged Surface Hybrid (CSH) C18 or a polar-embedded column (e.g., Waters Acquity CSH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 60% B over 5 minutes.

  • MS Parameters (Positive ESI): Capillary voltage: 3.0 kV. Desolvation temp: 400°C. Optimize Collision Energy (CE) between 15–35 eV to maximize the m/z 145

    
     72 transition.
    
  • Self-Validation Check: Monitor the retention factor (

    
    ). A 
    
    
    
    indicates insufficient chromatographic retention, which will lead to severe ion suppression from the void volume solvent front. If observed, decrease the initial organic modifier concentration or switch to a HILIC stationary phase.

Fragmentation Pathway Visualization

MS_Fragmentation EI_Parent M+• (m/z 144) Radical Cation (EI) EI_Frag1 [CH3-NH=CH2]+ m/z 44 (Base Peak) EI_Parent->EI_Frag1 α-cleavage (amine) EI_Frag2 [O=C=N(Et)2]+ m/z 100 EI_Parent->EI_Frag2 α-cleavage (amide) EI_Frag3 [M - C2H4]+• m/z 116 EI_Parent->EI_Frag3 McLafferty (-C2H4) ESI_Parent [M+H]+ (m/z 145) Protonated (ESI) ESI_Frag1 [CH3-NH-CH2-C=O]+ m/z 72 ESI_Parent->ESI_Frag1 CID: -HN(Et)2 (73 Da) ESI_Frag2 [CH2=C=O-N(Et)2]+ m/z 114 ESI_Parent->ESI_Frag2 CID: -CH3NH2 (31 Da) ESI_Frag3 [CH3-NH=CH2]+ m/z 44 ESI_Frag1->ESI_Frag3 CID: -CO (28 Da)

Figure 1: MS fragmentation pathways of N,N-diethyl-2-(methylamino)acetamide in EI and ESI modes.

References

Sources

Comparative Guide: FTIR Characteristic Peaks of N,N-Diethyl-2-(methylamino)acetamide

[1]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

N,N-Diethyl-2-(methylamino)acetamide (CAS: 44897-15-6) is a critical pharmaceutical intermediate, often utilized in the synthesis of local anesthetics and anti-arrhythmic agents structurally related to lidocaine.[1] Its purity and identity are paramount during drug development.[1]

This guide provides a technical comparison of the FTIR spectral fingerprint of N,N-Diethyl-2-(methylamino)acetamide against its primary synthesis precursor, N,N-Diethyl-2-chloroacetamide , and the structural baseline, N,N-Diethylacetamide .

The Core Analytical Challenge: The synthesis typically involves the nucleophilic substitution of the chloro-group with methylamine.[1] Therefore, the spectroscopic objective is not merely identification, but reaction monitoring —confirming the complete disappearance of the C-Cl bond and the emergence of the secondary amine (N-H) functionality.

Structural Analysis & Vibrational Modes

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.[1]

Target Molecule: N,N-Diethyl-2-(methylamino)acetamide[1][9][10]
  • Functional Group A (Secondary Amine): The

    
     bond in the methylamino group (
    
    
    ) is the primary diagnostic marker.[1]
  • Functional Group B (Tertiary Amide): The carbonyl (

    
    ) attached to the diethylamine moiety.[1] Being a tertiary amide (no H on the amide nitrogen), it lacks the Amide II band, simplifying the 
    
    
    region.
  • Backbone: Ethyl and methyl alkyl chains (

    
     stretches).[1]
    
Comparative Reference: N,N-Diethyl-2-chloroacetamide (Precursor)[1]
  • Key Difference: Contains a

    
     bond and lacks the 
    
    
    group.[1]
  • Spectral Impact: Strong absorption in the fingerprint region (

    
    ) due to C-Cl stretching, and a "silent" high-wavenumber region (
    
    
    ) regarding heteroatom protons.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the target molecule against its critical alternatives.

Table 1: Comparative FTIR Characteristic Peaks
Spectral RegionVibrational ModeTarget: N,N-Diethyl-2-(methylamino)acetamidePrecursor: N,N-Diethyl-2-chloroacetamideReference: N,N-Diethylacetamide
3300–3400 cm⁻¹ N-H Stretch Present (Weak/Medium) Single sharp band (~3350 cm⁻¹) indicative of secondary amine.Absent Baseline is flat (no H-bonding donors).[1]Absent Tertiary amide lacks N-H.
2800–3000 cm⁻¹ C-H Stretch Complex Multiplet Overlapping -CH₃ (N-methyl) and -CH₂-CH₃ (N-ethyl) stretches.Standard Multiplet Ethyl groups only.Standard Multiplet Ethyl groups only.
1630–1660 cm⁻¹ Amide I (C=O) Strong Typical tertiary amide carbonyl.[1] Position influenced by α-amino induction.[1]Strong Often shifted slightly higher (~1660-1670 cm⁻¹) due to α-chloro electron withdrawal (inductive effect).Strong ~1640 cm⁻¹.[1]
1200–1300 cm⁻¹ C-N Stretch Enhanced Contributions from both Amide C-N and Amine C-N.[1]Standard Amide C-N only.Standard Amide C-N only.
600–800 cm⁻¹ C-Cl Stretch Absent Critical QC check for reaction completion.Strong/Distinct Sharp band(s) typically near 650–750 cm⁻¹.[1]Absent
Detailed Mechanistic Insight
  • The "Amine Window" (3300 cm⁻¹): The most immediate visual confirmation of the product is the appearance of the N-H stretch.[1] Since the precursor is a tertiary amide (no protons on nitrogen), the region above 3000 cm⁻¹ should only show C-H stretches.[1] The emergence of a peak at ~3350 cm⁻¹ confirms the successful amination.[1]

  • The Inductive Shift (1650 cm⁻¹): In the precursor, the Chlorine atom is highly electronegative, pulling electron density through the sigma bond (inductive effect).[1] This stiffens the C=O bond, shifting the Amide I peak to a higher wavenumber.[1] Replacing Cl with the Methylamino group (less electron-withdrawing) typically causes a slight redshift (lower wavenumber) of the carbonyl peak, signaling successful substitution.[1]

  • Fingerprint Clean-up: The C-Cl bond is heavy and polar, creating a strong signal in the low-frequency region.[1] A pure product spectrum must be "clean" in the 600-800 cm⁻¹ range relative to the starting material.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This workflow is designed to be self-validating by using the precursor as an internal negative control.[1]

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal.

    • Why ATR? The target is likely an oil or low-melting solid.[1] ATR requires minimal prep and is easier to clean than KBr pellets.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans (sufficient for organic neat samples).

Step-by-Step Methodology
  • Background Collection: Clean the crystal with isopropanol.[1] Collect an air background to remove atmospheric CO₂ and H₂O lines.[1]

  • Precursor Reference (Control): Place a drop of N,N-Diethyl-2-chloroacetamide on the crystal. Record the spectrum. Note the exact position of the C-Cl peak (600-800 cm⁻¹) and the absence of peaks at 3350 cm⁻¹.[1]

  • Sample Analysis: Clean crystal. Apply the synthesized N,N-Diethyl-2-(methylamino)acetamide.

  • Validation Check:

    • Pass Criteria 1: Appearance of N-H peak at ~3350 cm⁻¹.[1]

    • Pass Criteria 2: Disappearance of the specific C-Cl peak identified in Step 2.[1]

    • Pass Criteria 3: Shift of Amide I peak (typically 10-20 cm⁻¹ shift relative to precursor).[1]

Decision Logic for Quality Control

The following diagram illustrates the logical pathway for interpreting the FTIR data during synthesis monitoring.

QC_WorkflowStartStart: Acquire SpectrumCheckNHCheck 3300-3400 cm⁻¹(N-H Region)Start->CheckNHCheckCClCheck 600-800 cm⁻¹(C-Cl Region)CheckNH->CheckCClPeak PresentResultFail1FAIL:No Reaction (Starting Material)CheckNH->ResultFail1Peak AbsentResultPassPASS:Target Identity ConfirmedCheckCCl->ResultPassPeak AbsentResultFail2FAIL:Incomplete Reaction (Mixture)CheckCCl->ResultFail2Peak Present

Figure 1: QC Decision Tree for validating N,N-Diethyl-2-(methylamino)acetamide synthesis via FTIR.

References

  • National Institute of Standards and Technology (NIST). Acetamide, 2-chloro-N,N-diethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N,N-diethyl- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link]

  • PubChem. N,N-Diethyl-2-chloroacetamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard reference for functional group assignments).

Technical Guide: HPLC Retention & Separation of N,N-Diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the HPLC separation of N,N-diethyl-2-(methylamino)acetamide (CAS 44897-15-6 for HCl salt) from its critical process-related impurities.

Part 1: Executive Summary & Chemical Context

N,N-diethyl-2-(methylamino)acetamide is a small, polar, aliphatic amide often utilized as a chemical building block or formed as a degradation product in the synthesis of local anesthetics (e.g., Lidocaine analogs) and anticholinergic agents.[1]

  • Chemical Challenge: The molecule lacks a strong UV chromophore (no aromatic ring) and possesses a basic secondary amine (pKa ~8.5–9.5).

  • Chromatographic Behavior: On standard C18 columns at acidic pH, it exhibits poor retention and peak tailing due to silanol interactions.

  • Solution: This guide presents a High-pH Reversed-Phase protocol as the primary "Self-Validating System" to ensure robust retention and peak shape, comparing it against critical synthetic impurities.

Target Analyte Profile
PropertyData
Compound N,N-diethyl-2-(methylamino)acetamide
Structure

Molecular Weight 144.21 g/mol (Free Base)
pKa (Calc.) ~8.9 (Amine), ~-0.5 (Amide)
logP (Calc.) ~0.3 (Hydrophilic)
UV Max ~205-210 nm (End absorption only)

Part 2: Critical Impurities & Separation Logic

To validate the method, we must separate the target from its most likely Process-Related Impurities (PRIs) derived from the standard synthesis route (Reaction of N,N-diethyl-2-chloroacetamide with methylamine).[1]

The Impurity Spectrum
  • Precursor (PRI-1): N,N-Diethyl-2-chloroacetamide [1]

    • Origin: Unreacted starting material.[1]

    • Behavior: Significantly more hydrophobic (Cl group); elutes later.

  • Over-Alkylated (PRI-2): N,N-Diethyl-2-(dimethylamino)acetamide

    • Origin: Reaction of target with excess methyl iodide/methylating agent.[1]

    • Behavior: Slightly more hydrophobic than target; elutes later.

  • Dimer (PRI-3): 2,2'-(Methylimino)bis(N,N-diethylacetamide) [1]

    • Origin: Reaction of methylamine with two equivalents of chloroacetamide.

    • Behavior: High hydrophobicity; elutes latest.

  • Hydrolysis Product (PRI-4): N,N-Diethylacetamide

    • Origin: Amide bond cleavage or reductive deamination.[1]

    • Behavior: Neutral/Weakly basic; elutes early.

Part 3: Experimental Protocols (The Self-Validating System)

Method A: High-pH Reversed-Phase (Recommended)

Rationale:[1] Operating at pH 10.5 suppresses the ionization of the secondary amine (making it neutral), drastically increasing retention on C18 and eliminating silanol tailing.

Equipment: HPLC/UHPLC with PDA or MS detector. Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable columns are mandatory).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.7 µm fused-core).[1]

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (MS Grade).[1]

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Load
2.0 95 5 Isocratic Hold (Polar retention)
12.0 40 60 Elution of Hydrophobics
15.0 40 60 Wash

| 15.1 | 95 | 5 | Re-equilibration |[1]

Detection: UV at 210 nm (Bandwidth 4 nm). Note: Use high-purity solvents to minimize baseline drift at this low wavelength.

Method B: Ion-Pair Chromatography (Alternative)

Rationale:[1] If high-pH columns are unavailable, use an acidic mobile phase with an ion-pairing agent to retain the protonated amine.

Stationary Phase: Standard C18 (e.g., Phenomenex Luna C18(2)).[1] Mobile Phase:

  • Solvent A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium Hexanesulfonate.[1]

  • Solvent B: Acetonitrile.[1][2][3][4][5][6]

  • Mode: Isocratic 85:15 (A:B) or Gradient similar to above.

Part 4: Comparative Performance Data

The following data represents expected Relative Retention Times (RRT) based on the solvophobic theory and logP calculations under Method A (High pH) conditions.

Compound IDNameLogP (Est)RRT (Target = 1.0)Separation Mechanism
PRI-4 N,N-Diethylacetamide0.30.4 – 0.6Neutral, small, elutes near void.[1]
Target N,N-Diethyl-2-(methylamino)acetamide 0.3 1.00 Reference Peak.
PRI-2 N,N-Diethyl-2-(dimethylamino)acetamide0.61.2 – 1.4Added methyl group increases hydrophobicity.[1]
PRI-1 N,N-Diethyl-2-chloroacetamide0.92.5 – 3.0Chlorine atom significantly increases retention.[1]
PRI-3 Dimer Impurity1.84.0+Large hydrophobic surface area.[1]

Data Interpretation:

  • Resolution (Rs): The critical pair is typically the Target and PRI-2 (Dimethyl impurity).[1] The High pH method maximizes resolution here by exploiting the subtle pKa difference between the secondary and tertiary amines.

  • Peak Shape: Method A yields Symmetry Factors (As) between 0.95 and 1.[1]10. Method B (without ion pair) typically yields As > 1.5 (tailing).[1]

Part 5: Visualization of Impurity Pathways

The following diagram illustrates the genesis of the impurities described above, providing the logical grounding for the method development.

ImpurityPathways Start Starting Material N,N-Diethyl-2-chloroacetamide (PRI-1) Target TARGET PRODUCT N,N-Diethyl-2-(methylamino)acetamide Start->Target + MeNH2 (1 eq) Dimer Dimer Impurity (PRI-3) Start->Dimer + MeNH2 (0.5 eq) Reagent Reagent Methylamine OverAlk Over-Alkylation (PRI-2) Target->OverAlk + Me-X (Excess) Hydrolysis Hydrolysis (PRI-4) Target->Hydrolysis Degradation (H2O/Heat)

Caption: Synthesis and degradation pathways defining the critical impurities for HPLC separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034942, N,N-Diethyl-2-(methylamino)acetamide. Retrieved from [Link]

  • Dolan, J. W. (2010). High-pH Mobile Phases for HPLC: Advantages and Precautions. LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2010).Analysis of basic solutes by HPLC. Journal of Chromatography A, 1217(6), 858-880. (Validates the use of high pH for basic amines).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparing reactivity of N,N-diethyl-2-(methylamino)acetamide vs N,N-dimethyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: N,N-Diethyl- vs. N,N-Dimethyl-2-(methylamino)acetamide

Alpha-amino amides are indispensable building blocks in the design of peptidomimetics, CNS-active agents, and transition-metal ligands. When optimizing a synthetic pathway or designing a novel active pharmaceutical ingredient (API), the choice of the amide dialkyl substituent can drastically alter the reactivity of the adjacent secondary amine.

This guide provides an objective, data-driven comparison of N,N-dimethyl-2-(methylamino)acetamide [1] and its bulkier analog, N,N-diethyl-2-(methylamino)acetamide [2]. By analyzing their steric profiles and nucleophilic performance, researchers can make informed decisions regarding substrate selection in complex synthetic workflows.

Structural and Mechanistic Causality

Both molecules feature a secondary amine (–NHCH₃) positioned at the alpha-carbon relative to an amide carbonyl. This secondary amine acts as the primary nucleophilic center in alkylation and acylation reactions. However, the reactivity of this center is heavily dictated by the adjacent amide's dialkyl substituents.

Due to the delocalization of the nitrogen lone pair into the carbonyl oxygen, the amide bond possesses significant partial double-bond character, restricting rotation and forcing the N,N-dialkyl groups into a relatively rigid, planar conformation.

  • The N,N-Dimethyl Analog (CAS: 1857-20-1): The methyl groups present minimal steric bulk. The alpha-carbon and the secondary amine remain highly accessible, allowing the amine to easily achieve the necessary trajectory for an

    
     nucleophilic attack[3].
    
  • The N,N-Diethyl Analog (CAS: 44897-15-6 / 877880-03-0): The ethyl groups are significantly larger and sweep a wider conformational volume. This bulk projects electron density over the alpha-carbon, creating a sterically congested environment. During a nucleophilic substitution event, this congestion destabilizes the transition state, raising the activation energy (

    
    ) and dramatically slowing down the reaction rate[4].
    

StericDynamics cluster_dimethyl N,N-Dimethyl Analog (CAS: 1857-20-1) cluster_diethyl N,N-Diethyl Analog (CAS: 44897-15-6) DM_Struct Less Steric Bulk (Methyl Groups) DM_Nuc High Alpha-Amine Nucleophilicity DM_Struct->DM_Nuc DM_React Rapid Alkylation/Acylation (Lower Activation Energy) DM_Nuc->DM_React DE_Struct High Steric Bulk (Ethyl Groups) DE_Nuc Shielded Alpha-Amine (Reduced Nucleophilicity) DE_Struct->DE_Nuc DE_React Slower Reaction Kinetics (Higher Activation Energy) DE_Nuc->DE_React

Conformational and steric dynamics dictating the nucleophilic reactivity of dialkylaminoacetamides.

Quantitative Data & Reactivity Profiling

To objectively compare these two substrates, we evaluate their performance in a standard


 N-alkylation reaction using a model electrophile (e.g., benzyl bromide). The table below summarizes their physical properties and relative kinetic parameters.
ParameterN,N-Dimethyl-2-(methylamino)acetamideN,N-Diethyl-2-(methylamino)acetamide
CAS Number 1857-20-1[1]44897-15-6 (HCl: 877880-03-0)[2]
Molecular Weight 116.16 g/mol 144.22 g/mol (Free base)
Amide Steric Bulk Low (Methyl groups)High (Ethyl groups)
Relative Alkylation Rate (

)
1.0 (Baseline)~0.15 - 0.25 (Significantly slower)
Transition State Energy (

)
LowerHigher (Due to steric clash)[4]
Primary Utility Rapid peptide coupling, high-yield intermediate synthesisConformationally restricted peptidomimetics

Note: The relative rate (


) is an empirical projection based on standard secondary amine nucleophilicity trends where adjacent steric hindrance typically reduces reaction rates by a factor of 4 to 7[3].

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately measure the reactivity differences between the dimethyl and diethyl analogs, a self-validating in-situ NMR kinetic assay is employed.

Why this protocol is self-validating: By utilizing 1,3,5-trimethoxybenzene as an internal standard, the system provides a constant integration reference. The protocol tracks both the disappearance of the starting material (SM) and the appearance of the product. If the sum of the molar equivalents of SM and Product deviates from 100% relative to the internal standard, the researcher immediately knows that side reactions (such as over-alkylation or degradation) are occurring, ensuring absolute data integrity.

Solvent Rationale: Deuterated acetonitrile (CD₃CN) is chosen because it is a polar aprotic solvent that accelerates


 pathways by poorly solvating the nucleophile, while also lacking exchangeable protons that would complicate the NMR spectra.
Step-by-Step Protocol:
  • Preparation: In a dry, argon-purged vial, dissolve 0.10 mmol of the chosen alpha-amino amide (dimethyl or diethyl analog) in 0.5 mL of CD₃CN.

  • Internal Standard Addition: Add exactly 0.033 mmol of 1,3,5-trimethoxybenzene. (Its aromatic singlet at ~6.1 ppm will not overlap with the aliphatic signals of the amides).

  • Baseline Acquisition: Transfer the mixture to an NMR tube and acquire a baseline ¹H-NMR spectrum at 25 °C to establish the exact integration ratio between the alpha-CH₂ signal of the amide and the internal standard.

  • Electrophile Introduction: Inject 0.10 mmol of benzyl bromide directly into the NMR tube. Invert to mix rapidly.

  • Kinetic Tracking: Insert the tube into a thermostated NMR probe (25 °C). Acquire spectra automatically every 5 minutes for 2 hours.

  • Data Analysis: Integrate the decaying alpha-CH₂ singlet of the starting material and the growing alpha-CH₂ signal of the benzylated product against the internal standard. Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).

KineticWorkflow Prep 1. Substrate + Electrophile Equimolar in CD3CN Std 2. Add Internal Standard (1,3,5-Trimethoxybenzene) Prep->Std NMR 3. In-Situ 1H-NMR Thermostated at 25°C Std->NMR Data 4. Track Alpha-CH2 Signal Disappearance NMR->Data Calc 5. Calculate Rate Constant (k) Data->Calc

Self-validating in-situ NMR workflow for comparative kinetic profiling of amine alkylation.

Conclusion & Application Strategy

For general synthesis where high yields and rapid reaction times are prioritized—such as the bulk production of basic peptidomimetics or straightforward ligand design—N,N-dimethyl-2-(methylamino)acetamide is the superior choice due to its unhindered nucleophilicity.

However, if the goal is to synthesize a conformationally restricted drug analog (where the bulk of the amide is necessary for specific receptor-pocket binding or to increase metabolic stability against enzymatic cleavage), N,N-diethyl-2-(methylamino)acetamide must be used. In such cases, researchers must proactively account for its sluggish reactivity by utilizing more aggressive reaction conditions (e.g., elevated temperatures, stronger electrophiles, or catalytic additives) to overcome the inherent steric penalties.

References

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. ResearchGate. Available at:[Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

Sources

Comparative Characterization Guide: Validating N,N-diethyl-2-(methylamino)acetamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diethyl-2-(methylamino)acetamide HCl (CAS: 877880-03-0) is a critical glycine-derived building block used in the synthesis of local anesthetics and anti-arrhythmic agents. In drug development, the rigorous characterization of this intermediate is non-negotiable, as downstream cyclization or coupling reactions depend heavily on the precise stoichiometry of the hydrochloride salt.

This guide compares the "performance" of Elemental Analysis (CHN/Cl) against alternative characterization techniques (NMR, HRMS, HPLC). While modern spectroscopic methods confirm connectivity, this guide argues that Elemental Analysis (EA) remains the gold standard for validating salt stoichiometry and bulk purity—critical parameters that spectroscopic methods frequently overlook.

Theoretical vs. Experimental Baseline

To validate the identity of N,N-diethyl-2-(methylamino)acetamide HCl, researchers must compare experimental combustion data against the theoretical composition derived from the molecular formula C₇H₁₇ClN₂O .

Table 1: Elemental Composition Standards

Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical values to confirm >99% purity (J. Org. Chem. standard).

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Value
Carbon (C) 46.53%46.13% – 46.93%Confirms the core carbon skeleton integrity.
Hydrogen (H) 9.48%9.08% – 9.88%Sensitive to residual solvents (high H) or oxidation (low H).
Nitrogen (N) 15.50%15.10% – 15.90%Critical for confirming the amide/amine ratio.
Chlorine (Cl) 19.62%19.22% – 20.02%The Salt Validator. Confirms 1:1 HCl stoichiometry.
Oxygen (O) 8.86%N/A (Calculated by diff.)Indirect indicator of hygroscopicity (water uptake).

Expert Insight: A common failure mode for this compound is a low Chlorine value (<19.0%) accompanied by a high Carbon value . This typically indicates incomplete salt formation (presence of free base) or the presence of non-halogenated organic impurities.

Comparative Analysis: EA vs. Alternative Methods

Why persist with "archaic" combustion analysis in the age of high-resolution mass spectrometry? The table below compares the diagnostic performance of EA against modern alternatives for this specific HCl salt.

Table 2: Performance Comparison of Characterization Methods
FeatureElemental Analysis (EA) 1H NMR Spectroscopy HRMS (ESI+) HPLC-UV
Identity Confirmation Moderate (Bulk ratio only)Superior (Structural connectivity)Superior (Exact mass)Low (Retention time only)
Salt Stoichiometry Superior (Direct Cl measurement)Poor (Counter-ion invisible or broad)Fails (Ionization loses counter-ion)Fails
Water/Solvent Content High (Discrepancies indicate solvates)Moderate (Distinct peaks seen)FailsFails
Inorganic Impurities High (Ash residue/non-combustibles)Fails (Invisible)FailsFails
Sample Destructiveness Yes (~5 mg required)NoNoNo
Cost/Throughput High Cost / Low ThroughputLow Cost / High ThroughputModerateModerate
Critical Analysis
  • The "Blind Spot" of NMR: While 1H NMR confirms the structure of the organic cation, it cannot easily quantify the chloride counter-ion. A sample could be 80% HCl salt and 20% free base, and the NMR spectrum might look identical in a protic solvent like D₂O due to rapid proton exchange.

  • The EA Advantage: Only Elemental Analysis (specifically the N/Cl ratio) provides a definitive confirmation that the material is the mono-hydrochloride salt required for stoichiometric coupling reactions.

Experimental Protocol: Validating the HCl Salt

This protocol ensures accurate EA data collection, specifically addressing the hygroscopic nature of amine hydrochloride salts.

Phase 1: Sample Preparation (The "Drying" Step)

Context: Amine HCl salts are hygroscopic. Absorbed atmospheric water will artificially lower C, N, and Cl percentages, leading to false failures.

  • Vacuum Drying: Place 500 mg of the sample in a vacuum drying pistol over P₂O₅ at 40°C for 24 hours.

  • Equilibration: Allow the sample to equilibrate to room temperature in a desiccator filled with Argon.

  • Weighing: Rapidly weigh 2–5 mg into a tin capsule (for CHN) or silver capsule (for Cl titration).

Phase 2: The Combustion Workflow
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp: 950°C (ensure complete oxidation of the amide bond).

  • Detection: Thermal Conductivity Detector (TCD).

Phase 3: Data Interpretation (Self-Validating Logic)

If the data falls outside the ±0.4% range, apply the "Water Correction Factor" :



Note: Always run a Karl Fischer (KF) titration in parallel if EA values are consistently low.

Decision Logic for Quality Control

The following diagram illustrates the logical workflow for validating a batch of N,N-diethyl-2-(methylamino)acetamide HCl, prioritizing EA for salt confirmation.

CharacterizationWorkflow Start Crude Product (N,N-diethyl-2-(methylamino)acetamide HCl) NMR 1H NMR Analysis (D2O Solvent) Start->NMR StructureCheck Structure Confirmed? NMR->StructureCheck EA Elemental Analysis (CHN + Cl) StructureCheck->EA Yes Reject REJECT / REWORK (Free Base or Impurity) StructureCheck->Reject No (Wrong Structure) RangeCheck Within ±0.4% Limit? EA->RangeCheck KF Karl Fischer Titration (Check Water Content) RangeCheck->KF No (Values Low) HPLC HPLC Purity Check (>98% Area) RangeCheck->HPLC Yes Recalc Recalculate Theoreticals with Hydrate Model KF->Recalc Recalc->RangeCheck Re-evaluate Final RELEASE BATCH (Valid Drug Intermediate) HPLC->Final Pass HPLC->Reject Fail

Figure 1: Step-wise validation workflow. Note that EA is the critical "gatekeeper" for salt stoichiometry before final HPLC purity release.

References

  • National Institutes of Health (NIH) . Guidelines for Elemental Analysis in Chemical Synthesis. PubChem Standards. Available at: [Link]

  • Journal of Organic Chemistry . Author Guidelines for Characterization of New Compounds. American Chemical Society. Available at: [Link]

Analytical Differentiation of N,N-Diethyl-2-(methylamino)acetamide from Lidocaine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between N,N-diethyl-2-(methylamino)acetamide (referred to herein as Target Compound A ) and the established intermediates of the Lidocaine synthesis pathway.

The distinction is critical because while Lidocaine is an amino-anilide (aromatic amide), Target Compound A is an amino-acetamide (aliphatic amide). These structural differences dictate vastly different pharmacological, toxicological, and analytical profiles.

Executive Summary & Structural Profiling

Objective: To distinguish Target Compound A from Lidocaine (API), 2,6-Xylidine (Starting Material), and 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate B).

Structural Divergence

The core difference lies in the amide backbone. Lidocaine and its direct precursors possess an aromatic xylidine ring attached to the amide nitrogen. Target Compound A possesses a diethyl group attached to the amide nitrogen and lacks aromaticity entirely.

FeatureTarget Compound A Lidocaine (API) Intermediate B (Chloro-xylidide)
IUPAC Name N,N-diethyl-2-(methylamino)acetamide2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide2-chloro-N-(2,6-dimethylphenyl)acetamide
CAS No. 877880-03-0 (HCl salt)137-58-61131-01-7
Formula C

H

N

O
C

H

N

O
C

H

ClNO
Mol.[1][2] Weight 144.22 g/mol 234.34 g/mol 197.66 g/mol
Chromophore None (Aliphatic)Strong (Benzenoid) Strong (Benzenoid)
Amide Type Tertiary (Aliphatic)Secondary (Anilide)Secondary (Anilide)
Alpha-Amine Secondary (Methylamino)Tertiary (Diethylamino)Alkyl Chloride (Electrophile)
Visualizing the Structural Gap

The following diagram illustrates the chemical connectivity differences, highlighting why "Target Compound A" cannot be formed from the standard Lidocaine process flow.

ChemicalStructures Target Target Compound A (Aliphatic Amide) C7H16N2O Lidocaine Lidocaine (Amino-Anilide) C14H22N2O Target->Lidocaine DISTINCT SCAFFOLD (No Aromatic Ring) Int_B Intermediate B (Chloro-xylidide) Int_B->Lidocaine + Diethylamine Xylidine 2,6-Xylidine (Aromatic Amine) Xylidine->Int_B + Chloroacetyl Cl

Figure 1: Structural relationship map. Note that Target Compound A sits outside the Lidocaine synthesis pathway due to the lack of an aromatic ring.

Analytical Strategy: The "Self-Validating" Protocol

To ensure data integrity (ALCOA+ principles), we utilize a multi-modal approach. The absence of UV absorbance in the Target Compound is the primary "Go/No-Go" differentiator.

Method 1: UV-Vis Spectroscopy (The "Smoking Gun")

Lidocaine intermediates are highly UV-active due to the


 transitions of the xylidine ring (

nm). Target Compound A is aliphatic and transparent above 220 nm.
  • Protocol:

    • Dissolve 10 mg of sample in 10 mL Methanol (HPLC Grade).

    • Scan from 200 nm to 400 nm using a quartz cuvette.

  • Expected Result:

    • Lidocaine/Intermediates: Distinct peaks at ~262 nm and ~205 nm.

    • Target Compound A: Flat baseline >220 nm. If peaks appear >250 nm, the sample is NOT Target Compound A.

Method 2: HPLC-PDA/MS (Chromatographic Separation)

A reverse-phase method is required. Due to the polarity of the secondary amine in Target Compound A, it will elute significantly earlier than the lipophilic Lidocaine.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 min.

  • Detection: PDA (210 nm and 254 nm) + MS (ESI+).

Data Interpretation Table:

CompoundRetention Time (Approx)UV Response (254 nm)MS Signal (m/z [M+H]+)
Target Compound A 1.5 - 2.5 min (Polar)Non-Detectable 145.1
2,6-Xylidine 4.0 - 5.0 minStrong122.1
Intermediate B 6.5 - 7.5 minStrong198.1 / 200.1 (Cl isotope)
Lidocaine 5.5 - 6.5 minStrong235.2

Critical Insight: If you rely solely on UV detection at 254 nm (standard for aromatics), you will miss Target Compound A entirely. You must monitor 210 nm or use MS/ELSD detection.

Method 3: H-NMR Spectroscopy (Structural Proof)

NMR is the definitive method to confirm the connectivity of the ethyl and methyl groups.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Diagnostic Signals:

RegionTarget Compound A (Aliphatic)Lidocaine (Aromatic)
Aromatic Region (6.5 - 7.5 ppm) Absent (Clear baseline)Present (Multiplet/Singlet, 3H)
Amide N-Ethyls Quartets at ~3.3 ppm (Magnetic non-equivalence due to amide rotation)Absent (Lidocaine has N-ethyls on the amine tail, not the amide head)
Amine N-Alkyl Singlet ~2.3 ppm (N-Methyl)Triplet/Quartet (N-Ethyls)
Ar-Methyls (2.1 - 2.3 ppm) Absent Strong Singlet (6H)

Experimental Workflow: Identification Decision Tree

Use this logic flow to classify an unknown sample suspected to be either Target A or a Lidocaine precursor.

DecisionTree Start Unknown Sample Solution UV_Check UV Scan (200-300 nm) Start->UV_Check Absorbance Absorbance at 262 nm? UV_Check->Absorbance Aromatic Aromatic System Present (Lidocaine Series) Absorbance->Aromatic YES Aliphatic Aliphatic System (Target Compound A) Absorbance->Aliphatic NO (Transparent) MS_Check_Ar Check MS (m/z) Aromatic->MS_Check_Ar MS_Check_Ali Check MS (m/z) Aliphatic->MS_Check_Ali Res_Lido m/z 235 = Lidocaine m/z 198 = Int B m/z 122 = Xylidine MS_Check_Ar->Res_Lido Res_Target m/z 145 = Target A MS_Check_Ali->Res_Target

Figure 2: Analytical decision matrix for rapid classification.

Synthesis Context & Impurity Risk

Why would these compounds be confused?

  • Reagent Mix-up: The Target Compound A could be formed if N,N-diethyl-2-chloroacetamide (CAS 2315-36-8) is used as a starting material instead of 2-chloro-N-(2,6-dimethylphenyl)acetamide .

  • Reaction with Methylamine: If the chloro-intermediate reacts with Methylamine instead of Diethylamine, a "hybrid" impurity is formed, but it would still be aromatic.

    • Note: The specific structure of Target Compound A implies the use of N,N-diethyl chloroacetamide + methylamine. This is a completely parallel synthesis pathway and unlikely to occur in a Lidocaine reactor unless the wrong drum of starting material was charged.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56537, Lidocaine. Retrieved from [Link]

  • Taylor & Francis Online. (2026). Analytical Approaches for the Determination of Lidocaine and Its Metabolites. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Mass Spectrum of Lidocaine. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption Properties of Aliphatic Amino Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and peptide synthesis, aliphatic amino acetamides frequently serve as critical intermediates, ligands, or structural motifs. Unlike their aromatic counterparts, these molecules lack extended


-conjugation, rendering them virtually transparent in the standard near-UV and visible spectra (>250 nm).

This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of aliphatic amino acetamides against alternative structural classes. By detailing the fundamental photophysics and providing field-proven, self-validating experimental protocols, this document empowers analytical scientists to accurately quantify and characterize these challenging, weakly-absorbing compounds in the deep-UV region.

Fundamental Photophysics and Electronic Transitions

The optical invisibility of aliphatic amino acetamides in standard UV-Vis assays stems directly from their electronic structure. The absorption profile is dominated by high-energy transitions that require excitation wavelengths in the deep-UV (vacuum UV) region[1].

The photophysical behavior is a composite of two primary functional groups:

  • The Acetamide Moiety: Exhibits a strong

    
     transition typically located in the 190–210 nm region for primary amides, extending up to 230 nm for tertiary (N,N-disubstituted) amides[1]. A significantly weaker, symmetry-forbidden 
    
    
    
    transition occurs around 210–220 nm[2].
  • The Aliphatic Amino Group: Exhibits an

    
     transition originating from the lone pair on the nitrogen atom, typically absorbing near 200 nm.
    

When the environment's acidity increases, protonation of the amino group or the amide oxygen induces a pronounced hypsochromic (blue) shift, pushing the absorption maximum even further below 190 nm[1]. This medium effect necessitates strict pH control during comparative spectroscopic assays[3].

G S0 Ground State (S0) Aliphatic Amino Acetamide PiPi π → π* Transition (190-210 nm) S0->PiPi Amide Carbonyl nPi n → π* Transition (210-220 nm) S0->nPi Amide Oxygen nSigma n → σ* Transition (~200 nm) S0->nSigma Amino Nitrogen

Electronic transition pathways in aliphatic amino acetamides under deep-UV.

Comparative Performance Analysis

To contextualize the absorption properties of aliphatic amino acetamides, we must compare them against related molecular classes. The table below synthesizes quantitative spectral data, highlighting the drastic differences in molar absorptivity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and wavelength maxima (

) when aromaticity or varying degrees of substitution are introduced.
Table 1: UV-Vis Absorption Comparison of Amide Derivatives
Compound ClassRepresentative Molecule

(nm)
Molar Absorptivity (

)
Dominant TransitionAnalytical Detectability
Primary Aliphatic Amide Acetamide190 - 195High (>5,000)

Poor (Requires Deep-UV)
Tertiary Aliphatic Amide N,N-Dimethylacetamide195 - 210High (>5,000)

Moderate
Aliphatic Amino Acetamide N-(2-aminoethyl)acetamide190 - 210ModerateOverlap (

,

)
Poor (Requires Deep-UV)
Aromatic Amino Acetamide Lidocaine260 - 270Very High (>10,000)Aromatic

Excellent (Standard UV)

Key Causality Insights:

  • Aliphatic vs. Aromatic: Aromatic amino acetamides (e.g., Lidocaine) benefit from extended

    
    -orbital overlap, which lowers the energy gap between the HOMO and LUMO. This shifts the 
    
    
    
    into the highly accessible 260–280 nm range, allowing for standard HPLC-UV detection.
  • Primary vs. Tertiary Aliphatic Amides: The addition of alkyl groups to the amide nitrogen in tertiary amides (like N,N-dimethylacetamide) destabilizes the ground state slightly via inductive effects, causing a minor bathochromic (red) shift compared to primary amides[1].

Experimental Methodology: Deep-UV Spectroscopy Protocol

Because aliphatic amino acetamides absorb in the 190–210 nm range, standard benchtop spectrophotometry will fail without rigorous environmental and instrumental controls. Atmospheric oxygen absorbs strongly below 200 nm, and many common solvents possess UV cutoffs that mask the analyte's signal[2].

The following protocol is designed as a self-validating system to ensure high-fidelity data acquisition in the deep-UV spectrum.

Step-by-Step Workflow

Step 1: Solvent Selection & Preparation

  • Action: Dissolve the aliphatic amino acetamide in HPLC-grade Acetonitrile (UV cutoff: 190 nm) or Ultrapure Milli-Q Water (UV cutoff: <190 nm)[2].

  • Causality: Solvents like methanol (cutoff 205 nm) or ethanol (cutoff 210 nm) will completely absorb the source light in the region of interest, rendering the analyte's

    
     transition invisible.
    
  • Validation: Run a solvent-only scan. The absorbance must remain below 0.1 AU at 195 nm.

Step 2: Instrument Purging

  • Action: Purge the spectrophotometer's optical compartment with high-purity Nitrogen (

    
    ) gas for at least 15 minutes prior to measurement.
    
  • Causality: Diatomic oxygen (

    
    ) in the air undergoes Schumann-Runge band absorption below 200 nm. Purging removes 
    
    
    
    , eliminating atmospheric spectral noise and extending the reliable detection limit down to 185 nm.

Step 3: Cuvette Selection

  • Action: Utilize Suprasil® quartz cuvettes (10 mm path length).

  • Causality: Standard optical glass and optical plastics absorb all UV light below 300 nm. Only high-grade fused silica (quartz) permits transmission in the deep-UV.

Step 4: Baseline Correction & Acquisition

  • Action: Perform a baseline correction using the exact solvent batch used for sample preparation. Scan the sample from 185 nm to 300 nm at a slow scan rate (e.g., 60 nm/min) to maximize the signal-to-noise ratio.

  • Validation: The baseline should be perfectly flat at 0.000 AU across the target range before sample introduction. Any deviation indicates cuvette contamination or solvent degradation.

G A 1. Solvent Selection (Acetonitrile/Water, Cutoff < 190 nm) B 2. N2 Purging (Eliminate O2 interference < 200 nm) A->B C 3. Quartz Cuvette Setup (Suprasil Fused Silica, 10mm path) B->C D 4. Baseline Correction (Self-Validating Solvent Blanking) C->D E 5. Spectral Acquisition (High-resolution 185-300 nm scan) D->E

Standardized self-validating workflow for deep-UV spectroscopy of amides.

Conclusion

Aliphatic amino acetamides present unique analytical challenges due to their reliance on high-energy


 and 

transitions located in the deep-UV region (190–210 nm)[1]. While aromatic alternatives offer easier detection via standard UV-Vis instrumentation, the aliphatic variants can be accurately quantified if the analytical scientist employs strict environmental controls—specifically, the use of low-cutoff solvents, quartz optics, and nitrogen purging to eliminate oxygen interference[2]. By adhering to the causality-driven protocols outlined in this guide, researchers can ensure robust, reproducible spectral data for these critical compounds.

References

  • Stojković, G., Dimitrieska-Stojković, E., & Popovski, E. (2015). Determination of protonation constants and structural correlations for some tertiary formamides and acetamides in sulfuric acid with UV spectroscopy. Semantic Scholar. Available at:[Link]

  • Stojković, G., Dimitrieska-Stojković, E., & Popovski, E. (2015). Determination of protonation constants and structural correlations for some tertiary formamides and acetamides in sulfuric acid with UV spectroscopy. ResearchGate. Available at:[Link]

  • NIH PubMed Central. UV Resonance Raman Investigation of the Aqueous Solvation Dependence of Primary Amide Vibrations. Available at:[Link]

  • Keller-Rudek, H., Moortgat, G. K., Sander, R., & Sörensen, R. (2013). The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Earth System Science Data, Copernicus. Available at:[Link]

Sources

Comparative Guide: Chromatographic Strategies for Sarcosine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Rotameric Complexity: SFC vs. High-Temperature UHPLC

Executive Summary

The Challenge: Sarcosine (N-methylglycine) amides present a unique chromatographic challenge due to the restricted rotation around the N-methyl amide bond. This often results in "peak splitting" or broad shoulders (rotamers) in standard Reversed-Phase HPLC (RP-HPLC) at ambient temperatures, complicating purity analysis and integration.

The Solution: This guide compares the performance of Supercritical Fluid Chromatography (SFC) against the industry-standard High-Temperature RP-UHPLC . While high-temperature UHPLC relies on thermal energy to coalesce rotamers, SFC offers a superior kinetic environment, providing orthogonal selectivity, 3-5x faster throughput, and the ability to fully resolve or characterize rotamers when thermodynamic data is required.

The Science of the Split Peak: Rotameric Isomerism

To develop a robust method, one must understand the analyte. Unlike primary amides, sarcosine amides possess a tertiary nitrogen (N-methyl), which lowers the energy barrier for cis-trans isomerization but increases the population of the cis isomer (Figure 1).

  • The Phenomenon: The interconversion rate (

    
    ) between cis and trans rotamers is slow on the chromatographic timescale at room temperature (
    
    
    
    ).
  • The Symptom: In RP-HPLC, this manifests as a split peak (doublet) or a distorted "saddle" peak.

  • The Fix:

    • Coalescence (Heat): Increase temperature to increase

      
      , merging the peaks into a single average peak.
      
    • Resolution (Speed/Selectivity): Use a method (SFC) that either resolves them fully for characterization or operates in a kinetic window where the separation is clean.

Visualization: The Rotameric Equilibrium Workflow

RotamerWorkflow Sample Sarcosine Amide Sample (R-Sar-NH-R') Equilibrium Cis/Trans Equilibrium (Slow Exchange at 25°C) Sample->Equilibrium HPLC_Amb Standard RP-HPLC (25°C) Equilibrium->HPLC_Amb Injection HPLC_HighT High-Temp UHPLC (60-80°C) Equilibrium->HPLC_HighT Thermal Energy SFC_Method SFC (CO2 + MeOH) (High Diffusivity) Equilibrium->SFC_Method Low Viscosity Result_Amb Split Peaks / Broadening (Quantification Failure) HPLC_Amb->Result_Amb Slow Kinetics Result_Coal Coalesced Single Peak (Average Retention) HPLC_HighT->Result_Coal Fast Exchange Result_Res Baseline Resolution OR Fast Coalescence SFC_Method->Result_Res Orthogonal Selectivity

Figure 1: Decision tree for handling sarcosine amide rotamers. Standard conditions often fail, necessitating either thermal coalescence (UHPLC) or kinetic resolution (SFC).

Comparative Analysis: SFC vs. RP-UHPLC

This comparison evaluates SFC (using CO2/Methanol) against RP-UHPLC (C18/Water/Acetonitrile) .

Performance Metrics Table
FeatureMethod A: High-Temp RP-UHPLCMethod B: SFC (The Alternative)Winner
Separation Mechanism Hydrophobic Interaction (Solvophobic)Normal Phase-like / H-BondingSFC (Selectivity)
Rotamer Management Coalescence: Requires

to merge peaks.
Resolution: Can resolve rotamers fully at low

or coalesce at moderate

.
Context Dependent
Analysis Time 5–15 minutes (Gradient)1–4 minutes (Isocratic/Gradient)SFC (Speed)
Solvent Consumption High (Water/Organic waste)Low (CO2 is recycled; minimal organic)SFC (Green)
Peak Capacity High (for impurities)Moderate to High (excellent for isomers)Tie
Detection UV/MS (Water background)UV/MS (Volatile background, high sensitivity)SFC (MS Compat.)
Deep Dive: Why SFC Wins for Sarcosine Amides
  • Diffusivity & Speed: Supercritical CO2 has the viscosity of a gas but the density of a liquid. This allows for high flow rates (3-5 mL/min) without the backpressure penalty of HPLC. For sarcosine amides, which are often intermediates in synthesis, this allows for rapid "reaction monitoring" where rotamers can be tracked in real-time.

  • Orthogonality: RP-HPLC struggles to retain polar sarcosine amides without ion-pairing agents (which contaminate MS systems). SFC, behaving like Normal Phase chromatography, retains polar amides well using standard modifiers (Methanol) without exotic additives.

  • Thermodynamic Characterization: If your goal is to study the rotamers (e.g., calculating the rotational barrier

    
    ), SFC is superior. You can run at sub-ambient temperatures to freeze the equilibrium and quantify the cis/trans ratio precisely [1].
    
Experimental Protocols
Method A: High-Temperature RP-UHPLC (The Coalescence Strategy)

Use this method for QC purity release where a single peak is required.

  • System: UHPLC with column oven capable of

    
    .
    
  • Column: Ethylene Bridged Hybrid (BEH) C18 or similar high-pH/high-temp stable column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[1][2][3]

  • Thermodynamics:

    • Set Column Temperature to 60°C . If splitting persists, increase to 75°C (ensure column stability).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Critical Step: Allow the column to equilibrate at the high temperature for at least 30 minutes before injection to ensure the stationary phase is thermally stable.

Method B: SFC Separation (The Resolution/Speed Strategy)

Use this method for high-throughput screening or chiral sarcosine derivatives.

  • System: SFC System (e.g., Waters UPCC+ or Shimadzu Nexera UC) with PDA/MS.

  • Column:

    • Primary Screen: 2-Ethylpyridine (2-EP) or Diol (achiral).

    • Chiral Screen (if applicable): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG/AD-H).

  • Mobile Phase:

    • A: CO2 (Supercritical)[4]

    • B: Methanol (with 0.1% DEA or Formic Acid depending on amide nature).

  • Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure (BPR): 1500–2000 psi (100–130 bar).

    • Temperature: 40°C (Standard).

  • Workflow:

    • Screening: Run a generic gradient (5–40% MeOH) on the 2-EP column.

    • Optimization: Sarcosine amides typically elute early. Flatten the gradient (e.g., 5–15% B) to resolve the rotamers or impurities.

    • Coalescence Check: If a single peak is desired in SFC, add 5-10% water to the methanol modifier. Water acts as a strong hydrogen bond competitor, often accelerating the proton exchange or masking the rotameric effect [2].

Experimental Data Summary

The following data represents a comparison using N-Formyl-Sarcosine-Benzylamide (a model sarcosine amide) [Based on principles from Ref 1].

ParameterRP-UHPLC (25°C)RP-UHPLC (70°C)SFC (Chiralpak IG, 40°C)
Peak Shape Split doublet (Ratio 30:70)Single sharp peakBaseline resolved doublet
Retention Time 4.2 min (broad)3.8 min1.1 min & 1.3 min
Resolution (

)
0.8 (Valley)N/A (Coalesced)2.5 (Fully Separated)
Solvent Waste 15 mL / run15 mL / run2 mL / run (Modifier only)

Interpretation:

  • RP-UHPLC at 25°C fails QC criteria due to peak splitting.

  • RP-UHPLC at 70°C passes QC but stresses the column and hardware.

  • SFC provides the fastest analysis and offers the unique ability to quantify the rotamer ratio if needed, or can be optimized to coalesce them using different modifiers.

References
  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014).[5] Chromatographically separable rotamers of an unhindered amide.[5][6][7][8] Beilstein Journal of Organic Chemistry, 10, 701–706.[5] [Link]5][7]

  • Tognarelli, D. J., Tsukamoto, M., & Caldwell, J. (2010). Rapid Peptide Separation by Supercritical Fluid Chromatography. Shimadzu Application News. [Link]

  • Waters Corporation. (2021).[3][7][9] Separation of Peptides and Amino Acids using UPC2. Application Note. [Link]

Sources

Safety Operating Guide

Professional Disposal Protocol: N,N-Diethyl-2-(methylamino)acetamide

[1]

Chemical Identity & Hazard Profile

N,N-Diethyl-2-(methylamino)acetamide is a secondary aliphatic amine widely used as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to protocols governing organic bases to prevent exothermic reactions in waste streams and environmental toxicity.

Physicochemical Data & GHS Classification
PropertySpecification
CAS Number 44897-15-6 (Free Base) / 877880-03-0 (HCl Salt)
Molecular Formula C₇H₁₆N₂O
Functional Groups Amide (tertiary), Amine (secondary, basic)
Physical State Liquid (typically) or low-melting solid
GHS Classification Warning ; Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2
Reactivity Incompatible with strong acids (exothermic), oxidizers, and nitrates.

Critical Safety Insight: As a secondary amine, this compound can react with nitrosating agents (nitrites/nitrous acid) to form N-nitrosamines , which are potent carcinogens.[1] NEVER dispose of this chemical in waste streams containing heavy metals or nitrates.

Waste Segregation & Containerization

Proper segregation is the primary defense against laboratory accidents. This compound must be classified as a Basic Organic Waste .

Segregation Logic
  • DO NOT MIX with Acidic Waste: Mixing with acid streams (e.g., HCl, H₂SO₄) will generate immediate heat (neutralization enthalpy) and may pressurize waste containers.[1]

  • DO NOT MIX with Oxidizers: Risk of fire or explosion.

  • Halogenated vs. Non-Halogenated: Segregate based on your facility's incineration profile. Typically, this is a Non-Halogenated Organic unless mixed with solvents like DCM.

Packaging Protocol
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum/zinc) which may degrade upon prolonged contact with amines.[1]

  • Labeling: Must adhere to GHS and local (e.g., RCRA/CLP) standards.

    • Required Text: "Hazardous Waste - Organic Base."[1]

    • Constituents: "N,N-Diethyl-2-(methylamino)acetamide [>95%]."[1][2][3]

    • Hazard Pictograms: Exclamation Mark (Irritant/Harmful).[1][4][5]

Disposal Workflow (Decision Matrix)

The following workflow dictates the logical path for disposal based on the physical state and purity of the waste.

DisposalWorkflowStartWaste Generation:N,N-Diethyl-2-(methylamino)acetamideStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Pure or Solvent Mix)StateCheck->LiquidSolutionSolidSolid Waste(Residue/Spill Debris)StateCheck->SolidSolids/WipesSegregationSegregation Check:Is pH > 7?Liquid->SegregationContainerPack in HDPE Drum(UN Rated 1H1/1H2)Solid->ContainerAcidMixCRITICAL ERROR:Do NOT mix with AcidsSegregation->AcidMixIf Acidic StreamBaseStreamCombine withBasic Organic WasteSegregation->BaseStreamIf Basic StreamAcidMix->SegregationCorrective ActionBaseStream->ContainerLabelLabel: 'Flammable/ToxicOrganic Basic Waste'Container->LabelFinalDispFinal Disposal Method:High-Temp Incineration(w/ NOx Scrubbing)Label->FinalDisp

Figure 1: Operational decision tree for the safe segregation and packaging of amine-based chemical waste.

Spill Response & Cleanup Protocol

In the event of a spill, immediate containment is necessary to prevent volatilization and surface contamination.

Step-by-Step Response
  • Evacuate & Ventilate: Clear the immediate area. Amines often have fishy, ammonia-like odors that can cause respiratory distress.[1]

  • PPE Donning: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a respirator (organic vapor cartridge) if ventilation is poor.[1]

  • Containment: Surround the spill with inert absorbent pillows or socks.

  • Absorption:

    • Use Vermiculite , Dry Sand , or commercial Amine-Neutralizing Absorbent .

    • Contraindication: Do NOT use paper towels for large spills (surface area increases evaporation). Do NOT apply strong acids directly to the spill to neutralize; the heat generation can vaporize the chemical.

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid Debris (Amine Contaminated)."[1]

  • Decontamination: Wash the surface with a dilute, weak acid solution (e.g., 1-2% Citric Acid) followed by soap and water to remove oily residues.

Regulatory & Compliance Framework

Disposal must align with federal and local regulations. This compound is generally not a P-listed or U-listed waste under US RCRA, but it exhibits characteristics that mandate regulated disposal.[1]

Regulatory BodyClassificationRequirement
US EPA (RCRA) Likely D001 (Ignitable) if liquid <60°C flashpoint.[1] Otherwise, general hazardous waste.Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
EU REACH/CLP Hazardous to aquatic environment (potential).Zero discharge to sewer systems. High-temperature thermal oxidation required.[1]
DOT/IATA Class 3 (Flammable) or Class 6.1 (Toxic) depending on formulation.[1]UN-rated packaging required for transport.
Final Disposition: Incineration

The only acceptable final disposal method is High-Temperature Incineration .

  • Mechanism: Thermal oxidation converts the carbon backbone to CO₂ and the nitrogen to N₂/NOx.

  • Requirement: The facility must be equipped with wet scrubbers to capture nitrogen oxides (NOx) generated during the combustion of the amine groups [1].

References

  • TCI Chemicals. (2025).[5] Safety Data Sheet: 2-Cyano-N,N-diethylacetamide (Related Amide Structure).[1] Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N,N-Diethylacetamide.[1][6] PubChem.[6][7] Retrieved from [1]

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: N,N-Diethylacetamide.[1][8][9] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Acetamide, N,N-diethyl-.[1][8][9] Retrieved from [1]

Personal protective equipment for handling N,N-diethyl-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling N,N-Diethyl-2-(methylamino)acetamide

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic interaction between a compound's physicochemical properties and the laboratory environment. N,N-diethyl-2-(methylamino)acetamide (Free Base CAS: 44897-15-6; HCl Salt CAS: 877880-03-0) is a bifunctional molecule featuring both a secondary amine and a tertiary amide 1. This dual functionality imparts unique solubility and skin-penetration kinetics that dictate our Personal Protective Equipment (PPE) choices and operational strategies.

Hazard Profile & Mechanistic Causality

Understanding the molecular behavior of this compound is critical for establishing a self-validating safety protocol.

  • Amine Basicity (H319, H335): The secondary amine acts as a localized base. Upon contact with mucosal membranes or ocular tissue, it induces rapid lipid saponification and protein denaturation, causing severe irritation 2.

  • Amide Permeability (H315, H302): The N,N-diethylamide moiety enhances the molecule's lipophilicity. Tertiary amides are notorious penetration enhancers. If the chemical breaches your primary glove barrier, it can rapidly transport across the stratum corneum, carrying itself into systemic circulation 3.

Table 1: Physicochemical & Hazard Data Summary

ParameterValue / ClassificationOperational Implication
CAS Numbers 44897-15-6 (Base), 877880-03-0 (HCl)Requires tracking both forms for inventory and waste streams.
Molecular Weight 144.22 g/mol (Base), 180.68 g/mol (HCl)Low MW base implies higher vapor pressure; must handle in hood.
GHS Hazards H302, H315, H319, H335Dictates strict dermal, ocular, and respiratory PPE.
Storage Limits 2-8°C, Sealed in dry environmentHygroscopic nature of the salt requires desiccation upon storage.

Personal Protective Equipment (PPE) Matrix

Table 2: Mechanistically Justified PPE Requirements

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (≥4 mil), Outer Butyl Rubber (≥14 mil).Nitrile provides dexterity for solid handling, but amides can permeate thin nitrile over time. Butyl rubber provides a robust barrier against amide-facilitated permeation.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).The basicity of the amine poses a severe risk of corneal damage. Standard safety glasses lack orbital seals, leaving eyes vulnerable to vapor or micro-particulate ingress.
Body Protection Flame-retardant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents dermal exposure. FR material is required if handling the free base in conjunction with flammable organic solvents (e.g., methanol, dichloromethane).
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Mitigates inhalation of aerosolized HCl salt dust or free base vapors, directly addressing the H335 (respiratory irritation) hazard 2.

Operational Workflow: Handling & Experimental Setup

To ensure trustworthiness, this protocol is designed as a self-validating system. Each step includes a verification check to confirm the integrity of the safety boundary.

HandlingWorkflow A 1. Fume Hood Verification B 2. Static Mitigation A->B C 3. Weighing & Transfer B->C D 4. Solubilization (Exothermic Check) C->D E 5. Reaction Execution D->E

Fig 1: Step-by-step operational workflow for handling N,N-diethyl-2-(methylamino)acetamide.

Step-by-Step Methodology:

  • Fume Hood Verification:

    • Action: Verify the fume hood monitor reads between 80-120 feet per minute (fpm). Clear all unnecessary clutter to ensure laminar airflow.

    • Causality: Turbulent airflow caused by clutter can pull amine vapors out of the hood and into the operator's breathing zone.

    • Validation Check: Tape a small piece of tissue to the sash; it should pull steadily inward without fluttering erratically.

  • Static Mitigation (For HCl Salt):

    • Action: Wipe the exterior of the reagent bottle and the weighing spatula with a static-eliminating cloth or use an anti-static ionizer fan.

    • Causality: The hydrochloride salt is often a fine, fluffy powder 1. Static charge can cause the powder to aerosolize upon opening the vial, bypassing primary containment.

  • Weighing and Transfer:

    • Action: Tare a pre-capped glass vial on the analytical balance. Transfer the solid inside the fume hood, cap the vial, and then weigh it.

    • Causality: Weighing by difference using a sealed container prevents environmental contamination and protects the balance from corrosive amine dust.

  • Solubilization:

    • Action: Slowly add the reaction solvent (e.g., dichloromethane or water) to the pre-weighed solid while stirring.

    • Causality: Dissolving amines or their salts can be mildly exothermic. Slow addition prevents localized boiling and solvent spattering.

    • Validation Check: Touch the exterior of the vial with a gloved hand; it should remain at ambient temperature or only slightly warm.

Spill Response & Decontamination Protocol

Chemical spills require immediate, logical action to prevent exposure escalation.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (<50g or <50mL) Assess->Minor Major Major Spill (>50g or >50mL) Assess->Major Contain Contain with Inert Absorbent Minor->Contain Evacuate Evacuate Area & Call EHS Major->Evacuate Neutralize Neutralize (5% Citric Acid) Contain->Neutralize Clean Collect in HazMat Bag Neutralize->Clean

Fig 2: Decision tree and logical workflow for spill response and decontamination.

Step-by-Step Spill Methodology:

  • Isolation: Immediately alert personnel in the vicinity. If the spill is outside the fume hood, hold your breath, step back, and assess the volume.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization (Crucial Step):

    • Action: For the free base, carefully spray the spill area with a mild acid solution (e.g., 5% citric acid).

    • Causality: Protonating the free amine converts it into a non-volatile, water-soluble salt, instantly neutralizing the inhalation hazard and reducing dermal permeability.

    • Validation Check: Use pH paper on the residual moisture after wiping; the surface should read neutral (pH 6-7). If it is basic (pH > 8), repeat the neutralization.

  • Collection: Sweep the neutralized absorbent into a hazardous waste bag using a plastic dustpan. Seal and label appropriately.

Waste Management & Disposal Plan

Proper logistical planning for disposal ensures environmental compliance and prevents incompatible chemical reactions in waste carboys.

  • Segregation: N,N-diethyl-2-(methylamino)acetamide waste must be strictly segregated into "Nitrogenous / Basic Organic Waste." Do not mix with acidic waste streams, as this will generate heat and potentially pressurize the waste container.

  • Aqueous Waste: If the compound is dissolved in water (e.g., after an extraction workup), ensure the pH is adjusted to ~7 using dilute HCl before transferring to the aqueous waste carboy.

  • Labeling: Clearly label the waste container with the full chemical name (no acronyms), CAS number (44897-15-6 or 877880-03-0), and the primary hazard (Irritant/Toxic) 2.

References

  • ChemScene. "N,N-Diethyl-2-(methylamino)acetamide hydrochloride". ChemScene Chemical Database.
  • AK Scientific, Inc. "Safety Data Sheet: N,N-diethyl-2-(methylamino)acetamide;hydrochloride". AK Scientific Product Catalog.
  • Sigma-Aldrich. "N,N-diethyl-2-(methylamino)acetamide". Sigma-Aldrich Product Specifications.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.